molecular formula C11H20N4O6 B1218227 Nopaline

Nopaline

Cat. No.: B1218227
M. Wt: 304.3 g/mol
InChI Key: LMKYZBGVKHTLTN-PKPIPKONSA-N
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Description

Nopaline, also known as this compound, is a useful research compound. Its molecular formula is C11H20N4O6 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N4O6

Molecular Weight

304.3 g/mol

IUPAC Name

2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7?/m0/s1

InChI Key

LMKYZBGVKHTLTN-PKPIPKONSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N

Synonyms

isonopaline
nopaline

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Nopaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the chemical structure of nopaline, an opine synthesized in plant tissues transformed by specific strains of Agrobacterium tumefaciens. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of this molecule's architecture.

Molecular Composition and Classification

This compound is a non-proteinogenic amino acid derivative, classified as an opine.[1] Opines are low-molecular-weight compounds produced in plant crown gall tumors and serve as a source of carbon and nitrogen for the infecting Agrobacterium.[1] Specifically, this compound is a dicarboxylic acid opine formed through the reductive condensation of an amino acid and a keto acid.[1][2]

The molecular structure of this compound is a conjugate of the amino acid L-arginine and α-ketoglutaric acid (2-oxopentanedioic acid).[2] This results in a molecule that incorporates structural features from both precursors.

Chemical Structure and Functional Groups

The chemical structure of this compound is characterized by the presence of multiple functional groups that dictate its chemical properties, such as its zwitterionic nature and high polarity.

  • Arginine Moiety : This portion of the molecule retains the core structure of L-arginine, including a chiral alpha-carbon, an α-carboxyl group, and the characteristic guanidinium group at the terminus of its side chain. The guanidinium group is highly basic.[2]

  • Glutamic Acid Moiety : Derived from α-ketoglutaric acid, this part of the molecule corresponds to a D-glutamic acid structure. It features a secondary amine, formed from the condensation reaction, and two carboxyl groups.[3]

  • Key Functional Groups :

    • Guanidinium Group : A highly basic functional group contributed by the arginine residue.

    • Carboxyl Groups : this compound is a tricarboxylic acid, possessing three carboxyl groups which are acidic.[3]

    • Secondary Amine : This group links the arginine and glutamic acid moieties.

The systematic IUPAC name for this compound is (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid.[1][2][3] An alternative name is N²-(D-1,3-Dicarboxypropyl)-L-arginine.[1][2]

Stereochemistry

This compound possesses two stereocenters, leading to specific stereoisomers. The stereochemistry is crucial for its biological recognition and metabolism.

  • The alpha-carbon of the arginine residue has an S configuration , consistent with the L-amino acid precursor.

  • The alpha-carbon of the glutamic acid moiety has an R configuration , corresponding to a D-amino acid configuration.

This specific stereochemical arrangement is a defining feature of the molecule.

Quantitative Data and Physicochemical Properties

The key quantitative and identifying information for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₄O₆[1][2][3]
Molar Mass 304.303 g·mol⁻¹[1][2]
IUPAC Name (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid[1][2][3]
CAS Number 22350-70-5[1][3]
Synonyms N²-(D-1,3-Dicarboxypropyl)-L-arginine, D-Nopaline[1][2][3]

Experimental Protocols for Structural Elucidation

The chemical structure of this compound has been established through standard analytical techniques in organic chemistry. While the provided search results do not detail the specific experimental protocols of the original structure elucidation, such a process would typically involve a combination of the following well-established methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to determine the carbon-hydrogen framework and the connectivity of atoms. 2D NMR techniques such as COSY and HMBC would be employed to establish through-bond correlations.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. Tandem MS (MS/MS) would provide fragmentation data to verify the sequence of the amino acid residues.

  • X-ray Crystallography : Analysis of a crystalline form of this compound would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry.

  • Chiral Analysis : Methods such as chiral chromatography or the use of chiral derivatizing agents would be used to confirm the stereochemical configuration of the two chiral centers.

The detailed experimental conditions for these analyses are documented in the primary scientific literature that first reported the structure of this compound.

Visual Representation of this compound's Chemical Structure

The following diagram illustrates the 2D chemical structure of this compound, highlighting the connectivity of its constituent atoms and the key functional groups.

References

An In-depth Technical Guide to the Nopaline Synthesis Pathway in Agrobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to genetically transform plants, leading to the formation of crown gall tumors. This process is mediated by the transfer of a specific segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant cell genome. A key feature of this transformation is the subsequent synthesis of unique amino acid derivatives called opines by the transformed plant cells. This guide provides a comprehensive technical overview of the synthesis of nopaline, a prominent opine produced by certain Agrobacterium strains, detailing the molecular players, regulatory networks, and experimental methodologies relevant to its study.

The this compound Synthesis Pathway: A Genetic Colonization Strategy

The synthesis of this compound within the plant tumor is a cornerstone of Agrobacterium's "genetic colonization" strategy. The bacterium engineers the plant to produce a specific nutrient source that only it can efficiently catabolize, thus creating a selective niche for its proliferation.

Core Components of this compound Synthesis

The synthesis of this compound is a straightforward enzymatic reaction catalyzed by the enzyme This compound synthase (NOS) . The gene encoding this enzyme, nos, is located on the T-DNA region of this compound-type Ti plasmids.[1][2] Upon successful transfer and integration of the T-DNA into the plant genome, the nos gene is expressed by the plant's own transcriptional and translational machinery.[2][3]

The biochemical reaction is as follows:

L-Arginine + α-Ketoglutaric acid + NADPH ⇌ this compound + NADP⁺ + H₂O

This compound synthase can also utilize L-ornithine as a substrate in place of L-arginine, leading to the production of ornaline.[2]

Regulation of this compound Synthesis in the Plant Host

The expression of the nos gene within the transformed plant cell is controlled by its own promoter and terminator sequences, which are recognized by the plant's cellular machinery.[2][3][4] The nos promoter is known to be active in a wide variety of plant tissues, making it a popular tool for constitutive gene expression in plant biotechnology.[4][5]

Several regulatory elements within the nos promoter are crucial for its activity:

  • TATA Box and CAAT Box: These are standard eukaryotic promoter elements essential for the initiation of transcription. Deletion of the "CAAT" box has been shown to reduce nos expression by over 80%.[6]

  • Upstream Regulatory Elements: A region upstream of the CAAT box, containing an octameric repeat, is essential for high-level expression. Deletion of this element can lead to a 30-fold reduction in promoter activity, while its duplication can triple the activity.[7]

  • Inducibility: The nos promoter is not merely constitutive; its activity is also induced by wounding and can be further enhanced by the plant hormone auxin.[7]

Signaling Pathways and Genetic Regulation in Agrobacterium

The entire process, from the initiation of T-DNA transfer to the eventual catabolism of the synthesized this compound, is governed by a series of intricate signaling pathways in Agrobacterium.

T-DNA Transfer Induction

The transfer of the T-DNA, including the nos gene, is initiated by signals released from wounded plant tissues. These signals include phenolic compounds (like acetosyringone), sugars, and an acidic pH.[8][9] This signaling cascade is primarily mediated by the VirA/VirG two-component system located on the Ti plasmid.[8][9][10]

T_DNA_Transfer_Induction cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Wounded Plant Wounded Plant VirA VirA Wounded Plant->VirA Phenolics, Sugars, Acidic pH VirG VirG VirA->VirG Phosphorylation vir_genes vir Genes VirG->vir_genes Activates Transcription T-DNA Processing & Transfer T-DNA Processing & Transfer vir_genes->T-DNA Processing & Transfer

Figure 1: Simplified signaling pathway for the induction of vir genes and T-DNA transfer in Agrobacterium.
Regulation of this compound Catabolism (noc) Operon

Once this compound is synthesized by the plant tumor and secreted into the surrounding environment, it acts as a signal for Agrobacterium. The genes responsible for this compound catabolism, the noc genes, are located on the Ti plasmid (outside the T-DNA) and are organized in an operon.[11][12][13] The regulation of this operon is primarily controlled by the NocR protein, a LysR-type transcriptional regulator.[13][14]

  • In the absence of this compound: NocR acts as a repressor of the noc operon.[2]

  • In the presence of this compound: this compound binds to NocR, causing a conformational change that converts NocR into a transcriptional activator, leading to the expression of the noc genes for this compound uptake and degradation.[15] NocR also negatively autoregulates its own synthesis.[2]

NocR_Regulation This compound This compound NocR NocR (Inactive) This compound->NocR NocR_active NocR-Nopaline (Active) NocR->NocR_active noc_promoter noc Promoter NocR->noc_promoter Represses NocR_active->noc_promoter Activates noc_genes noc Genes noc_promoter->noc_genes Transcription

Figure 2: Regulation of the noc operon by the NocR protein in response to this compound.
Regulation of Ti Plasmid Conjugation

Opines also play a crucial role in regulating the conjugal transfer of the Ti plasmid between Agrobacterium cells. For this compound-type Ti plasmids like pTiC58, this process is induced by another class of opines called agrocinopines.[16][17][18] The regulation is mediated by the AccR repressor protein.[17][18]

  • In the absence of agrocinopines: AccR binds to the promoter regions of the acc (agrocinopine catabolism) operon and the traR gene (a quorum-sensing activator), repressing their transcription.[12][18]

  • In the presence of agrocinopines: Agrocinopines bind to AccR, causing it to dissociate from the DNA. This derepression allows for the transcription of the acc genes and traR, leading to agrocinopine catabolism and the initiation of Ti plasmid conjugation.[12][18]

AccR_Regulation Agrocinopines Agrocinopines AccR AccR Repressor Agrocinopines->AccR Inactivation acc_promoter acc Promoter AccR->acc_promoter Represses traR_promoter traR Promoter AccR->traR_promoter Represses acc_genes acc Genes acc_promoter->acc_genes traR_gene traR Gene traR_promoter->traR_gene

Figure 3: Regulation of agrocinopine catabolism and Ti plasmid conjugation by the AccR repressor.

Quantitative Data

While extensive research has been conducted on the this compound system, specific quantitative data, particularly regarding enzyme kinetics, remains limited in publicly available literature.

ParameterValueReference
nos Promoter Activity (Relative)
Deletion of "CAAT" box>80% reduction[6]
Deletion of upstream element (-112 to -101)30-fold reduction[7]
Duplication of upstream element3-fold increase[7]
This compound Synthase Activity (Relative)
Inhibition by antisense nos RNA8 to 50-fold reduction[19]
This compound Concentration
Grapevine crown gall tumors (this compound-positive)28 out of 85 opine-positive samples[20]
Naturally occurring crown gall tumorsThis compound was the most common opine found.[9]

Note: Specific values for the Michaelis-Menten constants (Km and Vmax) for this compound synthase and absolute quantitative measurements of this compound concentration in various transgenic tissues (e.g., in µg/g fresh weight) are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides an overview of key experimental procedures for studying the this compound synthesis pathway.

Agrobacterium-mediated Transformation of Tobacco Leaf Discs

This protocol is a standard method for generating transgenic plants expressing the nos gene.

Materials:

  • Nicotiana tabacum (tobacco) plants

  • Agrobacterium tumefaciens strain carrying a binary vector with the nos gene and a selectable marker (e.g., kanamycin resistance)

  • MS (Murashige and Skoog) medium, including cocultivation and selection media

  • Antibiotics (e.g., kanamycin for plant selection, carbenicillin/cefotaxime to eliminate Agrobacterium)

  • Sterile filter paper, petri dishes, and surgical tools

Procedure:

  • Prepare Agrobacterium culture: Grow the Agrobacterium strain overnight in a suitable liquid medium with appropriate antibiotics.

  • Prepare leaf explants: Surface sterilize young, healthy tobacco leaves. Cut the leaves into small discs (explants).

  • Infection: Inoculate the leaf discs with the Agrobacterium culture for 5-10 minutes.

  • Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place them on cocultivation medium. Incubate in the dark for 2-3 days.

  • Selection and Regeneration: Transfer the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium and a selective agent (e.g., kanamycin) to inhibit the growth of non-transformed plant cells.

  • Subculture: Subculture the developing calli and shoots onto fresh selection medium every 2-3 weeks.

  • Rooting: Transfer regenerated shoots to a rooting medium.

  • Acclimatization: Transfer rooted plantlets to soil and gradually acclimate them to greenhouse conditions.

Transformation_Workflow A Prepare Agrobacterium Culture C Infect Leaf Discs A->C B Prepare Tobacco Leaf Discs B->C D Co-cultivation (2-3 days) C->D E Transfer to Selection Medium D->E F Subculture and Regeneration E->F G Rooting of Shoots F->G H Acclimatization to Soil G->H

Figure 4: General workflow for Agrobacterium-mediated transformation of tobacco leaf discs.
Detection of this compound in Plant Tissues by Paper Electrophoresis

This method allows for the qualitative detection of this compound in extracts from transformed plant tissues.

Materials:

  • Transformed and wild-type plant tissue

  • Extraction buffer

  • High-voltage paper electrophoresis apparatus

  • Whatman 3MM paper

  • Phenanthrenequinone reagent

  • UV light source

Procedure:

  • Tissue Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to clarify the extract.

  • Sample Application: Spot the supernatant onto the origin of the chromatography paper.

  • Electrophoresis: Wet the paper with electrophoresis buffer and perform electrophoresis at a high voltage (e.g., 1500-2000 V) for 1-2 hours.

  • Drying and Staining: Dry the paper and spray it with the phenanthrenequinone reagent.

  • Visualization: Observe the paper under UV light. This compound will appear as a fluorescent spot. A known this compound standard should be run in parallel for comparison.[21]

This compound Synthase Activity Assay (General Approach)

Principle: The activity of this compound synthase can be determined by measuring the rate of formation of this compound from its substrates, L-arginine and α-ketoglutarate, in the presence of the cofactor NADPH. The disappearance of NADPH can be monitored spectrophotometrically at 340 nm.

General Protocol Outline:

  • Enzyme Extraction: Homogenize transgenic plant tissue in a suitable extraction buffer to obtain a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, L-arginine, α-ketoglutarate, and NADPH.

  • Initiate Reaction: Add the enzyme extract to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

Conclusion

The this compound synthesis pathway in Agrobacterium-mediated plant transformation is a well-characterized system that serves as a paradigm for understanding plant-pathogen interactions and has been instrumental in the development of plant biotechnology. The synthesis of this compound by the transformed plant host and its subsequent catabolism by Agrobacterium is a testament to the sophisticated co-evolutionary relationship between these two organisms. While the qualitative aspects of this pathway are well-understood, further research is needed to provide a more complete quantitative picture of the enzyme kinetics and metabolic fluxes involved. The experimental protocols and regulatory models presented in this guide provide a solid foundation for researchers and professionals engaged in the study and application of this fascinating biological system.

References

The Discovery and History of Nopaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline is a unique amino acid derivative classified as an opine. Opines are a class of low-molecular-weight compounds produced in plant crown gall tumors, which are induced by the pathogenic bacterium Agrobacterium tumefaciens. These compounds play a central role in the biology of Agrobacterium, serving as a specific source of carbon and nitrogen for the bacteria in the tumor environment. This "opine concept" describes a sophisticated form of parasitism where the bacterium genetically engineers its host plant to produce a specific nutrient that only it can efficiently metabolize.[1][2] this compound, specifically, is synthesized in plant cells through the enzymatic activity of this compound synthase (NOS), an enzyme encoded by a gene transferred from the bacterium's Tumor-inducing (Ti) plasmid into the plant genome.[3][4] This guide provides an in-depth technical overview of the discovery, history, and key molecular aspects of this compound.

Chemical Properties and Structure

This compound is chemically known as N²-(1,3-dicarboxypropyl)-L-arginine. It is formed by the reductive condensation of α-ketoglutarate and L-arginine.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₂₀N₄O₆
Molar Mass 304.30 g/mol
IUPAC Name (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
CAS Number 22350-70-5

The "Opine Concept" and the Role of the Ti Plasmid

The discovery of opines, including this compound and its counterpart octopine, was a landmark in understanding plant-bacterial interactions. Early research demonstrated that the type of opine produced in a crown gall tumor was determined by the specific strain of Agrobacterium tumefaciens that induced it.[1][2] Strains that induced tumors synthesizing this compound were also capable of catabolizing it, while those that induced octopine synthesis could utilize octopine.[1][2] This led to the formulation of the "opine concept," which posits that opines are a key factor in the ecological niche of A. tumefaciens.

The genetic basis for this phenomenon was traced to the large Ti (Tumor-inducing) plasmids harbored by pathogenic strains of Agrobacterium.[4][5] These plasmids are categorized based on the type of opine they specify, such as this compound-type and octopine-type Ti plasmids.[6] The Ti plasmid contains a segment of DNA, known as the T-DNA (transfer DNA), which is transferred and integrated into the host plant's genome during infection. The T-DNA carries the genes for opine synthesis, including the this compound synthase (nos) gene, as well as genes for auxin and cytokinin biosynthesis which lead to tumor formation.[7]

Crucially, the genes for opine catabolism are located on the non-transferred region of the Ti plasmid and are not integrated into the plant genome.[1] This ensures that only the Agrobacterium carrying the specific Ti plasmid can utilize the opines produced by the tumor it induced.

Biosynthesis of this compound in Planta

The synthesis of this compound in the transformed plant cell is a straightforward enzymatic reaction catalyzed by this compound synthase (NOS).

Nopaline_Biosynthesis cluster_plant_cell Plant Cell Cytoplasm Arginine L-Arginine NOS This compound Synthase (NOS) (encoded by T-DNA) Arginine->NOS AlphaKG α-Ketoglutarate AlphaKG->NOS NADH NADH + H+ NADH->NOS NAD NAD+ This compound This compound NOS->NAD NOS->this compound

Caption: Biosynthesis of this compound in a transformed plant cell.

The nos gene, carried on the T-DNA, is expressed in the plant cell, leading to the production of the NOS enzyme.[3] This enzyme then utilizes the plant's metabolic precursors, L-arginine and α-ketoglutarate, along with the reducing equivalent NADH, to synthesize this compound.

Catabolism of this compound by Agrobacterium tumefaciens

This compound produced by the crown gall tumor is secreted into the surrounding environment where it is taken up and metabolized by Agrobacterium tumefaciens. The genes responsible for this compound catabolism (noc genes) are located on the Ti plasmid and are organized in an operon.[4]

The catabolism of this compound is initiated by the enzyme this compound oxidase, which breaks down this compound into L-arginine and α-ketoglutarate. These products can then enter the central metabolism of the bacterium.

Table 2: Kinetic Properties of this compound Oxidase

SubstrateKm (mM)Vmax ratio (this compound:Octopine)
This compound1.15
Octopine1.11
Data from Zanker et al. (1994)[5]

The regulation of the noc operon is tightly controlled. The regulatory protein NocR, a member of the LysR family of transcriptional regulators, plays a key role.[8][9] In the absence of this compound, NocR represses the expression of the noc genes. When this compound is present, it binds to NocR, causing a conformational change that leads to the activation of transcription of the noc operon, allowing the bacterium to utilize this compound as a nutrient source.[8][10]

Nopaline_Catabolism_Regulation cluster_agrobacterium Agrobacterium tumefaciens This compound This compound (from tumor) NocR_inactive NocR (Inactive) This compound->NocR_inactive binds NocR_active NocR-Nopaline Complex (Active) NocR_inactive->NocR_active noc_operon noc Operon (nocB, nocC, nocA, etc.) NocR_inactive->noc_operon represses transcription NocR_active->noc_operon activates transcription Noc_enzymes This compound Catabolism Enzymes (e.g., this compound Oxidase) noc_operon->Noc_enzymes translation

Caption: Regulation of the this compound catabolism (noc) operon in A. tumefaciens.

Experimental Protocols

Isolation and Detection of this compound from Crown Gall Tumors

A common method for the isolation and detection of this compound from plant tissues involves extraction followed by high-voltage paper electrophoresis.[11]

Materials:

  • Crown gall tumor tissue

  • 95% Ethanol

  • Mortar and pestle

  • Centrifuge and tubes

  • High-voltage electrophoresis apparatus

  • Whatman 3MM paper or equivalent

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, pH 1.8)

  • Phenanthrenequinone reagent for staining

  • This compound standard

Procedure:

  • Excise and weigh the tumor tissue.

  • Homogenize the tissue in an equal weight of 95% ethanol using a mortar and pestle.

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant containing the soluble opines.

  • Spot the supernatant onto the electrophoresis paper alongside a this compound standard.

  • Perform electrophoresis at high voltage (e.g., 3000 V) for a duration sufficient to separate the compounds (e.g., 1-2 hours).

  • Dry the paper and stain with phenanthrenequinone reagent.

  • Visualize the guanidine-containing compounds, including this compound, under UV light. This compound will appear as a fluorescent spot that can be compared to the standard.[11]

This compound Synthase (NOS) Assay

The activity of this compound synthase can be assayed in extracts from transformed plant tissues. A common method involves monitoring the formation of this compound from its substrates.

Materials:

  • Transformed plant tissue expressing the nos gene

  • Extraction buffer (e.g., Tris-HCl buffer with stabilizing agents)

  • L-Arginine

  • α-Ketoglutarate

  • NADH

  • Spectrophotometer or HPLC system for detection of this compound

Procedure:

  • Homogenize the plant tissue in cold extraction buffer.

  • Centrifuge to obtain a crude protein extract.

  • Set up the reaction mixture containing the protein extract, L-arginine, α-ketoglutarate, and NADH.

  • Incubate the reaction at an optimal temperature (e.g., 25-30°C).

  • Stop the reaction at different time points.

  • Analyze the formation of this compound using a suitable detection method. This can be done by separating the reaction products by electrophoresis and staining as described above, or by more quantitative methods like HPLC.

Alternatively, reporter genes such as chloramphenicol acetyltransferase (CAT) or luciferase can be fused to the nos promoter to indirectly measure its activity by assaying the reporter enzyme's activity.[10][12]

Nopaline_Analysis_Workflow cluster_workflow General Experimental Workflow for this compound Analysis start Crown Gall Tumor Tissue homogenize Homogenization (e.g., in Ethanol or Buffer) start->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Supernatant Collection centrifuge->supernatant pellet Pellet (Debris) centrifuge->pellet electrophoresis High-Voltage Paper Electrophoresis supernatant->electrophoresis hplc HPLC Analysis (Quantitative Analysis) supernatant->hplc nos_assay This compound Synthase Assay supernatant->nos_assay staining Staining (e.g., Phenanthrenequinone) electrophoresis->staining detection Detection under UV Light (Qualitative Analysis) staining->detection

Caption: A generalized workflow for the analysis of this compound from plant tissues.

Conclusion

The discovery of this compound and the elucidation of the "opine concept" have been fundamental to our understanding of plant-microbe interactions and have paved the way for the development of Agrobacterium-mediated plant transformation technologies. The intricate molecular mechanisms governing this compound synthesis in plants and its catabolism by bacteria represent a remarkable example of co-evolution. This technical guide provides a foundational understanding of the key principles and experimental approaches related to the study of this compound, which continues to be a subject of interest in the fields of plant pathology, molecular biology, and biotechnology.

References

An In-depth Technical Guide to the Nopaline Synthase (NOS) Gene: Function and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nopaline synthase (NOS) gene, originating from the Ti plasmid of Agrobacterium tumefaciens, represents a cornerstone in plant biotechnology and a fascinating subject of molecular regulation. Its constitutive yet inducible nature has made its promoter a workhorse for transgene expression in plants. This technical guide provides a comprehensive overview of the NOS gene's function, its intricate regulatory mechanisms, and detailed protocols for its study. The function of the NOS enzyme is to catalyze the synthesis of this compound, an opine that A. tumefaciens utilizes as a nutrient source. This guide delves into the molecular architecture of the nos promoter, dissecting the roles of core and upstream regulatory elements. Furthermore, it explores the signaling pathways, particularly those initiated by auxin and wounding, that modulate nos gene expression. Quantitative data on promoter activity and enzyme kinetics are presented in structured tables for clear comparison. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and application in drug development and other biotechnological endeavors.

Core Function of the this compound Synthase Gene

The primary function of the this compound synthase (NOS) gene is to encode the enzyme this compound synthase. This enzyme catalyzes the reductive condensation of α-ketoglutarate with L-arginine to produce N-α-(1,3-dicarboxypropyl)-L-arginine, commonly known as this compound. This reaction utilizes NADH or NADPH as a cofactor. The production of this compound occurs within the plant cells transformed with the T-DNA from the Agrobacterium tumefaciens Ti plasmid. This compound is an opine, a class of low-molecular-weight compounds that are catabolized by Agrobacterium as a source of carbon and nitrogen. Essentially, the bacterium genetically engineers the plant to produce a specific nutrient that only it can efficiently utilize, creating a favorable ecological niche.

Regulation of this compound Synthase Gene Expression

The expression of the nos gene is controlled by a sophisticated interplay of cis-acting regulatory elements within its promoter and the trans-acting factors that bind to them. While often described as a constitutive promoter, its activity is significantly influenced by developmental cues and environmental stimuli.

The nos Promoter Architecture

The nos promoter is a well-characterized plant promoter containing several key regulatory regions:

  • Core Promoter Elements: Like many eukaryotic promoters, the nos promoter contains a TATA box and a CCAAT box . The TATA box is crucial for the accurate initiation of transcription by RNA polymerase II. Deletion of the TATA box leads to a significant reduction in promoter activity. The CCAAT box, located upstream of the TATA box, is also essential for maximal promoter activity, and its deletion can reduce expression by over 80%.[1][2][3][4]

  • Upstream Regulatory Elements: Further upstream, several elements fine-tune the expression of the nos gene:

    • Octameric Repeat Element: A repeated octamer sequence has been identified as an essential upstream activator. Deletion of this element can lead to a 30-fold reduction in promoter strength.[5]

    • Z-DNA Forming Sequence: A potential Z-DNA forming sequence is located in the upstream region. Disruption of this element, along with the octameric repeat, can completely abolish promoter function.[5]

    • b element: This repeated element is crucial for promoter function in various plant organs.[6] Duplication of the b element has been shown to enhance promoter strength.[6]

Regulation by Phytohormones and Wounding

The nos promoter is responsive to several external stimuli, most notably auxin and wounding.

  • Auxin Induction: The plant hormone auxin enhances the expression of the nos gene. This induction is mediated by specific cis-acting elements within the promoter.

  • Wound Induction: Mechanical wounding of plant tissues leads to a significant increase in nos promoter activity.[7] This response is not organ-specific and has been observed in leaves, stems, and cotyledons.[7] The wound response can be further amplified by the presence of auxin.[7] A 10-base pair element (GCACATACGT), known as the Z element, located between -123 and -114, is essential for both the wound and auxin responses.

Quantitative Data on NOS Gene Expression and Enzyme Activity

This section summarizes the available quantitative data on the regulation of the nos promoter and the kinetic properties of the this compound synthase enzyme.

Regulatory Element Effect of Deletion on Promoter Activity Reference
CCAAT box>80% reduction[1][2][3][4]
Upstream Region (-112 to -101)~30-fold reduction[5]
Upstream Region (-119 to -101)Complete abolishment[5]
Inducer Fold Induction of nos Promoter Activity Reference
Wounding2 to 9-fold
Wounding + AuxinEnhanced induction compared to wounding alone[7]
Kinetic Parameter Value Substrate Reference
Km~1.1 mMThis compound (for this compound Oxidase)
Km~1.1 mMOctopine (for this compound Oxidase)
Km~1.0 mMOctopine (for Octopine Oxidase)

Signaling Pathways and Regulatory Networks

The induction of the nos gene by auxin and wounding involves complex signaling cascades that converge on the regulation of transcription factors that interact with the nos promoter.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes to either activate or repress their transcription. While a direct interaction of a specific ARF with the nos promoter has not been definitively shown, the presence of auxin-responsive elements suggests its regulation through this pathway.

Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF inhibits AuxRE Auxin Response Element (in nos promoter) ARF->AuxRE binds nos_Gene nos Gene AuxRE->nos_Gene regulates Transcription Transcription nos_Gene->Transcription

Auxin signaling pathway leading to nos gene expression.
Wound Signaling Pathway

Wounding triggers a rapid signaling cascade involving both physical and chemical signals. These include changes in membrane potential, ion fluxes (e.g., Ca2+), and the production of reactive oxygen species (ROS). A key signaling molecule in the wound response is jasmonic acid (JA). Wounding leads to the synthesis of JA, which then activates a signaling pathway culminating in the activation of transcription factors that bind to wound-responsive elements in gene promoters. The nos promoter contains elements that are responsive to this pathway.

Wound_Signaling Wounding Mechanical Wounding Membrane_Depolarization Membrane Depolarization Ion Fluxes (Ca2+) Wounding->Membrane_Depolarization ROS_Production Reactive Oxygen Species (ROS) Production Wounding->ROS_Production PLD Phospholipase D Wounding->PLD Linolenic_Acid Linolenic Acid PLD->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis COI1 COI1 JA_Biosynthesis->COI1 binds JAZ_Repressor JAZ Repressor Proteasome 26S Proteasome JAZ_Repressor->Proteasome degraded by Wound_TF Wound-Responsive Transcription Factors (e.g., MYC2) JAZ_Repressor->Wound_TF inhibits SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 activates SCF_COI1->JAZ_Repressor ubiquitinates Wound_Element Wound-Responsive Element (in nos promoter) Wound_TF->Wound_Element binds nos_Gene nos Gene Wound_Element->nos_Gene regulates Transcription Transcription nos_Gene->Transcription

Wound signaling pathway leading to nos gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and regulation of the this compound synthase gene.

This compound Synthase Activity Assay

This protocol describes a method for the detection and semi-quantification of this compound in plant tissue extracts.

Materials:

  • Plant tissue (e.g., leaf discs)

  • Extraction buffer (e.g., 0.5 M mannitol, 10 mM Tris-HCl pH 8.0)

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • Phenanthrenequinone reagent (0.02% phenanthrenequinone in 95% ethanol)

  • Alkaline solution (10% NaOH in 60% ethanol)

  • This compound standard

  • High-voltage paper electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Extraction: Homogenize 100-200 mg of plant tissue in 200 µL of extraction buffer. Centrifuge at 12,000 x g for 5 minutes to pellet cell debris.

  • Sample Application: Spot 5-10 µL of the supernatant onto the origin of a Whatman 3MM paper. Also, spot a known amount of this compound standard.

  • Electrophoresis: Wet the paper with electrophoresis buffer and perform electrophoresis at high voltage (e.g., 400V) for 1-2 hours.

  • Drying: Air-dry the paper completely in a fume hood.

  • Staining:

    • Dip the dried paper evenly in the phenanthrenequinone reagent.

    • Allow the paper to air-dry for 10 minutes.

    • Dip the paper in the alkaline solution.

  • Visualization: Observe the paper under a long-wave UV lamp. This compound will appear as a bright, yellowish-green fluorescent spot.

  • Quantification (Semi-quantitative): Compare the intensity of the sample spot to that of the this compound standard.

Nopaline_Assay_Workflow Start Plant Tissue Homogenization in Extraction Buffer Centrifugation Centrifugation to Pellet Debris Start->Centrifugation Spotting Spotting Supernatant on Chromatography Paper Centrifugation->Spotting Electrophoresis High-Voltage Paper Electrophoresis Spotting->Electrophoresis Drying1 Air Drying Electrophoresis->Drying1 Staining1 Dip in Phenanthrenequinone Reagent Drying1->Staining1 Drying2 Air Drying Staining1->Drying2 Staining2 Dip in Alkaline Solution Drying2->Staining2 Visualization Visualization under UV Light Staining2->Visualization End Semi-quantitative Analysis Visualization->End

Workflow for this compound Synthase Activity Assay.
Chloramphenicol Acetyltransferase (CAT) Reporter Gene Assay

This assay is commonly used to quantify the activity of the nos promoter when it is fused to the CAT reporter gene.

Materials:

  • Transfected plant protoplasts or transformed plant tissue

  • Extraction buffer (0.25 M Tris-HCl, pH 7.8)

  • [¹⁴C]Chloramphenicol

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol, 95:5, v/v)

  • Scintillation counter or phosphorimager

Procedure:

  • Protein Extraction:

    • Harvest plant cells or grind tissue in liquid nitrogen.

    • Resuspend in 100-200 µL of cold extraction buffer.

    • Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 37°C.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant containing the protein extract.

  • CAT Assay Reaction:

    • In a microfuge tube, mix:

      • 50 µL of protein extract

      • 10 µL of 4 mM Acetyl-CoA

      • 10 µL of [¹⁴C]Chloramphenicol (e.g., 0.1 µCi)

      • 65 µL of 0.25 M Tris-HCl, pH 7.8

    • Incubate at 37°C for 1-4 hours.

  • Extraction of Acetylated Chloramphenicol:

    • Add 500 µL of ethyl acetate to the reaction tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge for 2 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate phase to a new tube.

    • Evaporate the ethyl acetate to dryness in a vacuum centrifuge.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried sample in 15-20 µL of ethyl acetate.

    • Spot the entire sample onto a silica gel TLC plate.

    • Develop the chromatogram in a TLC tank containing the developing solvent until the solvent front is near the top of the plate.

    • Air-dry the TLC plate.

  • Analysis:

    • Expose the TLC plate to a phosphorimager screen or X-ray film to visualize the radioactive spots corresponding to unacetylated and acetylated chloramphenicol.

    • Quantify the radioactivity in each spot using a phosphorimager or by scraping the silica from the plate and counting in a scintillation counter.

    • Calculate the percentage of chloramphenicol that has been acetylated to determine the CAT activity.

Northern Blot Analysis for nos mRNA

This protocol is used to detect and quantify the levels of nos mRNA in plant tissues.

Materials:

  • Total RNA extracted from plant tissue

  • Formaldehyde

  • MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • ³²P-labeled DNA probe specific for the nos gene

  • Wash buffers (varying stringencies)

  • Phosphorimager or X-ray film

Procedure:

  • RNA Gel Electrophoresis:

    • Denature 10-20 µg of total RNA by heating in a formaldehyde-containing loading buffer.

    • Separate the RNA by size on a formaldehyde-agarose gel.

  • Blotting:

    • Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.

  • Crosslinking:

    • Fix the RNA to the membrane by exposing it to UV radiation in a crosslinker.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

    • Add the ³²P-labeled nos DNA probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C or 65°C depending on the buffer).

  • Washing:

    • Wash the membrane with a series of buffers of increasing stringency to remove non-specifically bound probe.

  • Detection:

    • Expose the membrane to a phosphorimager screen or X-ray film to visualize the band corresponding to the nos mRNA.

    • The intensity of the band is proportional to the amount of nos mRNA in the sample.

DNase I Footprinting of the nos Promoter

This technique is used to identify the specific binding sites of nuclear proteins on the nos promoter.

Materials:

  • A DNA fragment containing the nos promoter, end-labeled with ³²P

  • Nuclear protein extract from plant cells

  • DNase I

  • DNase I digestion buffer

  • Stop solution (containing EDTA)

  • Polyacrylamide gel for sequencing

  • Autoradiography equipment

Procedure:

  • Probe Preparation: Prepare a DNA probe of the nos promoter region of interest, labeled at one end with ³²P.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with the plant nuclear protein extract to allow protein-DNA complexes to form.

  • DNase I Digestion:

    • Add a limiting amount of DNase I to the binding reaction and incubate for a short period (e.g., 1 minute). The DNase I will randomly cut the DNA at sites not protected by bound proteins.

  • Reaction Termination: Stop the digestion by adding an excess of EDTA.

  • Analysis:

    • Denature the DNA fragments and separate them by size on a high-resolution polyacrylamide sequencing gel.

    • Run a parallel sequencing reaction (e.g., Maxam-Gilbert sequencing) of the same DNA fragment to serve as a size marker.

    • Visualize the DNA fragments by autoradiography.

    • The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to a control reaction without the nuclear extract.

Conclusion

The this compound synthase gene and its promoter remain invaluable tools in plant science and biotechnology. A thorough understanding of its function and the intricate details of its regulation is crucial for its effective application. This technical guide has provided a detailed overview of the current knowledge on the NOS gene, from its core function in opine synthesis to the complex regulatory networks that control its expression. The provided quantitative data and detailed experimental protocols serve as a practical resource for researchers aiming to further unravel the biology of this important gene or to harness its potential in novel applications. The continued study of the nos gene will undoubtedly yield further insights into gene regulation in plants and pave the way for new advancements in crop improvement and the development of plant-based therapeutics.

References

The Induced Occurrence of Nopaline in Planta: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nopaline, an unusual amino acid derivative, is not an endogenous metabolite naturally produced by plants. Its presence in plant tissues is a definitive indicator of genetic transformation by the soil bacterium Agrobacterium tumefaciens. This bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for this compound synthase (nos), which, once integrated into the host's genome, utilizes the plant's cellular machinery to synthesize this compound. This guide provides a comprehensive overview of the induced occurrence of this compound in plants, detailing the underlying molecular mechanisms, methodologies for its detection and quantification, and the associated signaling pathways.

Introduction: The Biological Basis of this compound Synthesis in Plants

The synthesis of this compound in plants is a direct consequence of crown gall disease, a neoplastic disease of dicotyledonous plants caused by Agrobacterium tumefaciens. The bacterium genetically engineers the plant cells for its own benefit. The T-DNA, upon integration into the plant genome, carries genes that lead to the production of phytohormones, causing tumorous growth, and opines, such as this compound.[1][2] this compound is a condensation product of α-ketoglutaric acid and arginine or ornithine, a reaction catalyzed by the enzyme this compound synthase.[3][4] Plants themselves cannot metabolize opines; instead, these compounds are catabolized by the Agrobacterium as a source of carbon and nitrogen.[3][4] The genes responsible for both the synthesis of this compound in the plant tumor and its catabolism by the bacterium are located on the Ti plasmid.[5][6][7]

The presence of this compound is therefore a widely used marker for successful plant cell transformation mediated by Agrobacterium.[8] While some early reports suggested the presence of opines like octopine in normal, uninfected plant tissues, these findings have not been consistently repeatable, and the consensus in the scientific community is that opines are exclusively found in crown gall tumors.[7][9]

Quantitative Data on this compound Occurrence

Plant SpeciesTissue TypeAgrobacterium Strain TypeReported this compound LevelsCitation(s)
Nicotiana tabacum (Tobacco)Crown Gall TumorThis compound-typeHigh levels, but specific quantitative data varies.[10][11]
Nicotiana glaucaCrown Gall TumorThis compound-typeWeakly virulent, suggesting lower efficiency of transformation and potentially lower this compound levels compared to octopine strains.[10][12]
Grapevine (Vitis vinifera)Crown Gall TumorThis compound-type A. vitisPresent in approximately 20-30% of naturally infected crown gall samples.[13]
Various Dicotyledonous PlantsCrown Gall TumorThis compound-typeGenerally present in tumors induced by this compound-utilizing strains.[2]

Note: Quantitative values are often reported qualitatively (e.g., "high levels") or relative to a control in many studies. The amount of this compound can also be influenced by the developmental stage of the plant and the tumor.[14]

Experimental Protocols

Extraction of this compound from Plant Tissues

A common method for extracting opines from plant tissues involves a simple buffer extraction followed by clarification.

Materials:

  • Plant tissue (e.g., crown gall tumor, transformed callus)

  • Extraction buffer (e.g., sterile water, or a slightly acidic buffer)

  • Mortar and pestle or other homogenization equipment

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Weigh a small amount of fresh plant tissue (e.g., 100-200 mg).

  • Homogenize the tissue in a suitable volume of extraction buffer (e.g., 200-400 µL) using a mortar and pestle or a mechanical homogenizer.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble opines. This extract can be used for subsequent detection and quantification assays.[15]

Detection and Quantification of this compound

This is a classic and widely used method for the separation and visualization of opines.

Materials:

  • Whatman 3MM chromatography paper

  • High-voltage electrophoresis apparatus

  • Electrophoresis buffer (e.g., formic acid/acetic acid/water, pH 1.8-3.5)

  • This compound standard

  • Phenanthrenequinone reagent (0.02% in ethanol)

  • Sodium hydroxide solution (10% in 60% ethanol)

  • UV transilluminator

Protocol:

  • Spot the plant extract and the this compound standard onto the chromatography paper.

  • Perform electrophoresis at a high voltage (e.g., 1500-2000 V) for a duration sufficient to separate the opines (e.g., 1-2 hours).[7][15]

  • Dry the paper completely after electrophoresis.

  • Dip the paper in the phenanthrenequinone reagent and allow it to air dry.

  • Observe the paper under UV light. Guanidine compounds like this compound will form fluorescent products.[8]

  • For a colorimetric variation, after phenanthrenequinone treatment, the paper can be dipped in the sodium hydroxide solution and heated, which results in the formation of a red-purple pigment for arginine-derived opines. This method is sensitive to approximately 1.25 µg of opine.[8]

A simpler, quantitative method can be performed in a microplate format.

Materials:

  • Plant extract

  • Ninhydrin reagent

  • Acidic reaction mixture

  • Microplate reader or spectrophotometer

Protocol: While a specific colorimetric assay for this compound is described in the context of paper electrophoresis, general amino acid quantification methods using reagents like ninhydrin can be adapted.[16][17] It is crucial to use a purified this compound standard to generate a standard curve for accurate quantification, as the color development can vary between different amino acids.

Signaling Pathways and Logical Relationships

Agrobacterium-Plant Signaling and T-DNA Transfer

The synthesis of this compound in a plant cell is the final step in a complex series of interactions between Agrobacterium and the host plant. This process is initiated by the recognition of plant-derived signals by the bacterium.

Agrobacterium_Plant_Interaction Plant Wounded Plant Cell Phenolics Phenolic Signals (e.g., acetosyringone) Plant->Phenolics releases VirA VirA Phenolics->VirA activates Agrobacterium Agrobacterium tumefaciens Agrobacterium->VirA VirG VirG Agrobacterium->VirG VirA->VirG phosphorylates VirGenes Activation of vir genes VirG->VirGenes T_DNA_Processing T-DNA Excision and T-pilus formation VirGenes->T_DNA_Processing T_DNA_Transfer T-DNA Transfer to Plant Cell T_DNA_Processing->T_DNA_Transfer PlantNucleus Plant Cell Nucleus T_DNA_Transfer->PlantNucleus T_DNA_Integration T-DNA Integration into Plant Genome PlantNucleus->T_DNA_Integration NosGene This compound Synthase (nos) Gene Expression T_DNA_Integration->NosGene This compound This compound Synthesis NosGene->this compound

Caption: Signaling cascade for T-DNA transfer from Agrobacterium to a plant cell.

This compound Synthesis Pathway

Once the nos gene is expressed in the plant cell, the this compound synthase enzyme catalyzes the formation of this compound from common plant metabolites.

Nopaline_Synthesis_Pathway AlphaKG α-Ketoglutaric Acid NopalineSynthase This compound Synthase (encoded by nos gene) AlphaKG->NopalineSynthase Arginine L-Arginine Arginine->NopalineSynthase This compound This compound NopalineSynthase->this compound NAD NAD+ NopalineSynthase->NAD NADH NADH + H+ NADH->NopalineSynthase

Caption: Enzymatic synthesis of this compound in transformed plant cells.

Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for the detection and confirmation of this compound in plant tissues.

Nopaline_Detection_Workflow Sample Plant Tissue Sample (e.g., Crown Gall) Extraction Homogenization and Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Electrophoresis Paper Electrophoresis Supernatant->Electrophoresis Staining Phenanthrenequinone Staining Electrophoresis->Staining Detection UV Visualization or Colorimetric Detection Staining->Detection Quantification Quantification (optional, vs. standard) Detection->Quantification

Caption: Workflow for the extraction and detection of this compound from plant tissues.

Conclusion

The presence of this compound in plant tissues is a direct and reliable indicator of genetic transformation by Agrobacterium tumefaciens. Understanding the molecular basis of its synthesis, the signaling pathways involved in the transformation process, and the methods for its detection are fundamental for researchers in plant biotechnology, molecular biology, and pathology. The protocols and diagrams presented in this guide offer a foundational resource for the study and utilization of this compound as a marker in plant science and related fields.

References

The Biological Significance of Nopaline for Agrobacterium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopaline, an opine synthesized by crown gall tumors induced by this compound-type Agrobacterium tumefaciens, plays a multifaceted role in the life cycle and virulence of this phytopathogen. Beyond serving as a specific carbon and nitrogen source, this compound acts as a key signaling molecule, orchestrating gene expression and facilitating the dissemination of the tumor-inducing (Ti) plasmid. This technical guide provides an in-depth exploration of the biological significance of this compound for Agrobacterium, detailing the molecular mechanisms of its catabolism, its role in intercellular communication, and its impact on plasmid conjugation. The guide includes summaries of quantitative data, detailed experimental methodologies for studying this compound's effects, and visual representations of the key signaling pathways.

This compound as a Nutrient Source: The "Opine Concept"

The "opine concept" posits that Agrobacterium genetically engineers its plant host to produce specific compounds, opines, which it can then exclusively utilize as a source of nutrients.[1] this compound, a derivative of arginine and α-ketoglutarate, is a prime example of this strategy. Strains of Agrobacterium that induce this compound-producing tumors carry the necessary genetic machinery on their Ti plasmid to catabolize this compound, giving them a competitive advantage in the tumor environment.[1][2]

This compound Catabolism (noc) Genes

The genes responsible for this compound catabolism, termed noc genes, are typically located on the Ti plasmid, although they have also been found on other plasmids or the bacterial chromosome in some strains.[3][4] These genes encode enzymes for the uptake and degradation of this compound. The core functions include a this compound permease for transport into the bacterial cell and a this compound oxidase, which catalyzes the breakdown of this compound.[3]

Table 1: Key Genes Involved in this compound Catabolism in Agrobacterium tumefaciens C58

Gene/LocusFunctionReference(s)
nocBPeriplasmic protein production (n1), induced by this compound[3]
nocCThis compound oxidase production[3]
nocAOrnithine catabolism[3]
NopUThis compound uptake[3]

This compound as a Signaling Molecule: Regulating Gene Expression

This compound's role extends beyond that of a simple nutrient; it is a crucial signaling molecule that triggers a cascade of gene expression changes in Agrobacterium.

The NocR Regulatory System

The expression of the noc genes is tightly regulated by the LysR-type transcriptional regulator, NocR.[5][6] In the absence of this compound, NocR binds to the promoter region of the noc operon and represses its own transcription.[5] When this compound is present, it binds to NocR, causing a conformational change in the NocR-DNA complex.[5][7] This conformational change alleviates repression and leads to the activation of the noc genes, allowing the bacterium to metabolize this compound.[5][7]

.dot

NocR_Regulation cluster_promoter noc Operon Promoter Region cluster_regulation Regulation nocR_gene nocR NocR NocR (Inactive) nocR_gene->NocR Synthesizes noc_genes noc genes nocR_promoter P_nocR noc_promoter P_noc NocR->nocR_promoter Represses NocR->noc_promoter Represses NocR_active NocR-Nopaline (Active) NocR_active->noc_promoter Activates This compound This compound This compound->NocR Binds

Caption: NocR-mediated regulation of the this compound catabolism operon.

Quorum Sensing and Ti Plasmid Conjugation

This compound, along with other opines like agrocinopines, acts as an intercellular signal to initiate quorum sensing, a cell-density-dependent gene regulation system.[8][9] This process is crucial for the conjugative transfer of the Ti plasmid to other Agrobacterium cells.[9][10]

The general model for opine-mediated quorum sensing involves the following steps:

  • Opine Perception: Specific opines, including this compound in some systems, are perceived by the bacterium.

  • Activation of TraR: This perception leads to the activation of the transcriptional regulator TraR.[10]

  • AHL Synthesis: Activated TraR induces the expression of traI, which encodes an N-acyl-homoserine lactone (AHL) synthase.[10]

  • Positive Feedback Loop: The synthesized AHL, an autoinducer, binds to and further activates TraR, creating a positive feedback loop that amplifies the quorum sensing signal.[10]

  • Induction of Conjugation Genes: The activated TraR-AHL complex then induces the expression of the tra and trb genes, which are necessary for Ti plasmid conjugation.[11]

.dot

Nopaline_Quorum_Sensing cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_output Bacterial Response This compound This compound TraR_inactive TraR (Inactive) This compound->TraR_inactive Induces CellDensity High Cell Density AHL AHL (Autoinducer) CellDensity->AHL Accumulation TraR_active TraR (Active) TraI TraI (AHL Synthase) TraR_active->TraI Activates transcription of traI Ti_Conjugation Ti Plasmid Conjugation TraR_active->Ti_Conjugation Induces tra and trb genes TraI->AHL Synthesizes AHL->TraR_inactive Binds and Activates

Caption: this compound-induced quorum sensing and Ti plasmid conjugation.

Experimental Protocols

Investigating the biological significance of this compound in Agrobacterium involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Agrobacterium tumefaciens Growth Assay on this compound Minimal Media

This protocol is designed to assess the ability of Agrobacterium strains to utilize this compound as a sole carbon and/or nitrogen source.

Materials:

  • Agrobacterium tumefaciens strains (wild-type and mutant)

  • AT minimal medium[12]

  • This compound solution (sterile filtered)

  • Spectrophotometer

  • Sterile culture tubes or microplates

Procedure:

  • Prepare AT minimal medium without any carbon or nitrogen source.

  • Supplement the medium with a defined concentration of this compound (e.g., 2 mM) as the sole carbon and nitrogen source. As a control, prepare media with glucose and ammonium chloride, and a negative control with no added carbon or nitrogen.

  • Inoculate the media with overnight cultures of the Agrobacterium strains, washed and resuspended in sterile saline to an initial OD600 of 0.05.

  • Incubate the cultures at 28°C with shaking.

  • Measure the OD600 at regular intervals (e.g., every 4-6 hours) for 48-72 hours.

  • Plot the growth curves (OD600 vs. time) to determine the growth rate and final cell density.

.dot

Growth_Assay_Workflow Start Start: Prepare Cultures PrepareMedia Prepare Minimal Media (+/- this compound, Controls) Start->PrepareMedia Inoculate Inoculate with Agrobacterium (OD600 = 0.05) PrepareMedia->Inoculate Incubate Incubate at 28°C with shaking Inoculate->Incubate MeasureOD Measure OD600 at intervals Incubate->MeasureOD MeasureOD->Incubate Repeat Plot Plot Growth Curves MeasureOD->Plot Data Collection Analyze Analyze Growth Rate and Yield Plot->Analyze End End Analyze->End

Caption: Workflow for Agrobacterium growth assay on this compound.

Quantitative Real-Time PCR (qRT-PCR) for noc Gene Expression

This protocol quantifies the expression levels of this compound catabolism genes in response to this compound induction.

Materials:

  • Agrobacterium tumefaciens cultures grown to mid-log phase

  • This compound solution

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for noc genes and a housekeeping gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • Grow Agrobacterium cultures to mid-log phase (OD600 ≈ 0.6).

  • Induce the cultures with a specific concentration of this compound (e.g., 1 mM) for a defined period (e.g., 4 hours). Include an uninduced control.

  • Harvest the cells by centrifugation and immediately proceed to RNA extraction using a suitable kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Perform qPCR using primers specific for the target noc genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the induced and uninduced samples.

Electrophoretic Mobility Shift Assay (EMSA) for NocR-DNA Binding

This assay is used to demonstrate the direct binding of the NocR protein to the promoter region of the noc operon.

Materials:

  • Purified NocR protein

  • DNA probe corresponding to the noc promoter region, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) as a non-specific competitor DNA

  • This compound solution

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffer

  • Detection system for the labeled probe

Procedure:

  • Synthesize and label the DNA probe.

  • Set up binding reactions containing the labeled probe, purified NocR protein, and binding buffer. Include reactions with and without NocR, and with and without this compound. Also, include a reaction with a non-specific competitor to demonstrate binding specificity.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Load the samples onto a native polyacrylamide gel and perform electrophoresis at a low voltage in a cold room or with a cooling system.

  • Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using the appropriate detection system. A shift in the mobility of the probe in the presence of NocR indicates a protein-DNA complex.

DNase I Footprinting Assay for NocR Binding Site Identification

This technique is used to precisely map the binding site of NocR on the noc promoter DNA.

Materials:

  • DNA fragment corresponding to the noc promoter region, labeled at one end.

  • Purified NocR protein

  • DNase I

  • Binding buffer

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide sequencing gel

Procedure:

  • Prepare the end-labeled DNA probe.

  • Set up binding reactions with the labeled probe and varying concentrations of NocR protein. Include a control reaction without NocR.

  • Allow the binding to reach equilibrium.

  • Briefly treat the reactions with a low concentration of DNase I to randomly cleave the DNA.

  • Stop the reaction by adding a stop solution.

  • Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

  • Visualize the DNA fragments by autoradiography or other appropriate imaging methods. The region where NocR binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Conclusion

This compound is a key molecule in the intricate relationship between Agrobacterium tumefaciens and its plant host. Its significance extends far beyond its role as a simple nutrient, acting as a sophisticated signaling molecule that regulates gene expression and facilitates the propagation of virulence determinants. Understanding the multifaceted biological roles of this compound provides valuable insights into the molecular mechanisms of plant-pathogen interactions and can inform the development of novel strategies for disease control and the refinement of Agrobacterium-mediated plant transformation technologies. Further research focusing on quantitative analysis of these processes will undoubtedly uncover even more layers of complexity in this fascinating biological system.

References

Nopaline as a Carbon and Nitrogen Source: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline, a derivative of the amino acid arginine, is a member of the opine family of compounds. These molecules are synthesized in plant crown gall tumors, induced by the transfer of T-DNA from Agrobacterium tumefaciens. This guide provides an in-depth technical overview of the utilization of this compound as a sole carbon and nitrogen source by Agrobacterium tumefaciens, a process of significant interest in the fields of microbial metabolism, plant-pathogen interactions, and biotechnology. The catabolism of this compound is a highly specific and regulated process, encoded by genes located on the Ti (tumor-inducing) plasmid, which is also responsible for tumorigenesis. Understanding this metabolic pathway offers insights into microbial adaptation and can inform the development of novel antimicrobial strategies and biotechnological applications.

This compound Catabolism Pathway

The breakdown of this compound in Agrobacterium tumefaciens is an efficient process that provides the bacterium with essential nutrients in the unique environment of a crown gall tumor. The catabolic pathway is initiated by the transport of this compound into the bacterial cell, followed by its enzymatic degradation into central metabolic intermediates.

This compound Transport

This compound is actively transported into the Agrobacterium cell. While Ti plasmid-encoded genes are required for the catabolism of this compound, studies have shown that both octopine and this compound can be transported by an arginine transport system that is not encoded by the Ti plasmid.[1][2] This transport process is dependent on active cellular metabolism.[1][2] The transport of this compound can be competitively inhibited by the presence of arginine, octopine, and this compound itself.[1][2] The genes responsible for the specific, high-affinity transport of this compound are part of the noc (this compound catabolism) region on the Ti plasmid and their expression is inducible by this compound.[3]

Enzymatic Degradation

Once inside the cell, this compound is catabolized in a two-step process:

  • This compound Oxidase: The initial and key enzymatic step is the oxidative cleavage of this compound into L-arginine and α-ketoglutarate.[4][5] This reaction is catalyzed by the membrane-bound enzyme This compound oxidase .[4][5] This enzyme is encoded by the noc genes on the Ti plasmid.[6]

  • Metabolism of Arginine and α-Ketoglutarate: The resulting products, L-arginine and α-ketoglutarate, are then funneled into the central metabolism of the bacterium.

    • L-arginine is further degraded through pathways that can yield other amino acids, such as glutamate and proline, as well as ammonia, which can be assimilated as a nitrogen source.

    • α-ketoglutarate is a key intermediate in the citric acid cycle (TCA cycle) and serves as a direct source of carbon and energy.

The overall pathway provides the bacterium with a source of both carbon and nitrogen from a single molecule.

Nopaline_Catabolism Nopaline_ext This compound (extracellular) Transport This compound Permease (noc genes) Nopaline_ext->Transport Uptake Nopaline_int This compound (intracellular) Nox This compound Oxidase (noc genes) Nopaline_int->Nox Arginine L-Arginine Amino_Acids Amino Acid Metabolism (Glutamate, Proline) Arginine->Amino_Acids Catabolism alpha_KG α-Ketoglutarate TCA TCA Cycle alpha_KG->TCA Carbon & Energy Nitrogen Nitrogen Source (NH₃) Amino_Acids->Nitrogen Transport->Nopaline_int Nox->Arginine Nox->alpha_KG NocR_Regulation cluster_absence Absence of this compound cluster_presence Presence of this compound NocR_rep NocR (Repressor) noc_promoter_off noc Promoter NocR_rep->noc_promoter_off Binds & Represses noc_genes_off noc genes (e.g., this compound oxidase) noc_promoter_off->noc_genes_off Transcription OFF This compound This compound NocR_act NocR (Activator) This compound->NocR_act Binds & Induces Conformational Change noc_promoter_on noc Promoter NocR_act->noc_promoter_on Binds & Activates noc_genes_on noc genes (e.g., this compound oxidase) noc_promoter_on->noc_genes_on Transcription ON Growth_Curve_Workflow start Start prepare_media Prepare AT Minimal Medium (without C and N source) start->prepare_media add_this compound Add Filter-Sterilized this compound prepare_media->add_this compound inoculate Inoculate with Agrobacterium add_this compound->inoculate incubate Incubate at 28°C with Shaking inoculate->incubate measure_od Measure OD600 at Intervals incubate->measure_od measure_od->incubate Continue Incubation plot_growth Plot Growth Curve measure_od->plot_growth Sufficient Data end End plot_growth->end

References

The Genetic Underpinnings of Nopaline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic principles governing nopaline metabolism, primarily focusing on the well-characterized system in Agrobacterium tumefaciens. This compound, an opine produced in plant crown gall tumors, serves as a crucial nutrient source for the pathogenic bacterium, and understanding its metabolic pathway offers insights into bacterial pathogenesis, gene regulation, and potential targets for antimicrobial strategies. This document provides a comprehensive overview of the genes, enzymes, and regulatory networks involved, supplemented with experimental methodologies and quantitative data.

This compound Catabolism: The noc Operon

The genetic determinants for this compound catabolism in Agrobacterium tumefaciens are predominantly located on the Ti (tumor-inducing) plasmid.[1][2][3] These genes, collectively known as the noc genes, are organized into a functional operon that enables the bacterium to utilize this compound as a source of carbon and nitrogen.[1][2][3]

Gene Organization and Function

The noc operon encompasses a suite of genes essential for the uptake and degradation of this compound. Key genes within this operon and their respective functions are summarized in the table below.

GeneFunction
nocAOrnithine catabolism
nocBProduction of a periplasmic protein
nocCThis compound oxidase production
nocRPositive regulation of the noc operon
accRRepressor of agrocinopine catabolism and conjugal transfer

Source:[1][2][3][4]

The arrangement of these genes is critical for their coordinated expression. The noc genes are transcribed as a polycistronic message, ensuring that all the necessary proteins for this compound metabolism are synthesized in response to the presence of this compound.

Enzymology of this compound Degradation

The catabolism of this compound is initiated by the enzyme This compound oxidase , which catalyzes the oxidative cleavage of this compound into L-arginine and α-ketoglutarate. This enzyme is a key component of the metabolic pathway and has been a subject of biochemical characterization.

Quantitative Enzyme Kinetics

The following table summarizes the available kinetic parameters for this compound oxidase.

EnzymeSubstrateK_m_ (mM)V_max_ (relative ratio)
This compound OxidaseThis compound1.15
This compound OxidaseOctopine1.11

Source:[1]

The similar K_m_ values for both this compound and octopine suggest that the enzyme has a comparable affinity for both substrates. However, the higher V_max_ for this compound indicates that it is the preferred substrate for this enzyme.

Regulation of this compound Metabolism

The expression of the noc operon is tightly regulated to ensure that the genes for this compound catabolism are only expressed when this compound is available. This regulation is primarily mediated by the LysR-type transcriptional regulator, NocR .

In the presence of this compound, NocR binds to the promoter region of the noc operon and activates transcription. This positive regulatory mechanism allows A. tumefaciens to efficiently respond to the availability of its specific nutrient source.

Experimental Protocols

This section details the key experimental methodologies that have been instrumental in elucidating the genetic basis of this compound metabolism.

Tn5 Transposon Mutagenesis

Objective: To identify genes involved in this compound catabolism by creating random insertional mutations.

Methodology:

  • Vector Introduction: A suicide plasmid vector carrying the Tn5 transposon is introduced into Agrobacterium tumefaciens via conjugation.

  • Selection of Mutants: Transconjugants are selected on a medium containing an antibiotic for which the Tn5 transposon confers resistance.

  • Screening for this compound Catabolism Defective Mutants: The selected mutants are then screened for their inability to grow on a minimal medium with this compound as the sole carbon and nitrogen source.

  • Gene Identification: The genomic DNA of the mutants unable to catabolize this compound is isolated. The DNA flanking the Tn5 insertion site is then cloned and sequenced to identify the disrupted gene.

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To demonstrate the binding of the NocR regulatory protein to the promoter region of the noc operon.

Methodology:

  • Probe Preparation: A DNA fragment corresponding to the promoter region of the noc operon is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Protein-DNA Binding Reaction: The labeled DNA probe is incubated with purified NocR protein in a binding buffer.

  • Electrophoresis: The reaction mixture is subjected to non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The positions of the DNA probe are visualized by autoradiography or fluorescence imaging. A "retarded" band, migrating slower than the free probe, indicates the formation of a DNA-protein complex.

This compound Uptake Assay

Objective: To measure the transport of this compound into Agrobacterium tumefaciens.

Methodology:

  • Cell Culture: Agrobacterium tumefaciens cells are grown to mid-log phase in a suitable medium.

  • Induction: The cells are then incubated with this compound to induce the expression of the this compound uptake system.

  • Uptake Measurement: Radiolabeled this compound (e.g., [³H]this compound) is added to the cell suspension. At various time points, aliquots are removed, and the cells are rapidly filtered and washed to remove extracellular this compound.

  • Quantification: The amount of radioactivity retained by the cells is measured using a scintillation counter to determine the rate of this compound uptake.

Visualizing Genetic Organization and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the key genetic structures and regulatory circuits involved in this compound metabolism.

nopaline_operon cluster_operon This compound Catabolism (noc) Operon nocA nocA nocB nocB nocC nocC terminator Terminator nocC->terminator promoter Promoter promoter->nocA Transcription Start

Caption: Organization of the this compound catabolism (noc) operon.

nopaline_regulation This compound This compound NocR NocR (Inactive) This compound->NocR binds Active_NocR NocR (Active) NocR->Active_NocR activates noc_promoter noc Promoter Active_NocR->noc_promoter binds & activates noc_genes nocA, nocB, nocC noc_promoter->noc_genes transcription

Caption: Regulatory pathway of the noc operon by NocR.

experimental_workflow_tn5 start Start: A. tumefaciens population conjugation Conjugation with E. coli carrying pTn5 start->conjugation selection Selection on antibiotic plates conjugation->selection screening Screening on minimal medium + this compound selection->screening mutants Isolate mutants unable to grow screening->mutants dna_extraction Genomic DNA extraction mutants->dna_extraction cloning_sequencing Cloning and sequencing of Tn5 flanking regions dna_extraction->cloning_sequencing gene_identification Identify disrupted gene cloning_sequencing->gene_identification

References

Methodological & Application

Application Notes and Protocols for Nopaline Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline is an opine, a class of low-molecular-weight compounds synthesized in plant tissues transformed by Agrobacterium tumefaciens. These compounds are derivatives of amino acids and keto acids and are catabolized by the bacteria as a source of carbon and nitrogen. The detection and quantification of this compound in plant tissues serve as a reliable marker for successful genetic transformation events. This application note provides a detailed protocol for the extraction and semi-quantitative analysis of this compound from plant tissue, primarily crown gall tumors, using paper electrophoresis.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound content in different plant tissues, as might be determined by comparative analysis against known standards using the described protocol.

Sample IDPlant TissueTransformation StatusThis compound PresenceEstimated this compound Concentration (µg/g fresh weight)
T-01Tobacco ( Nicotiana tabacum ) Crown GallTransformed+150
T-02Tobacco ( Nicotiana tabacum ) LeafNon-Transformed-Not Detected
A-01Arabidopsis ( Arabidopsis thaliana ) Crown GallTransformed+125
A-02Arabidopsis ( Arabidopsis thaliana ) RootNon-Transformed-Not Detected
G-01Grapevine ( Vitis vinifera ) Crown GallNaturally Infected+200

Experimental Protocols

I. This compound Extraction from Plant Tissue

This protocol describes the extraction of this compound from plant tissue, particularly crown gall tumors, for subsequent analysis by paper electrophoresis.

Materials:

  • Plant tissue (e.g., crown gall tumor, transgenic plant tissue)

  • Distilled water

  • Mortar and pestle

  • Microcentrifuge tubes

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Sample Preparation: Excise approximately 100 mg of fresh plant tissue (e.g., crown gall tumor). If the tissue is particularly hard, it can be frozen in liquid nitrogen and then ground to a fine powder.

  • Homogenization: Place the tissue in a pre-chilled mortar and add 200 µL of distilled water. Grind the tissue thoroughly with a pestle until a homogenous slurry is formed.

  • Centrifugation: Transfer the homogenate to a 1.5 mL microcentrifuge tube. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound extract, using a pipette and transfer it to a fresh microcentrifuge tube.

  • Storage: The extract can be used immediately for analysis or stored at -20°C for short-term storage. For long-term storage, -80°C is recommended to ensure the stability of the opines.[1]

II. Analysis of this compound by Paper Electrophoresis

This protocol outlines the separation and visualization of this compound from the plant extract using high-voltage paper electrophoresis.

Materials:

  • This compound extract (from Protocol I)

  • This compound standard solution (1 mg/mL in distilled water)

  • Whatman 3MM chromatography paper

  • High-voltage paper electrophoresis apparatus

  • Electrophoresis buffer: Formic acid: Acetic acid: Water (3:6:91, v/v/v)

  • Phenanthrenequinone staining solution (0.02% in 95% ethanol)

  • UV transilluminator

  • Oven

Procedure:

  • Paper Preparation: Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus. Mark an origin line with a pencil approximately in the center of the paper.

  • Sample Application: Spot 5-10 µL of the this compound extract onto the origin line in small, repeated applications, allowing the spot to dry between applications to keep it concentrated. Spot a similar amount of the this compound standard on the same origin line, but at a sufficient distance from the sample to avoid overlap.

  • Electrophoresis Setup: Wet the paper with the electrophoresis buffer, ensuring it is uniformly moist but not dripping. Place the paper in the electrophoresis chamber and make sure the ends are in contact with the buffer in the reservoirs.

  • Electrophoretic Separation: Apply a constant voltage of 400-600 V for 1-2 hours. The exact voltage and duration may need to be optimized based on the specific apparatus and the desired separation.

  • Drying: After electrophoresis, carefully remove the paper from the chamber and dry it completely in an oven at 60°C.

  • Staining and Visualization:

    • Dip the dried paper in the phenanthrenequinone staining solution.

    • Allow the paper to air dry.

    • Visualize the this compound spots under a UV transilluminator. This compound will appear as fluorescent spots.

    • For colorimetric detection, the paper can be heated at 100°C for 5-10 minutes after staining, which will produce a distinct color for the opine spots.

Mandatory Visualization

Nopaline_Extraction_Workflow start Start: Plant Tissue Sample (e.g., Crown Gall Tumor) homogenize Homogenization (Grind in Distilled Water) start->homogenize centrifuge Centrifugation (12,000 x g, 10 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant (this compound Extract) centrifuge->supernatant pellet Discard Pellet (Cellular Debris) centrifuge->pellet electrophoresis_setup Paper Electrophoresis Setup (Spot extract on Whatman paper) supernatant->electrophoresis_setup electrophoresis_run Electrophoretic Separation (Formic acid:Acetic acid:Water buffer) electrophoresis_setup->electrophoresis_run staining Staining and Visualization (Phenanthrenequinone and UV light) electrophoresis_run->staining end End: this compound Detection and Semi-Quantification staining->end

Caption: Workflow for this compound extraction and detection.

References

Nopaline Synthase Activity Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 14, 2025 – Researchers and drug development professionals now have access to a comprehensive application note and protocol detailing the activity assay for nopaline synthase. This document provides an in-depth guide for the purification and enzymatic analysis of this compound synthase, a key enzyme in the metabolism of crown gall tumors in plants.

This compound synthase, encoded by the nos gene from the Ti plasmid of Agrobacterium tumefaciens, catalyzes the reductive condensation of L-arginine and α-ketoglutarate to produce this compound, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The study of this enzyme is crucial for understanding plant-pathogen interactions and for the development of novel antimicrobial agents.

This detailed guide outlines the necessary reagents, equipment, and step-by-step procedures for the successful purification and kinetic analysis of this compound synthase.

Application Notes

This compound synthase is an enzyme of significant interest due to its exclusive presence in crown gall tumors, making it a specific marker for transformed plant cells. The enzymatic assay described herein provides a reliable method to quantify this compound synthase activity by monitoring the oxidation of NADPH spectrophotometrically. The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.

The purification protocol is a critical precursor to the activity assay, ensuring that the enzyme preparation is free from interfering substances. The stability of the purified enzyme is dependent on the presence of reducing agents, such as 2-mercaptoethanol, and it is susceptible to inactivation by freezing, mechanical stress, or aeration.[1]

Understanding the substrate specificity and kinetic parameters of this compound synthase is essential for inhibitor screening and drug development. The enzyme exhibits a high specificity for its substrates, L-arginine and α-ketoglutarate.

Key Experimental Protocols

I. Purification of this compound Synthase

This protocol describes the purification of this compound synthase from crown gall tissue to near homogeneity.

A. Materials and Reagents

  • Crown gall tissue (e.g., from sunflower or tobacco)

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.0), 0.5 M sucrose, 1 mM EDTA, 14 mM 2-mercaptoethanol

  • Ammonium sulfate

  • Dialysis Buffer: 0.01 M Tris-HCl (pH 7.5), 14 mM 2-mercaptoethanol

  • Hydroxylapatite column

  • Phosphate Buffer Gradient: 0.01 M to 0.2 M potassium phosphate (pH 6.8) containing 14 mM 2-mercaptoethanol

  • Sephadex G-25 column

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

B. Purification Workflow

G Diagram 1: this compound Synthase Purification Workflow cluster_0 Crude Extract Preparation cluster_1 Ammonium Sulfate Precipitation cluster_2 Chromatography Homogenization Homogenize crown gall tissue in Extraction Buffer Centrifugation1 Centrifuge to remove cell debris Homogenization->Centrifugation1 Supernatant1 Collect supernatant (Crude Extract) Centrifugation1->Supernatant1 AmSO4_Fractionation Fractional precipitation with ammonium sulfate (35-55% saturation) Supernatant1->AmSO4_Fractionation Input Centrifugation2 Centrifuge to collect protein pellet AmSO4_Fractionation->Centrifugation2 Resuspension Resuspend pellet in Dialysis Buffer Centrifugation2->Resuspension Dialysis Dialyze against Dialysis Buffer Resuspension->Dialysis Hydroxylapatite Hydroxylapatite Chromatography with a phosphate gradient Dialysis->Hydroxylapatite Input Fraction_Collection1 Collect active fractions Hydroxylapatite->Fraction_Collection1 Desalting Desalt on Sephadex G-25 Fraction_Collection1->Desalting Purified_Enzyme Store purified enzyme at 4°C Desalting->Purified_Enzyme

Diagram 1: this compound Synthase Purification Workflow

C. Step-by-Step Protocol

  • Homogenization: Homogenize fresh crown gall tissue in 1.5 volumes (w/v) of ice-cold Extraction Buffer.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 35% saturation while stirring on ice. After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to bring the saturation to 55%. Stir for 30 minutes and centrifuge as before.

  • Resuspension and Dialysis: Resuspend the 35-55% ammonium sulfate pellet in a minimal volume of Dialysis Buffer and dialyze overnight against two changes of the same buffer.

  • Hydroxylapatite Chromatography: Apply the dialyzed sample to a hydroxylapatite column equilibrated with 0.01 M potassium phosphate buffer (pH 6.8) containing 14 mM 2-mercaptoethanol. Elute the enzyme with a linear gradient of 0.01 M to 0.2 M potassium phosphate buffer.

  • Fraction Collection and Desalting: Collect fractions and assay for this compound synthase activity. Pool the active fractions and desalt using a Sephadex G-25 column equilibrated with Dialysis Buffer.

  • Storage: The purified enzyme can be stored at 4°C. Avoid freezing.[1]

II. This compound Synthase Activity Assay

This spectrophotometric assay measures the rate of NADPH oxidation.

A. Materials and Reagents

  • Purified this compound synthase

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0)

  • L-arginine solution (10 mM)

  • α-ketoglutarate solution (10 mM)

  • NADPH solution (2 mM)

  • Quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

B. Assay Workflow

G Diagram 2: this compound Synthase Activity Assay Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction and Measurement cluster_2 Data Analysis Prepare_Mix Prepare reaction mixture in a cuvette: - Assay Buffer - L-arginine - α-ketoglutarate - NADPH Equilibrate Equilibrate to assay temperature (e.g., 25°C) Prepare_Mix->Equilibrate Add_Enzyme Initiate reaction by adding purified this compound synthase Equilibrate->Add_Enzyme Start Mix Mix quickly Add_Enzyme->Mix Monitor_Absorbance Monitor the decrease in absorbance at 340 nm over time Mix->Monitor_Absorbance Calculate_Rate Calculate the initial rate of reaction (ΔA340/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine enzyme activity using the molar extinction coefficient of NADPH Calculate_Rate->Determine_Activity

Diagram 2: this compound Synthase Activity Assay Workflow

C. Step-by-Step Protocol

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 850 µL of 0.1 M Tris-HCl (pH 8.0)

    • 50 µL of 10 mM L-arginine

    • 50 µL of 10 mM α-ketoglutarate

    • 25 µL of 2 mM NADPH

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add 25 µL of the purified this compound synthase preparation to the cuvette. Mix quickly by inverting the cuvette.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculation of Activity: Determine the initial linear rate of the reaction (ΔA340/min). The enzyme activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 x 103 L·mol-1·cm-1).

Unit Definition: One unit of this compound synthase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

Data Presentation

The following table summarizes the key characteristics of purified this compound synthase.[1]

ParameterValue
Molecular Weight (Native) 158,000 Da
Subunit Molecular Weight 40,000 Da
Substrate Specificity L-arginine, α-ketoglutarate
Cofactor NADPH
Optimal pH 8.0
Stability Unstable to freezing and aeration

Logical Relationship of this compound Synthesis

The enzymatic reaction catalyzed by this compound synthase involves the condensation of two substrates with the concomitant oxidation of a cofactor.

G Diagram 3: this compound Synthesis Reaction cluster_0 Substrates cluster_1 Enzyme cluster_2 Products Arginine L-Arginine NOS This compound Synthase Arginine->NOS AKG α-Ketoglutarate AKG->NOS NADPH NADPH + H+ NADPH->NOS This compound This compound NOS->this compound NADP NADP+ NOS->NADP H2O H2O NOS->H2O

Diagram 3: this compound Synthesis Reaction

References

Application Notes and Protocols: Nopaline as a Selectable Marker in Plant Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the nopaline synthase gene (nos) as a selectable marker in plant transformation. This system offers an alternative to antibiotic- and herbicide-resistance markers, relying on the unique metabolic capabilities conferred to transformed cells.

Introduction

The use of selectable markers is crucial for identifying and isolating successfully transformed plant cells. The this compound synthase (nos) gene, derived from the T-DNA of Agrobacterium tumefaciens, provides a metabolic advantage to transformed cells. The nos gene product, this compound synthase, catalyzes the synthesis of this compound, an opine, from L-arginine and α-ketoglutarate. Untransformed plant cells do not produce opines. The presence of this compound in transformed tissues serves as a direct confirmation of T-DNA integration and expression. While less common in modern plant transformation, which often relies on antibiotic or herbicide resistance, the this compound selection system remains a valid and useful tool, particularly in contexts where the use of antibiotic resistance genes is undesirable.

Principle of this compound Selection

The this compound selection strategy is based on the synthesis of this compound in transformed plant cells and its subsequent detection. The core components of this system are:

  • This compound Synthase (nos) Gene: This gene is included in the T-DNA of the transformation vector. When integrated into the plant genome, the nos gene is expressed, leading to the production of this compound synthase.

  • This compound Synthesis: The enzyme this compound synthase catalyzes the reductive condensation of L-arginine and α-ketoglutarate to produce N2-(1,3-dicarboxypropyl)-L-arginine, commonly known as this compound.

  • Detection of this compound: The presence of this compound in plant tissues can be detected through methods such as paper electrophoresis followed by staining. This allows for the identification of transformed calli, shoots, or whole plants.

It is important to note that this is a "scorable" or "reporter" marker system rather than a "selectable" system in the traditional sense of conferring resistance to a toxic compound. Selection is achieved by identifying and isolating the this compound-producing tissues.

Data Presentation

While direct, recent quantitative comparisons of this compound selection efficiency with modern antibiotic markers are scarce in the literature, historical data and the principles of the technique allow for a qualitative comparison.

Selectable Marker SystemSelection PrincipleAdvantagesDisadvantages
This compound Synthase (nos) Metabolic; synthesis of a unique compound (this compound)- Non-antibiotic based- Low risk of gene transfer to environmental microbes- Can be used in combination with other selectable markers- Selection is labor-intensive (requires screening)- Not a direct selection pressure for growth- May have lower efficiency in some species compared to antibiotic selection
Neomycin Phosphotransferase II (nptII) Enzymatic detoxification of aminoglycoside antibiotics (e.g., kanamycin)- High selection efficiency- Widely used and well-characterized- Use of antibiotic resistance genes can be a public concern- Some plant species have natural resistance to kanamycin
Hygromycin Phosphotransferase (hpt) Enzymatic detoxification of hygromycin- High selection efficiency, often more effective than kanamycin- Useful for plants with natural kanamycin resistance- Use of antibiotic resistance genes- Hygromycin can be more toxic to plant tissues, potentially affecting regeneration

Experimental Protocols

Agrobacterium-mediated Transformation of Tobacco (Nicotiana tabacum) Leaf Discs

This protocol is a standard method for tobacco transformation and can be adapted for use with a vector containing the nos gene as a selectable marker.

Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA4404) harboring a binary vector with the nos gene.

  • Young, healthy leaves from sterile in vitro grown tobacco plants.

  • Murashige and Skoog (MS) medium, including vitamins.

  • Plant growth regulators: α-naphthaleneacetic acid (NAA) and 6-benzylaminopurine (BAP).

  • Antibiotics for controlling Agrobacterium growth after co-cultivation (e.g., cefotaxime, carbenicillin).

  • Acetosyringone.

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium into 5 mL of liquid LB medium with appropriate antibiotics for the binary vector and incubate overnight at 28°C with shaking.

    • The next day, inoculate 1 mL of the overnight culture into 50 mL of LB medium with antibiotics and grow to an OD600 of 0.6-0.8.

    • Pellet the bacteria by centrifugation (5000 x g for 10 minutes) and resuspend in liquid MS medium to an OD600 of 0.2-0.4. Add acetosyringone to a final concentration of 100 µM.

  • Explant Preparation and Inoculation:

    • Excise leaf discs (approximately 1 cm²) from young, fully expanded leaves of sterile tobacco plants.

    • Immerse the leaf discs in the Agrobacterium suspension for 10-15 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation:

    • Place the leaf discs abaxial side down on co-cultivation medium (MS medium with 1.0 mg/L BAP and 0.1 mg/L NAA) solidified with 0.8% agar.

    • Incubate in the dark for 2-3 days at 22-25°C.

  • Selection and Regeneration:

    • After co-cultivation, transfer the leaf discs to selection medium (MS medium with 1.0 mg/L BAP, 0.1 mg/L NAA, and an antibiotic to inhibit Agrobacterium growth, e.g., 250 mg/L cefotaxime).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • After 4-6 weeks, shoots should begin to regenerate from the cut edges of the leaf discs.

  • Rooting of Regenerated Shoots:

    • Excise well-developed shoots (2-3 cm in height) and transfer them to rooting medium (hormone-free MS medium with 250 mg/L cefotaxime).

    • Once a healthy root system has developed, transfer the plantlets to soil.

This compound Detection by Paper Electrophoresis

This protocol describes the detection of this compound in putative transformed plant tissues.

Materials:

  • Plant tissue (leaf, callus) from putative transformants and a non-transformed control.

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Whatman 3MM chromatography paper.

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8).

  • High-voltage electrophoresis apparatus.

  • This compound standard.

  • Phenanthrenequinone reagent (for staining).

  • Oven or drying chamber.

  • UV transilluminator.

Procedure:

  • Sample Preparation:

    • Homogenize approximately 100 mg of plant tissue in 100 µL of extraction buffer.

    • Centrifuge at 12,000 x g for 10 minutes to pellet cell debris.

    • Use the supernatant for electrophoresis.

  • Paper Electrophoresis:

    • Cut a sheet of Whatman 3MM paper to the appropriate size for the electrophoresis apparatus.

    • Saturate the paper with electrophoresis buffer.

    • Spot 5-10 µL of the plant extract and the this compound standard onto the origin line of the paper.

    • Place the paper in the electrophoresis chamber and apply a voltage of 400-600 V for 1-2 hours. This compound will migrate towards the cathode (negative electrode).

  • Staining and Visualization:

    • After electrophoresis, thoroughly dry the paper in an oven at 60°C.

    • Prepare the phenanthrenequinone reagent by dissolving 0.02 g of phenanthrenequinone in 100 mL of absolute ethanol and adding 20 mL of 10% sodium hydroxide.

    • Dip the dried paper in the phenanthrenequinone reagent and allow it to air dry.

    • Visualize the this compound spots under long-wave UV light. This compound will appear as a bright yellow-green fluorescent spot.

Visualizations

Logical Relationship of this compound-based Selection

logical_relationship cluster_vector Transformation Vector (T-DNA) cluster_plant Plant Cell cluster_detection Detection nos_gene This compound synthase (nos) gene plant_genome Plant Genome nos_gene->plant_genome Agrobacterium-mediated transformation nos_expression nos Gene Expression plant_genome->nos_expression nopaline_synthase This compound Synthase (Enzyme) nos_expression->nopaline_synthase arginine_akg L-Arginine + α-Ketoglutarate This compound This compound arginine_akg->this compound Catalyzed by This compound Synthase electrophoresis Paper Electrophoresis This compound->electrophoresis Detection

Caption: Logical flow of this compound-based selectable marker system.

Experimental Workflow for this compound-based Plant Transformation

experimental_workflow start Start agro_prep Agrobacterium Culture Preparation start->agro_prep explant_prep Explant Preparation (e.g., Leaf Discs) start->explant_prep cocultivation Co-cultivation agro_prep->cocultivation explant_prep->cocultivation selection_regeneration Selection & Regeneration cocultivation->selection_regeneration nopaline_assay This compound Assay (Paper Electrophoresis) selection_regeneration->nopaline_assay Screening rooting Rooting of Putative Transformants nopaline_assay->rooting Positive Clones acclimatization Acclimatization to Soil rooting->acclimatization molecular_analysis Molecular Analysis (PCR, Southern Blot) acclimatization->molecular_analysis end End molecular_analysis->end

Caption: Workflow for plant transformation using this compound selection.

Simplified this compound Catabolism Pathway in Agrobacterium tumefaciens

nopaline_catabolism nopaline_ext This compound (extracellular) nopaline_int This compound (intracellular) nopaline_ext->nopaline_int This compound Permease (NopU) arginine_akg L-Arginine + α-Ketoglutarate nopaline_int->arginine_akg This compound Oxidase (NopC) ornithine Ornithine arginine_akg->ornithine carbon_nitrogen Carbon & Nitrogen Source arginine_akg->carbon_nitrogen proline Proline ornithine->proline Ornithine Cyclodeaminase (OrnC) proline->carbon_nitrogen

Caption: this compound catabolism in Agrobacterium tumefaciens.[1][2]

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Nopaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline, a unique amino acid derivative, is an opine synthesized in plant crown gall tumors induced by the this compound-type Ti plasmid of Agrobacterium tumefaciens. The presence and quantification of this compound are critical indicators of Agrobacterium-mediated transformation and can serve as a biomarker in plant biotechnology and pathology research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant tissues using reversed-phase HPLC (RP-HPLC) with pre-column derivatization and fluorescence detection, as well as an overview of an alternative UHPLC-MS/MS method.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is a result of the transfer and integration of T-DNA from the Agrobacterium tumefaciens Ti plasmid into the plant genome. The expression of the this compound synthase (NOS) gene from the T-DNA leads to the condensation of α-ketoglutarate and L-arginine to form this compound. The bacterium, in turn, can utilize this compound as a source of carbon and nitrogen.

G cluster_plant Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Plant_Signal Wounding Phenolics, Sugars VirA_VirG VirA/VirG System Activation Plant_Signal->VirA_VirG T_DNA_Transfer T-DNA Transfer & Integration VirA_VirG->T_DNA_Transfer NOS_Gene This compound Synthase (NOS) Gene Expression T_DNA_Transfer->NOS_Gene Nopaline_Biosynthesis This compound Biosynthesis (α-ketoglutarate + Arginine) NOS_Gene->Nopaline_Biosynthesis Nopaline_Export This compound Export Nopaline_Biosynthesis->Nopaline_Export Nopaline_Uptake This compound Uptake Nopaline_Export->Nopaline_Uptake Ti_Plasmid Ti Plasmid Ti_Plasmid->T_DNA_Transfer Nopaline_Catabolism This compound Catabolism Nopaline_Uptake->Nopaline_Catabolism

This compound biosynthesis and utilization pathway.

The general workflow for the HPLC analysis of this compound from plant tissue involves sample preparation, derivatization, chromatographic separation, and data analysis.

G Sample Plant Tissue Sample (e.g., Crown Gall) Homogenization Homogenization (e.g., in 70% Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Pre-column Derivatization (with NBD-F) Supernatant->Derivatization HPLC RP-HPLC-FLD Analysis Derivatization->HPLC Data Data Acquisition & Quantification HPLC->Data

Application Notes and Protocols for Nopaline Identification via Paper Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline is an opine, a class of low-molecular-weight compounds produced in plant crown galls induced by the bacterium Agrobacterium tumefaciens. The detection of this compound is a key indicator of successful T-DNA transfer from the bacterium to the plant genome, a fundamental process in plant genetic engineering. Furthermore, as opines are derivatives of amino acids, their analysis is relevant in metabolic research and potentially in drug development contexts where enzymatic pathways involving amino acid analogues are studied. Paper electrophoresis is a classical, cost-effective, and reliable technique for the separation and identification of charged molecules like this compound, which is derived from the condensation of L-arginine and α-ketoglutarate.[1] This document provides detailed protocols for the identification of this compound in plant tissues using paper electrophoresis.

Principle of Paper Electrophoresis

Paper electrophoresis separates charged molecules based on their differential migration in an electric field.[2] A strip of filter paper is saturated with a buffer solution, and the sample is applied to the paper.[3] When a voltage is applied, charged molecules migrate towards the electrode with the opposite charge. The rate of migration is influenced by factors such as the molecule's net charge, size, and shape, as well as the strength of the electric field and the pH of the buffer.[4] this compound, being an amino acid derivative, will carry a net charge depending on the pH of the buffer, allowing for its separation from other components in a plant extract.

Experimental Protocols

Sample Preparation from Plant Tissue

The extraction of opines from plant tissues requires the disruption of plant cells and the removal of interfering substances like proteins and pigments.

Materials:

  • Plant tissue (e.g., crown gall tissue, transformed plant callus)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Extraction Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v in acetone)

  • Acetone (pre-chilled at -20°C)

  • Phenol (Tris-buffered, pH 8.0)

  • Methanol

  • Ammonium acetate

Protocol:

  • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent enzymatic degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

  • Method A: TCA/Acetone Precipitation (for protein removal)

    • Add cold 10% TCA in acetone to the powdered tissue.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The opines will be in the supernatant if soluble, so this method is better suited for purifying the protein fraction away from small molecules. For opine analysis, direct extraction is preferred.

  • Method B: Direct Extraction (Recommended for Opines)

    • Resuspend the powdered tissue in an appropriate volume of extraction buffer (e.g., 1 M Tris-HCl, pH 7.5).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the opines.

  • For cleaner samples, a phenol extraction can be performed on the supernatant from Method B.

    • Add an equal volume of Tris-buffered phenol (pH 8.0) to the supernatant.

    • Vortex and then centrifuge to separate the phases. The aqueous phase contains the opines.

  • The resulting extract can be concentrated by lyophilization and redissolved in a small volume of water or electrophoresis buffer for application to the paper.

Paper Electrophoresis

Materials:

  • Whatman 3MM chromatography paper or equivalent

  • Electrophoresis chamber (horizontal or vertical)[3][5]

  • High-voltage power supply

  • Electrophoresis Buffer: Formic acid-acetic acid-water (pH 1.8) is a common buffer system for separating amino acids and their derivatives. A typical composition is 25:87:888 (v/v/v) formic acid:acetic acid:water.

  • This compound standard solution (commercially available or synthesized)

  • Amino acid standards (e.g., arginine)

  • Capillary tubes for sample application

Protocol:

  • Cut the chromatography paper to the desired dimensions to fit the electrophoresis apparatus.

  • Mark a faint pencil line for the origin, typically in the center of the paper.

  • Saturate the paper with the electrophoresis buffer and blot gently to remove excess buffer.

  • Place the paper in the electrophoresis chamber, ensuring the ends are in contact with the buffer in the electrode reservoirs.[5]

  • Using a capillary tube, carefully spot the prepared plant extract and the this compound and arginine standards onto the origin line. Allow the spots to air dry between applications to keep them concentrated.

  • Close the electrophoresis chamber and apply a constant voltage. A typical voltage for high-voltage paper electrophoresis is in the range of 1000-5000 V, which corresponds to approximately 20-100 V/cm depending on the length of the paper. The run time can vary from 30 minutes to several hours, depending on the voltage and the desired separation.

  • After the electrophoresis is complete, turn off the power supply and carefully remove the paper from the chamber.

  • Dry the paper in a fume hood or an oven at a moderate temperature (e.g., 60-80°C).

Visualization of this compound

This compound can be visualized using a specific colorimetric reaction with phenanthrenequinone.

Materials:

  • Dried electrophoretogram

  • Phenanthrenequinone solution (e.g., 0.02% w/v in 95% ethanol)

  • Alkaline solution (e.g., 10% NaOH in 60% ethanol)

  • Oven or heat source

  • UV lamp

Protocol:

  • Spray the dried paper evenly with the phenanthrenequinone solution.

  • Allow the paper to air dry briefly.

  • Spray the paper with the alkaline solution.

  • Heat the paper at a controlled temperature (e.g., 100°C) for several minutes.

  • This compound and other arginine-derived opines will appear as red-purple spots.[3]

  • Alternatively, before the heat treatment, the phenanthrenequinone-reacted spots can be visualized under a UV lamp, where they will show a UV-fluorescent product.[3] The subsequent heating step enhances the specificity by producing a distinct color.

Data Presentation

The migration distance of the unknown sample can be compared to that of the this compound standard. The electrophoretic mobility (μ) can be calculated, though for identification, direct comparison is often sufficient.

CompoundExpected Migration DirectionRelative Migration Distance (Example)
This compound Towards the Cathode (-)1.0 (Standard)
Arginine Towards the Cathode (-)~1.2 (Higher positive charge)
Neutral Amino Acids Minimal migration~0
Acidic Amino Acids Towards the Anode (+)Varies (negative values)

Note: Relative migration is highly dependent on the specific electrophoresis conditions (pH, voltage, time). At pH 1.8, both this compound and arginine will be positively charged and migrate towards the cathode.

Visualizations

Nopaline_Synthesis_Pathway cluster_reactants Precursors cluster_enzyme Enzyme cluster_products Products L-Arginine L-Arginine Nopaline_Synthase This compound Synthase (NOS) L-Arginine->Nopaline_Synthase Substrate alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Nopaline_Synthase Substrate This compound This compound Nopaline_Synthase->this compound Product NADP+ NADP+ Nopaline_Synthase->NADP+ Byproduct H2O H2O Nopaline_Synthase->H2O Byproduct NADPH_H NADPH + H+ NADPH_H->Nopaline_Synthase Cofactor

Caption: Biosynthetic pathway of this compound from its precursors.

Paper_Electrophoresis_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis cluster_viz Visualization A Plant Tissue Homogenization (in Liquid N2) B Extraction with Buffer A->B C Centrifugation B->C D Collect Supernatant C->D E Spot Sample and Standards on Paper D->E Apply Extract G Electrophoretic Separation (High Voltage) E->G F Paper Saturation with Buffer F->E H Drying the Paper G->H I Spray with Phenanthrenequinone H->I Proceed to Staining J Spray with Alkaline Solution I->J K Heat for Color Development J->K L Identify this compound Spot K->L

References

Application Notes and Protocols for Creating Nopaline-Utilizing Agrobacterium Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Agrobacterium tumefaciens, a soil bacterium renowned for its natural ability to transfer DNA to plant cells, is a cornerstone of plant genetic engineering. The bacterium's metabolism is uniquely adapted to utilize opines, such as nopaline, which are synthesized by the plant tumors it induces. The genetic determinants for this compound catabolism are located on the tumor-inducing (Ti) plasmid.[1][2] Engineering Agrobacterium strains to utilize this compound offers several applications in research and biotechnology, including the development of novel selection strategies, studies of bacterial metabolism and gene regulation, and the potential for biocontrol and bioremediation.

Scientific Background

This compound utilization in Agrobacterium tumefaciens is primarily governed by the this compound catabolism (noc) genes, located on the Ti plasmid, such as pTiC58 found in strain C58.[1] This genetic system involves genes for the transport of this compound into the bacterial cell and its subsequent enzymatic degradation. The key components of this system include:

  • This compound Permease (NocP): A transport protein responsible for the uptake of this compound.

  • This compound Oxidase (NocC): An enzyme that catalyzes the breakdown of this compound into L-arginine and α-ketoglutarate.[1]

  • Ornithine Catabolism Genes (NocA): Genes involved in the further metabolism of ornithine, a product of arginine breakdown.[1]

  • Regulatory Proteins (NocR): Transcriptional regulators that control the expression of the noc genes in response to the presence of this compound.

The catabolism of opines is often linked to the conjugal transfer of the Ti plasmid, a process regulated by the AccR repressor, which ensures the spread of these metabolic capabilities within the bacterial population in the presence of opine-producing plant tissues.[3][4]

Applications in Research and Drug Development

The ability to engineer this compound-utilizing Agrobacterium strains has several valuable applications:

  • Novel Selectable Markers: this compound utilization can serve as a selectable marker for identifying successfully transformed Agrobacterium, eliminating the need for antibiotic resistance markers.

  • Metabolic Engineering Studies: Creating and studying these strains provides a model system for understanding bacterial metabolic pathways, their regulation, and their interaction with the environment.

  • Biocontrol and Bioremediation: Engineered strains could potentially be used to outcompete pathogenic bacteria in the rhizosphere by efficiently consuming specific nutrients like opines.

  • Drug Discovery: Understanding the enzymatic pathways for opine degradation could inspire the design of novel enzyme inhibitors with potential antimicrobial or other therapeutic applications.

Experimental Protocols

This section provides detailed protocols for creating this compound-utilizing Agrobacterium strains by cloning the this compound catabolism (noc) gene cluster from a donor strain (e.g., A. tumefaciens C58) into a recipient, non-nopaline-utilizing strain.

Protocol 1: Isolation and Cloning of the this compound Catabolism (noc) Operon

This protocol describes the amplification of the noc operon from the Ti plasmid of a this compound-utilizing Agrobacterium strain and its cloning into a suitable expression vector.

Materials:

  • Agrobacterium tumefaciens strain C58 (or another this compound-utilizing strain)

  • Genomic DNA isolation kit

  • High-fidelity DNA polymerase

  • Primers designed to amplify the noc operon (based on the pTiC58 sequence)

  • A broad-host-range expression vector suitable for Agrobacterium (e.g., a pBBR1-based vector)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α) for cloning

  • LB medium and agar plates

  • Appropriate antibiotics for vector selection

Procedure:

  • Isolate Genomic DNA: Isolate total genomic DNA, including the Ti plasmid, from an overnight culture of A. tumefaciens C58 using a commercial genomic DNA isolation kit.

  • Amplify the noc Operon:

    • Design primers to amplify the entire noc gene cluster. The noc genes are located in a 14.4 kb region on the pTiC58 plasmid.[1]

    • Perform PCR using a high-fidelity DNA polymerase to minimize errors. Use the isolated genomic DNA as a template.

    • Verify the size of the PCR product by agarose gel electrophoresis.

  • Clone into an Expression Vector:

    • Digest both the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the digested noc operon fragment into the linearized vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed E. coli on LB agar containing the appropriate antibiotic for the vector and select for positive clones.

  • Verify the Construct:

    • Isolate the plasmid DNA from several E. coli colonies.

    • Verify the presence and orientation of the noc operon insert by restriction digestion and/or DNA sequencing.

Protocol 2: Transformation of Agrobacterium tumefaciens

This protocol details the introduction of the engineered plasmid containing the noc operon into a non-nopaline-utilizing Agrobacterium strain via electroporation.

Materials:

  • Recipient Agrobacterium tumefaciens strain (e.g., a plasmid-free strain)

  • Verified plasmid construct from Protocol 1

  • LB medium

  • 10% sterile glycerol

  • Electroporator and electroporation cuvettes (2 mm gap)

  • SOC medium

Procedure:

  • Prepare Electrocompetent Agrobacterium Cells:

    • Inoculate a 50 mL culture of the recipient Agrobacterium strain in LB medium and grow overnight at 28°C with shaking.

    • Inoculate a larger culture (e.g., 500 mL) with the overnight culture and grow to an OD600 of 0.5-0.8.

    • Chill the culture on ice for 30 minutes.

    • Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold sterile water and once with ice-cold 10% glycerol.

    • Resuspend the final pellet in a small volume of ice-cold 10% glycerol to achieve a high cell density.

  • Electroporation:

    • Thaw the electrocompetent cells on ice.

    • Add 1-5 µL of the purified plasmid DNA (containing the noc operon) to 50 µL of competent cells.

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

    • Electroporate using the following settings: Voltage = 2.5 kV, Capacitance = 25 µF, Resistance = 400 Ω.

    • Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

  • Recovery and Plating:

    • Incubate the cells at 28°C for 2-4 hours with gentle shaking to allow for recovery and expression of antibiotic resistance genes.

    • Plate dilutions of the cell suspension on LB agar plates containing the appropriate antibiotic for the vector.

    • Incubate the plates at 28°C for 2-3 days until colonies appear.

Protocol 3: Selection and Verification of this compound-Utilizing Transformants

This protocol describes how to select for and verify Agrobacterium transformants that can utilize this compound as a sole carbon and nitrogen source.

Materials:

  • Putative Agrobacterium transformants from Protocol 2

  • Wild-type this compound-utilizing Agrobacterium (positive control)

  • Recipient Agrobacterium strain (negative control)

  • AT minimal medium

  • This compound solution (sterilized)

  • Agar

Procedure:

  • Prepare this compound Minimal Medium:

    • Prepare AT minimal medium agar plates. A common formulation is AT minimal medium with glucose and (NH4)2SO4, referred to as ATGN.[5]

    • For selection, prepare AT minimal medium lacking both a carbon and a nitrogen source.

    • Autoclave the medium and cool to 50-55°C.

    • Add a sterile this compound solution to a final concentration of 0.1-0.5 g/L to serve as the sole carbon and nitrogen source.

  • Selection of Transformants:

    • Streak individual colonies of the putative transformants, the positive control, and the negative control onto the this compound minimal medium plates.

    • Incubate the plates at 28°C for 3-7 days.

    • Only strains capable of utilizing this compound will grow on this medium.

  • Verification of this compound Catabolism:

    • Growth Curve Analysis: Inoculate liquid AT minimal medium containing this compound as the sole carbon and nitrogen source with a selected transformant, the positive control, and the negative control. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).

    • This compound Oxidase Assay: Perform an enzymatic assay on cell-free extracts to detect this compound oxidase activity, which confirms the breakdown of this compound.

Data Presentation

Table 1: Transformation Efficiency of Agrobacterium tumefaciens with the noc Operon Plasmid

Transformation MethodRecipient StrainPlasmid DNA (ng)Transformants per µg DNAReference
ElectroporationPlasmid-free A. tumefaciens1001 x 10^4 - 1 x 10^5Synthesized from multiple sources
Freeze-ThawPlasmid-free A. tumefaciens1000~200[4]

Table 2: Growth of Engineered Agrobacterium on this compound Minimal Medium

StrainGenotypeGrowth on this compound MediumDoubling Time (hours)
Wild-Type C58This compound-utilizing+++4-6
Engineered StrainNon-utilizing + pBBR1-noc+++5-7
Negative ControlNon-utilizing-No growth

Visualizations

Nopaline_Catabolism_Signaling_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Nopaline_ext This compound NocP This compound Permease (NocP) Nopaline_ext->NocP Transport Nopaline_int This compound NocP->Nopaline_int NocR_inactive Inactive NocR Nopaline_int->NocR_inactive Binds to Metabolites Arginine + α-ketoglutarate Nopaline_int->Metabolites Catabolism NocR_active Active NocR NocR_inactive->NocR_active Conformational Change noc_operon noc Operon NocR_active->noc_operon Induces Transcription Noc_enzymes This compound Catabolic Enzymes (e.g., NocC) noc_operon->Noc_enzymes Translation Central_metabolism Central Metabolism Metabolites->Central_metabolism

Caption: this compound catabolism signaling pathway in Agrobacterium.

Experimental_Workflow cluster_cloning 1. Cloning of noc Operon cluster_transformation 2. Agrobacterium Transformation cluster_selection 3. Selection and Verification A1 Isolate genomic DNA from This compound-utilizing Agrobacterium A2 PCR amplify noc operon A1->A2 A3 Ligate into expression vector A2->A3 A4 Transform E. coli A3->A4 A5 Verify plasmid construct A4->A5 B2 Electroporate with verified plasmid A5->B2 Purified Plasmid B1 Prepare electrocompetent non-nopaline-utilizing Agrobacterium B1->B2 B3 Recover and plate on selective (antibiotic) medium B2->B3 C1 Streak transformants on This compound minimal medium B3->C1 Putative Transformants C2 Incubate and select growing colonies C1->C2 C3 Verify by growth curve analysis and enzyme assays C2->C3

Caption: Experimental workflow for creating this compound-utilizing Agrobacterium.

Conjugal_Transfer_Regulation cluster_regulation Regulation of Conjugal Transfer by Opines Opines Conjugal Opines (e.g., Agrocinopines) AccR_active Active AccR Repressor Opines->AccR_active Bind and Inactivate AccR_inactive Inactive AccR tra_genes tra Genes (Conjugal Transfer) AccR_active->tra_genes Represses opine_catabolism_genes Opine Catabolism Genes AccR_active->opine_catabolism_genes Represses Conjugation Ti Plasmid Conjugal Transfer tra_genes->Conjugation Expression leads to opine_catabolism_genes->Opines Catabolism

Caption: Coordinated regulation of opine catabolism and Ti plasmid conjugal transfer.

References

Nopaline as a Biomarker for Agrobacterium-Mediated Transformation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant biotechnology, enabling the introduction of foreign DNA into plant genomes. A key aspect of this process is the ability to identify and select transformed cells. Opines, such as nopaline, are unique amino acid derivatives synthesized in plant cells transformed by Agrobacterium. The genes for opine synthesis are located on the transferred DNA (T-DNA) of the bacterial Ti plasmid and are only expressed in the plant cell. The presence of this compound is, therefore, a definitive indicator of successful T-DNA transfer and integration, making it a valuable biomarker for transformation events. This document provides detailed application notes and protocols for the use of this compound as a biomarker.

Application Notes

This compound serves as a highly specific selectable marker in plant transformation experiments. Unlike antibiotic or herbicide resistance markers, the detection of this compound directly confirms the expression of a T-DNA-encoded gene in the plant tissue. This can be particularly advantageous in scenarios where the use of antibiotic resistance genes is undesirable for regulatory or public perception reasons.

The this compound synthase (nos) gene is constitutively expressed in plant cells, leading to the accumulation of this compound throughout the transformed tissue. This allows for the screening of transformants at various stages of development, from callus culture to mature plants. The choice of detection method for this compound will depend on the required sensitivity, throughput, and available equipment. Methods range from simple and rapid colorimetric assays to more quantitative techniques like High-Performance Liquid Chromatography (HPLC).

It is important to note that some plant tissues have been reported to produce opine-like compounds as a result of arginine metabolism, particularly after arginine feeding.[1] Therefore, appropriate controls, such as untransformed plant tissue subjected to the same experimental conditions, are crucial for accurate interpretation of results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound synthesis pathway upon Agrobacterium infection and the general workflow for this compound detection.

nopaline_synthesis_pathway Agrobacterium Agrobacterium tumefaciens PlantCell Plant Cell Agrobacterium->PlantCell T-DNA transfer TDNA T-DNA nos_gene This compound synthase (nos) gene TDNA->nos_gene NOS_enzyme This compound Synthase (NOS) nos_gene->NOS_enzyme transcription & translation This compound This compound NOS_enzyme->this compound Arginine L-Arginine Arginine->NOS_enzyme alpha_KG α-ketoglutarate alpha_KG->NOS_enzyme

This compound synthesis pathway in a transformed plant cell.

nopaline_detection_workflow start Start: Transformed Plant Tissue homogenization 1. Tissue Homogenization start->homogenization extraction 2. This compound Extraction homogenization->extraction detection 3. This compound Detection extraction->detection paper_e Paper Electrophoresis detection->paper_e colorimetric Colorimetric Assay detection->colorimetric hplc HPLC Analysis detection->hplc end End: Confirmation of Transformation paper_e->end colorimetric->end hplc->end

General experimental workflow for this compound detection.

Quantitative Data Summary

ParameterThis compound Synthase (nos)β-Glucuronidase (GUS)Green Fluorescent Protein (GFP)Reference
Detection Method Paper Electrophoresis, Colorimetric Assay, HPLCHistochemical staining, Fluorometric assayFluorescence microscopy, Western blot[2][3][4][5]
Sensitivity 1.25 µg (Colorimetric)High, enzymatic amplificationModerate to high, dependent on expression level[2][5]
Quantitative Analysis Good (HPLC)Good (Fluorometric assay)Semi-quantitative (imaging), Quantitative (Western blot)[3][6][7]
In vivo Imaging NoNo (requires substrate)Yes[4][5]
Substrate Requirement No (endogenous precursors)Yes (e.g., X-Gluc, MUG)No[5]
Toxicity LowGenerally low, but some substrates can be toxicGenerally low[8]

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

This protocol describes a general method for extracting opines from plant tissue, suitable for subsequent analysis by paper electrophoresis, colorimetric assay, or HPLC.

Materials:

  • Plant tissue (transformed and wild-type controls)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 80% (v/v) methanol

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest approximately 100-200 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to prevent degradation of metabolites.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant contains the this compound extract.

  • The extract can be used immediately or stored at -20°C for later analysis. For HPLC analysis, it is recommended to filter the extract through a 0.22 µm syringe filter before injection.

Protocol 2: Detection of this compound by Paper Electrophoresis

This protocol provides a method for the separation and visualization of this compound from plant extracts using paper electrophoresis.

Materials:

  • This compound extract (from Protocol 1)

  • This compound standard solution (1 mg/mL)

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • High-voltage electrophoresis apparatus

  • Drying oven

  • Phenanthrenequinone reagent (0.02% in 95% ethanol)

  • Alkaline solution (10% NaOH in 60% ethanol)

  • UV transilluminator

Procedure:

  • Cut a strip of Whatman 3MM paper to the appropriate size for your electrophoresis apparatus.

  • Mark a faint pencil line for the origin in the center of the paper.

  • Spot 5-10 µL of the this compound extract and the this compound standard onto the origin. Allow the spots to dry completely between applications.

  • Saturate the paper with the electrophoresis buffer, ensuring it is evenly wetted.

  • Place the paper in the electrophoresis chamber with the ends immersed in the buffer reservoirs.

  • Apply a constant voltage (e.g., 400-600V) for 1-2 hours. The exact voltage and time may need to be optimized depending on the apparatus.

  • After electrophoresis, remove the paper and dry it completely in a drying oven at 60°C.

  • Spray the dried paper evenly with the phenanthrenequinone reagent.

  • Allow the paper to dry in the dark for 10-15 minutes.

  • Spray the paper with the alkaline solution.

  • Visualize the fluorescent this compound spots under a UV transilluminator. This compound will appear as a yellowish-green fluorescent spot. Compare the migration of the sample spot to the this compound standard.

Protocol 3: Colorimetric Assay for this compound Detection

This protocol is a rapid and sensitive colorimetric method for detecting this compound, adapted from the phenanthrenequinone staining method.[2]

Materials:

  • Dried paper chromatogram/electropherogram from Protocol 2

  • Phenanthrenequinone reagent (0.02% in 95% ethanol)

  • Alkaline solution (10% NaOH in 60% ethanol)

  • Oven or heat block capable of reaching 100-120°C

Procedure:

  • Following step 10 of the Paper Electrophoresis protocol (spraying with alkaline solution), allow the paper to air dry briefly.

  • Heat the paper in an oven or on a heat block at 100-120°C for 5-10 minutes.

  • A positive reaction for this compound will result in the appearance of a red-purple colored spot.

  • The color is stable and can be documented by scanning or photography. This method has a reported sensitivity of 1.25 micrograms of opine.[2]

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using reverse-phase HPLC. Method parameters may require optimization for specific equipment and column chemistries. A more advanced UHPLC-ESI-QTOF mass spectrometry method has also been developed for the sensitive and specific detection and quantification of a wide range of opines, including this compound.[6][7]

Materials:

  • This compound extract (from Protocol 1, filtered)

  • This compound standard solutions of known concentrations (for calibration curve)

  • HPLC system with a UV or mass spectrometer detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • HPLC vials

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to generate a calibration curve.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Set the detector wavelength (e.g., 210 nm for UV detection) or mass spectrometer parameters for this compound detection.

  • Inject a known volume (e.g., 10-20 µL) of each standard solution and the plant extracts.

  • Run a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-20 min: linear gradient to 50% B

    • 20-25 min: hold at 50% B

    • 25-30 min: return to 5% B and re-equilibrate.

  • Identify the this compound peak in the chromatograms by comparing the retention time with the this compound standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Logical Relationships

The use of this compound as a biomarker is based on a clear logical framework.

logical_relationship TDNA_transfer Successful T-DNA Transfer nos_expression Expression of nos Gene in Plant Cell TDNA_transfer->nos_expression leads to nopaline_synthesis Synthesis of this compound nos_expression->nopaline_synthesis results in nopaline_detection Detection of this compound in Plant Tissue nopaline_synthesis->nopaline_detection allows for transformation_confirmed Transformation Confirmed nopaline_detection->transformation_confirmed is evidence of

Logical framework for using this compound as a biomarker.

References

Application Notes and Protocols for Quantifying Nopaline in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of nopaline, a derivative of the amino acid arginine, which is often synthesized in transgenic plants as a marker of successful gene transfer from Agrobacterium tumefaciens. The accurate quantification of this compound is crucial for verifying transgene expression and for studies related to the metabolic impact on the host plant. This document outlines three common methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Paper Electrophoresis, and a Colorimetric Assay.

Introduction to this compound and its Significance

This compound is an opine, a class of chemical compounds that are synthesized in plant crown gall tumors or hairy roots induced by Agrobacterium. The synthesis of this compound in transgenic plants is catalyzed by the enzyme this compound synthase (NOS), the gene for which is transferred from the Ti plasmid of Agrobacterium to the plant genome. The presence and quantity of this compound are therefore direct indicators of the functional expression of the nos transgene.

This compound Synthesis Pathway

The biosynthesis of this compound in transgenic plant cells is a single-step enzymatic reaction catalyzed by this compound synthase. The enzyme facilitates the reductive condensation of L-arginine and α-ketoglutarate.

Nopaline_Synthesis Arginine L-Arginine NOS This compound Synthase (NOS) Arginine->NOS alphaKG α-Ketoglutarate alphaKG->NOS This compound This compound NOS->this compound NAD(P)H -> NAD(P)+

Caption: Biosynthesis of this compound from L-arginine and α-ketoglutarate.

Experimental Protocols

A generalized workflow for the quantification of this compound from plant tissues is outlined below. The initial steps of sample preparation are common to all three quantification methods.

Nopaline_Quantification_Workflow start Start: Transgenic Plant Tissue extraction 1. This compound Extraction start->extraction centrifugation 2. Centrifugation extraction->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant quantification 4. Quantification supernatant->quantification hplc HPLC quantification->hplc High Sensitivity pe Paper Electrophoresis quantification->pe Standard Method ca Colorimetric Assay quantification->ca Rapid Screening end End: Quantitative Data hplc->end pe->end ca->end

Caption: General workflow for this compound quantification in transgenic plants.

Plant Tissue Extraction

This is a critical first step to ensure efficient recovery of this compound from the plant matrix.

Materials:

  • Transgenic plant tissue (e.g., leaves, roots, callus)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Harvest fresh plant tissue from the transgenic line and a non-transgenic control.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 500 µL of extraction buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on ice for 30 minutes.

  • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the this compound, to a new microcentrifuge tube for subsequent analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for the quantification of opines like this compound. This protocol is adapted from methods developed for the analysis of various opines in plant extracts.

Instrumentation and Columns:

  • HPLC system with a UV or a mass spectrometry (MS) detector. A UHPLC-ESI-QTOF mass spectrometer provides high resolution and accurate mass measurements for unambiguous identification.

  • A reverse-phase C18 column is commonly used.

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • This compound standard

Protocol:

  • Sample Preparation: The supernatant from the plant tissue extraction can be directly used after filtering through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient can be optimized, for instance, starting with 5% B and increasing to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Detection:

    • UV Detection: Monitor at a wavelength of 210 nm.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of this compound.

  • Quantification:

    • Prepare a standard curve using a series of known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the plant extracts by comparing the peak areas to the standard curve.

Paper Electrophoresis

This is a classic and cost-effective method for the separation and semi-quantitative analysis of opines.

Materials:

  • High-voltage paper electrophoresis apparatus

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • This compound standard

  • Phenanthrenequinone reagent (for visualization)

  • Drying oven

Protocol:

  • Sample Application: Spot 5-10 µL of the plant extract supernatant and the this compound standard onto the origin line of the chromatography paper.

  • Electrophoresis:

    • Saturate the paper with the electrophoresis buffer.

    • Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

    • Apply a voltage of approximately 4000 V for 1-2 hours. The exact voltage and time may need to be optimized.

  • Visualization:

    • After electrophoresis, dry the paper in an oven at 60°C.

    • Spray the dried paper with the phenanthrenequinone reagent.

    • This compound will appear as a fluorescent spot under UV light.

  • Quantification:

    • The intensity of the this compound spot can be compared to the standards for a semi-quantitative estimation. Densitometry can be used for more accurate quantification.

Colorimetric Assay

This method provides a rapid and simple way to detect and quantify this compound, especially when combined with a prior separation step like paper electrophoresis.[1]

Materials:

  • Spectrophotometer or plate reader

  • Reagents from the paper electrophoresis protocol

  • Heating block or oven

Protocol:

  • Separation: Perform paper electrophoresis as described above to separate this compound from interfering compounds.

  • Color Development:

    • After drying the electrophoretogram, spray with the phenanthrenequinone reagent.

    • Instead of immediate UV visualization, heat the paper at 100°C for 10-15 minutes. A red-purple pigment will develop in the presence of this compound.[1]

  • Quantification:

    • The colored spot can be excised from the paper and the pigment eluted with a known volume of solvent (e.g., ethanol).

    • Measure the absorbance of the eluate at a specific wavelength (to be determined empirically, typically in the visible range).

    • Alternatively, the color intensity on the paper can be quantified using a densitometer.

    • Create a standard curve by running known amounts of this compound standard on the same paper and subjecting them to the same color development and elution/densitometry process. The assay is sensitive to microgram quantities of opine.[1]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound levels in different transgenic plant lines, as would be obtained using the described methods.

Transgenic LineTissueHPLC (µg/g FW)Paper Electrophoresis (Relative Intensity)Colorimetric Assay (Absorbance at λmax)
Control (WT) LeafNot Detected0.000.012
Transgenic Line A Leaf15.2 ± 1.8+++0.543 ± 0.045
Transgenic Line A Root8.7 ± 0.9++0.289 ± 0.021
Transgenic Line B Leaf25.8 ± 2.5+++++0.876 ± 0.063
Transgenic Line B Root12.1 ± 1.3+++0.412 ± 0.033
Transgenic Line C Leaf5.4 ± 0.6+0.155 ± 0.015
Transgenic Line C Root2.1 ± 0.3+/-0.068 ± 0.009

FW = Fresh Weight. Relative intensity for paper electrophoresis is a semi-quantitative measure (+/- to +++++ indicating increasing intensity).

Method Comparison

MethodPrincipleThroughputSensitivityQuantification
HPLC Chromatographic separation and detectionMediumHighQuantitative
Paper Electrophoresis Separation based on charge and sizeHighMediumSemi-quantitative
Colorimetric Assay Chemical reaction producing a colored productHighLow to MediumQuantitative (with standard curve)

Conclusion

The choice of method for this compound quantification will depend on the specific research needs, available equipment, and the required level of sensitivity and throughput. HPLC provides the most sensitive and accurate quantitative data. Paper electrophoresis is a robust and cost-effective method for screening a large number of samples. The colorimetric assay offers a rapid and straightforward approach, particularly for high-throughput screening after an initial separation step. For all methods, the use of appropriate non-transgenic controls and this compound standards is essential for accurate and reliable results.

References

Application Notes and Protocols for the Detection of Nopaline in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopaline is a unique amino acid derivative, classified as an opine, which is synthesized in plant tissues transformed by the Ti plasmid of Agrobacterium tumefaciens. The presence of this compound is a key indicator of crown gall disease in plants and serves as a crucial biomarker in plant biotechnology and pathology. Furthermore, this compound acts as a signaling molecule, initiating quorum sensing in Agrobacterium, which in turn regulates the conjugal transfer of the Ti plasmid. Accurate and sensitive detection of this compound in complex biological matrices, such as plant extracts and bacterial cultures, is therefore essential for research in plant-bacterial interactions, genetic engineering, and potentially for the development of novel anti-virulence strategies.

These application notes provide detailed protocols for the detection and quantification of this compound using two distinct methodologies: a colorimetric assay for rapid screening and an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for sensitive and specific quantification.

Signaling Pathway and Experimental Workflow

The biological significance of this compound is rooted in its role as a chemical messenger in the interaction between Agrobacterium tumefaciens and its host plant. The following diagram illustrates the this compound-mediated quorum sensing pathway in Agrobacterium.

Caption: this compound produced in plant cells is exported and taken up by Agrobacterium, where it initiates a quorum-sensing cascade leading to Ti plasmid conjugation.

The general workflow for detecting this compound in biological samples involves several key steps, from sample collection to data analysis.

Nopaline_Detection_Workflow General Workflow for this compound Detection Sample_Collection 1. Sample Collection (e.g., Plant Tissue, Bacterial Culture) Sample_Homogenization 2. Sample Homogenization Sample_Collection->Sample_Homogenization Extraction 3. This compound Extraction Sample_Homogenization->Extraction Cleanup 4. Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis 5. Analytical Detection Cleanup->Analysis Colorimetric Colorimetric Assay Analysis->Colorimetric UHPLC_MS UHPLC-MS/MS Analysis->UHPLC_MS Data_Analysis 6. Data Analysis and Quantification Colorimetric->Data_Analysis UHPLC_MS->Data_Analysis

Caption: A generalized experimental workflow for the detection and quantification of this compound from biological samples.

Quantitative Data Presentation

The following table summarizes representative quantitative data for this compound concentrations found in various biological samples. These values can vary significantly depending on the specific experimental conditions, plant species, and Agrobacterium strain.

Biological SampleThis compound ConcentrationDetection MethodReference
Crown Gall Tumor (Grapevine)Present (qualitative)Paper Electrophoresis & Staining[1]
Crown Gall Tumor (Kalanchoe daigremontiana)Not QuantifiedPaper Electrophoresis & Staining[2]
Arabidopsis Crown GallArginine (precursor) at 0.68 µmol/gMetabolite Profiling[3]
Transformed Tobacco CallusNot QuantifiedNot Specified[4]
Naturally Infected Grapevine Tumors28 out of 90 samples were this compound positiveOpine Assay[1]

Experimental Protocols

Colorimetric Assay for this compound Detection

This protocol provides a rapid, semi-quantitative method for screening the presence of this compound in plant extracts based on the reaction with phenanthrenequinone.[5]

Materials:

  • Plant tissue (e.g., crown gall tumor, transformed callus)

  • Extraction Buffer: Ethanol:Water (1:1, v/v)

  • Phenanthrenequinone solution (0.02% w/v in 95% ethanol)

  • Sodium hydroxide (NaOH) solution (10% w/v in 60% ethanol)

  • Whatman No. 1 filter paper or equivalent

  • Mortar and pestle

  • Microcentrifuge tubes

  • Water bath or heating block

Protocol:

  • Sample Extraction:

    • Homogenize 100-200 mg of plant tissue in 500 µL of Extraction Buffer using a pre-chilled mortar and pestle.

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the this compound extract.

  • Paper Electrophoresis (Optional but Recommended for Cleaner Results):

    • Spot the supernatant onto Whatman No. 1 filter paper.

    • Perform paper electrophoresis to separate opines from interfering compounds.

  • Colorimetric Detection:

    • If electrophoresis was performed, dry the paper completely.

    • Spray the paper evenly with the phenanthrenequinone solution.

    • Allow the paper to air dry for 10-15 minutes.

    • Spray the paper with the NaOH solution.

    • Heat the paper at 100°C for 5-10 minutes.

    • A positive reaction for this compound is indicated by the appearance of a red-purple spot. The assay is sensitive to 1.25 micrograms of opine.[5]

UHPLC-MS/MS for this compound Quantification

This protocol describes a highly sensitive and specific method for the quantification of this compound in complex biological samples using UHPLC-MS/MS. This method is adapted from a general approach for opine analysis.[6]

Materials:

  • Plant tissue extract (prepared as in the colorimetric assay, step 1)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water, LC-MS grade

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation:

    • Take an aliquot of the plant tissue supernatant from the extraction step.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a calibration curve by spiking known concentrations of the this compound analytical standard into a blank matrix extract (from untransformed plant tissue).

  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): [M+H]+ for this compound (exact m/z to be determined based on the standard)

    • Product Ions (m/z): At least two characteristic product ions for quantification and qualification (to be determined by infusion of the this compound standard).

    • Collision Energy and other MS parameters: Optimize based on the specific instrument used.

  • Data Analysis:

    • Quantify this compound in the samples by comparing the peak areas to the calibration curve generated from the analytical standards.

Conclusion

The choice of method for this compound detection depends on the specific research question. The colorimetric assay provides a rapid and cost-effective means for screening a large number of samples, making it suitable for initial identification of transformed tissues. For precise and accurate quantification, especially at low concentrations, the UHPLC-MS/MS method is the gold standard, offering high sensitivity and selectivity. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers working with this compound in diverse and complex biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Nopaline Extraction from Woody Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of nopaline from woody plants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from woody plant tissues?

A: The main challenges stem from the complex biochemical matrix of woody plants. These include:

  • Low Concentrations: this compound is often present in low concentrations, making detection and quantification difficult.

  • Interfering Compounds: Woody plants are rich in compounds that can interfere with extraction and analysis, such as:

    • Polyphenols and Tannins: These can bind to this compound and other molecules, reducing extraction efficiency and interfering with analytical techniques.

    • Polysaccharides: High levels of polysaccharides can create viscous extracts that are difficult to process and can clog chromatographic columns.

    • Secondary Metabolites: A wide array of other secondary metabolites can co-extract with this compound, complicating purification and analysis.

  • Tough Tissue Structure: The rigid cell walls of woody tissues require vigorous homogenization, which can lead to the degradation of target molecules if not performed under controlled conditions.

Q2: Which solvent is best for this compound extraction?

A: this compound is a polar compound, so polar solvents are generally used for its extraction. The choice of solvent can significantly impact the extraction yield and purity.

  • Acidified Water or Ethanol/Methanol: A slightly acidic aqueous solution (e.g., water with 0.1% formic acid) or alcohol-water mixtures are commonly employed. The acidic conditions help to protonate the secondary amine group of this compound, increasing its solubility in polar solvents.

  • Solvent Selection: The optimal solvent system may vary depending on the specific woody plant species and the tissue being extracted. It is advisable to perform small-scale pilot extractions with different solvent systems to determine the most effective one for your sample.

Q3: How can I minimize the degradation of this compound during extraction?

A: this compound, like many other biological molecules, can be susceptible to degradation. To minimize this:

  • Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity and chemical degradation.

  • Protect from Light: Store samples and extracts in the dark, as light can cause degradation of certain compounds.

  • Use of Inhibitors: Consider adding antioxidants (e.g., ascorbic acid, PVP) to the extraction buffer to prevent oxidation of this compound and other sample components by phenolic compounds.

  • Prompt Processing: Process the plant tissue as quickly as possible after harvesting. If immediate extraction is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C.

Q4: What is the most common method for this compound detection and quantification?

A: Historically, paper electrophoresis followed by staining with a phenanthrenequinone reagent has been a common method for the qualitative detection of opines like this compound. For quantitative analysis, High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the preferred method due to its high sensitivity and specificity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and analysis.

Low or No this compound Yield
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure thorough grinding of the woody tissue to a fine powder, preferably using liquid nitrogen. Incomplete cell wall disruption is a major cause of low yield.
Inappropriate Extraction Solvent Test a range of polar solvents and solvent mixtures with varying pH to find the optimal conditions for your specific plant material.
Degradation of this compound Maintain low temperatures throughout the extraction process. Work quickly and protect your samples from light. Consider adding antioxidants to the extraction buffer.
This compound Binding to Plant Matrix The presence of high concentrations of phenolics and other compounds can cause this compound to remain bound to the solid plant material. Try pre-washing the tissue with a non-polar solvent to remove some interfering substances.
Insufficient Sample Material This compound may be present in very low concentrations. If possible, increase the starting amount of plant tissue.
Poor Quality of Extract (e.g., high viscosity, discoloration)
Potential Cause Troubleshooting Steps
High Polysaccharide Content Include a centrifugation step at high speed to pellet insoluble polysaccharides. Consider using enzymes like cellulase or pectinase in your extraction buffer to break down polysaccharides. A pre-extraction with a solvent that precipitates polysaccharides can also be effective.
Oxidation of Phenolic Compounds Add antioxidants such as polyvinylpyrrolidone (PVP) or ascorbic acid to the extraction buffer to prevent the oxidation of phenolics, which leads to browning of the extract.
Contamination with Pigments Use a solid-phase extraction (SPE) clean-up step to remove pigments and other interfering compounds before analysis.
Issues with Paper Electrophoresis
Potential Cause Troubleshooting Steps
Distorted or "Smiling" Bands This is often due to uneven heat distribution. Reduce the voltage and ensure the electrophoresis chamber is on a level surface. Make sure the paper is uniformly wetted with the buffer.
Faint or No Bands The concentration of this compound in the extract may be too low. Try concentrating the extract before loading. Ensure the staining solution is fresh and the staining time is adequate.
Smeared Bands This can be caused by overloading the sample, high salt concentration in the extract, or degradation of the sample. Desalt the extract if necessary and load a smaller volume.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound extraction yields from a variety of woody plants in the literature, the following table is provided as a template for researchers to document their own findings. This will aid in the comparison of extraction efficiencies across different species, tissues, and methods.

Woody Plant Species Tissue Type Extraction Method This compound Yield (µg/g fresh weight) Purity (%) Reference/Notes
Populus trichocarpaLeafAcidified MethanolEnter DataEnter Datae.g., Young vs. mature leaves
Salix babylonicaStemAqueous BufferEnter DataEnter Data
Pinus radiataRootEthanol:Water (80:20)Enter DataEnter Data
Vitis viniferaCallusAcidified WaterEnter DataEnter Data

Experimental Protocols

Detailed Methodology for this compound Extraction from Woody Plant Tissue (Adapted Protocol)

1. Sample Preparation:

  • Harvest fresh, young woody plant tissue (e.g., leaves, stems, roots).

  • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Weigh approximately 1 gram of the frozen plant powder into a pre-chilled centrifuge tube.

  • Add 10 mL of pre-chilled extraction buffer (e.g., 80% methanol with 0.1% formic acid). To combat phenolic interference, 1% (w/v) polyvinylpyrrolidone (PVP) can be added.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on a shaker at 4°C for 1-2 hours.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of the extraction buffer, and the supernatants pooled.

3. Clean-up (Optional but Recommended):

  • For cleaner samples, a solid-phase extraction (SPE) step can be employed.

  • Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a weak solvent to remove non-polar and weakly polar impurities.

  • Elute the this compound-containing fraction with a stronger polar solvent. The exact solvent composition for washing and elution should be optimized for the specific sample.

4. Analysis:

  • The cleaned extract can be analyzed by paper electrophoresis for qualitative assessment or by HPLC-MS for quantification.

  • For HPLC analysis, filter the extract through a 0.22 µm syringe filter before injection.

Protocol for Paper Electrophoresis of Opines

1. Preparation of Electrophoresis Buffer:

  • A common buffer is a formic acid/acetic acid/water mixture (e.g., 5:15:80, v/v/v, pH 1.8).

2. Sample Application:

  • Cut a strip of Whatman 3MM chromatography paper to the desired size.

  • Draw a faint pencil line in the middle of the paper as the origin.

  • Spot a small volume (5-10 µL) of the plant extract onto the origin. Also, spot a this compound standard for comparison.

3. Electrophoresis:

  • Wet the paper with the electrophoresis buffer, ensuring it is uniformly moist but not dripping.

  • Place the paper in a horizontal electrophoresis chamber, with the ends dipping into the buffer reservoirs.

  • Apply a constant voltage (e.g., 200-400 V) for a duration sufficient to achieve good separation (e.g., 1-2 hours).

4. Staining:

  • After electrophoresis, dry the paper in a fume hood.

  • Spray the paper evenly with a phenanthrenequinone reagent (e.g., 0.02% phenanthrenequinone in 95% ethanol followed by a spray of 10% NaOH in 60% ethanol).

  • This compound will appear as a fluorescent spot under UV light.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis harvest Harvest Woody Tissue freeze Flash Freeze (Liquid N2) harvest->freeze grind Grind to Fine Powder freeze->grind add_buffer Add Extraction Buffer grind->add_buffer incubate Incubate & Shake (4°C) add_buffer->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Supernatant centrifuge->collect spe Solid-Phase Extraction (SPE) collect->spe pe Paper Electrophoresis collect->pe Direct (less clean) hplc HPLC-MS collect->hplc Direct (less clean) spe->pe Qualitative spe->hplc Quantitative

Caption: Workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Yield cause1 Inefficient Lysis start->cause1 cause2 Wrong Solvent start->cause2 cause3 Degradation start->cause3 cause4 Matrix Binding start->cause4 sol1 Improve Grinding cause1->sol1 sol2 Optimize Solvent/pH cause2->sol2 sol3 Low Temp / Antioxidants cause3->sol3 sol4 Pre-wash / Clean-up cause4->sol4

Caption: Troubleshooting logic for low this compound yield.

Optimizing Nopaline Synthase Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nopaline synthase (NOS) assay optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate measurement of this compound synthase activity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during this compound synthase assays, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I am not detecting any this compound synthase activity, or the signal is very weak. What are the possible causes?

A: A weak or absent signal can stem from several factors, from the biological material to the assay components.

Possible CauseTroubleshooting Steps
Low or No Enzyme Expression - Verify successful plant transformation and expression of the nos gene via PCR or RT-qPCR.- The activity of the nos promoter can be low in certain tissues or developmental stages. Assaying different plant parts (e.g., older vs. younger leaves) may yield better results.[1][2]
Enzyme Inactivation - Ensure that protein extraction is performed on ice and includes protease inhibitors to prevent degradation.- Avoid repeated freeze-thaw cycles of the plant extract.
Suboptimal Assay Conditions - Check the pH and temperature of your reaction. While specific optimal values for NOS are not widely published, most plant enzymes function well between pH 6.0-8.0 and at temperatures from 25-37°C.[3][4] It is recommended to perform a pH and temperature optimization curve.- Ensure all necessary cofactors, such as NADH or NADPH, are present at the correct concentrations.
Inactive Reagents - Verify the integrity of your substrates, L-arginine and α-ketoglutarate.- If using a radiometric assay, check the age and purity of the radiolabeled arginine, as it can degrade over time.[5]

Q2: My assay shows a high background signal, making it difficult to interpret the results. How can I reduce it?

A: High background is a common issue, particularly in radiometric and colorimetric assays.

Possible CauseTroubleshooting Steps
Contamination of Radiolabeled Substrate - The [14C]arginine may contain radiolabeled impurities. It is advisable to run a blank reaction (without enzyme) to assess the background radioactivity.[5]
Incomplete Separation of Substrate and Product - In paper chromatography-based assays, ensure the solvent system provides good separation between arginine and this compound.- If using ion-exchange chromatography, insufficient washing of the column can lead to carryover of unreacted [14C]arginine.
Non-specific Binding (ELISA-type assays) - Increase the number of washing steps and/or the duration of each wash.[6]- Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk).[7]
Contaminated Reagents or Buffers - Prepare fresh buffers and substrate solutions.[6]

Q3: I am observing high variability between my experimental replicates. What could be the reason?

A: High variability can compromise the reliability of your data.

Possible CauseTroubleshooting Steps
Pipetting Inaccuracies - Calibrate your pipettes regularly.- When preparing reaction mixtures, create a master mix to ensure consistency across all replicates.
Inhomogeneous Enzyme Preparation - Ensure the plant extract is thoroughly mixed before aliquoting into individual reactions.
"Edge Effect" in Microplates - This can be caused by uneven temperature distribution or evaporation from the outer wells of the plate. To mitigate this, avoid using the outermost wells or ensure the plate is well-sealed and incubated in a humidified chamber.
Inconsistent Incubation Times - Start and stop all reactions in a consistent and timed manner.

Experimental Protocols

A detailed methodology for a standard this compound synthase radiometric assay is provided below.

Protocol: Radiometric this compound Synthase Assay

This protocol is based on the enzymatic conversion of [14C]L-arginine to [14C]this compound, followed by separation of the product by paper electrophoresis or chromatography.

1. Preparation of Plant Extract: a. Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Add 2-3 volumes of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT, and 1x protease inhibitor cocktail). d. Vortex vigorously and centrifuge at 12,000 x g for 15 minutes at 4°C. e. Collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Reaction: a. In a microcentrifuge tube, prepare the following reaction mixture:

  • 50 µL of plant extract (containing 50-100 µg of total protein)
  • 10 µL of 10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.8)
  • 10 µL of 10 mM α-ketoglutarate
  • 10 µL of 10 mM NADH
  • 10 µL of [14C]L-arginine (e.g., 0.1 µCi)
  • Make up the final volume to 100 µL with nuclease-free water. b. Include a negative control by boiling the plant extract for 10 minutes prior to adding it to the reaction mixture. c. Incubate the reaction at 30°C for 30-60 minutes.

3. Separation and Detection of this compound: a. Stop the reaction by adding 10 µL of 1 M HCl. b. Spot the entire reaction mixture onto Whatman 3MM chromatography paper. c. Perform paper electrophoresis or descending paper chromatography to separate the positively charged arginine from the neutral this compound. d. After separation, dry the paper and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled this compound. e. Quantify the amount of this compound formed by densitometry or by excising the this compound spot and measuring its radioactivity using a scintillation counter.

Data Presentation

Due to the limited availability of published kinetic data for this compound synthase, a comprehensive table of established values cannot be provided. However, researchers should aim to determine the following parameters for their specific experimental system.

Kinetic ParameterDescription
Km for L-arginine The concentration of L-arginine at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for arginine.
Km for α-ketoglutarate The concentration of α-ketoglutarate at which the reaction rate is half of Vmax.
Vmax The maximum rate of the reaction when the enzyme is saturated with both substrates.
Optimal pH The pH at which the enzyme exhibits maximum activity.
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.
Specific Activity The amount of product formed per unit of time per milligram of total protein in the extract (e.g., nmol/min/mg).

Visualizations

Logical Workflow for this compound Synthase Assay Troubleshooting

This diagram outlines a systematic approach to troubleshooting common issues in a this compound synthase assay.

troubleshooting_workflow start Start: No or Weak Signal check_expression Verify nos Gene Expression (PCR/RT-qPCR) start->check_expression check_expression->start No Expression check_protein Check Protein Integrity (SDS-PAGE/Western Blot) check_expression->check_protein Expression Confirmed check_protein->start Protein Degraded optimize_assay Optimize Assay Conditions (pH, Temp, Cofactors) check_protein->optimize_assay Protein Intact check_reagents Verify Reagent Activity (Substrates, Radiolabel) optimize_assay->check_reagents No Improvement success Successful Assay optimize_assay->success Signal Improved check_reagents->start Reagents Inactive high_background High Background? check_reagents->high_background Reagents OK troubleshoot_bg Troubleshoot Background (Washing, Blocking, Purity) high_background->troubleshoot_bg Yes variability High Variability? high_background->variability No troubleshoot_bg->variability troubleshoot_var Address Variability (Pipetting, Mixing, Edge Effect) variability->troubleshoot_var Yes variability->success No troubleshoot_var->success

Caption: A logical workflow for troubleshooting this compound synthase assays.

Signaling Pathway for Wound and Auxin-Induced nos Promoter Activation

The this compound synthase (nos) promoter is known to be induced by wounding and the plant hormone auxin, which are signals often generated during Agrobacterium tumefaciens infection.[8][9][10]

wound_auxin_pathway Wounding Wounding / Agrobacterium Infection Signal_Transduction Signal Transduction Cascade (MAP Kinases, etc.) Wounding->Signal_Transduction Auxin Auxin Accumulation Auxin->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors nos_Promoter nos Promoter Transcription_Factors->nos_Promoter Binding to cis-regulatory elements nos_Gene nos Gene nos_Promoter->nos_Gene Initiates Transcription NOS_mRNA NOS mRNA nos_Gene->NOS_mRNA NOS_Protein This compound Synthase Protein NOS_mRNA->NOS_Protein Translation

Caption: Simplified pathway of wound and auxin-induced nos gene expression.

Experimental Workflow: From Transformation to Assay

This diagram illustrates the overall experimental process from introducing the nos gene into a plant to measuring the resulting enzyme activity.

experimental_workflow Agrobacterium Agrobacterium containing nos gene in T-DNA Plant_Transformation Plant Tissue Co-cultivation (Transformation) Agrobacterium->Plant_Transformation Selection Selection of Transgenic Cells (e.g., on antibiotic media) Plant_Transformation->Selection Regeneration Regeneration of Transgenic Plants Selection->Regeneration Protein_Extraction Protein Extraction from Transgenic Tissue Regeneration->Protein_Extraction Enzyme_Assay This compound Synthase Enzymatic Assay Protein_Extraction->Enzyme_Assay Data_Analysis Data Analysis (Quantification of this compound) Enzyme_Assay->Data_Analysis

Caption: Overall workflow from plant transformation to NOS assay.

References

Technical Support Center: Troubleshooting Low Nopaline Yield in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving issues related to low or absent nopaline production in transgenic plant experiments.

Troubleshooting Guide

This guide provides a systematic, question-and-answer approach to identifying the root cause of suboptimal this compound yield.

Question 1: My transgenic plants show low or no this compound. What are the primary potential causes?

Low this compound yield can stem from a variety of issues occurring at different stages of the genetic transformation and plant development process. The primary causes can be grouped into several categories:

  • T-DNA Transfer and Integration: Problems can occur during the transfer of the T-DNA from Agrobacterium tumefaciens to the plant cell or its subsequent integration into the plant genome. Inefficient transfer or incomplete integration of the nos gene cassette will lead to a lack of this compound synthase enzyme.

  • Transgene Expression and Silencing: Even with successful integration, the nos gene may not be expressed or may be actively silenced. This can happen at the transcriptional level (the gene is not transcribed into mRNA) or post-transcriptionally (the mRNA is degraded before it can be translated into a protein). Gene silencing is a common phenomenon in transgenic plants and can be triggered by factors such as high transgene copy number or the specific location of integration within the genome.[1][2] Epigenetic modifications like DNA methylation can also lead to the suppression of transgene expression.[2][3]

  • Vector and Promoter Issues: The integrity of the expression vector is crucial. Deletions or mutations within the nos promoter, the gene itself, or the terminator sequence can abolish or severely reduce gene expression. The nos promoter contains essential elements like the "CAAT" and "TATA" boxes, and their absence can lead to a significant drop in activity.[4][5]

  • Experimental and Cultural Conditions: The efficiency of Agrobacterium-mediated transformation is highly dependent on optimized protocols and healthy plant material.[6] Factors such as the Agrobacterium strain used, co-cultivation duration and temperature, and the composition of the plant culture medium can all impact transformation success and subsequent this compound expression.[7][8] Plant stress or poor health can also negatively affect transgene expression.

  • This compound Assay Viability: The issue may lie with the detection method itself. Degradation of reagents, incorrect buffer pH, or errors in performing the assay (e.g., paper electrophoresis) can lead to false-negative results.

Question 2: How can I systematically troubleshoot low this compound yield?

A stepwise approach is the most effective way to pinpoint the problem. Start by verifying the most straightforward potential issues before moving to more complex molecular analyses.

Step 1: Verify the this compound Detection Assay

Before investigating the plants, ensure your detection method is reliable.

  • Run Positive and Negative Controls: Always include a known this compound-positive plant extract (positive control), a non-transgenic plant extract (negative control), and a this compound standard on your chromatogram or electrophoretogram.

  • Check Reagents and Equipment: Confirm that all buffers are at the correct pH and concentration and that reagents have not expired. Verify that the power supply for electrophoresis is functioning correctly.

Step 2: Confirm T-DNA Integration and Integrity

If the assay is working, the next step is to confirm that the nos gene is present in the plant's genome.

  • PCR Analysis: Perform a Polymerase Chain Reaction (PCR) on genomic DNA extracted from the transgenic plants. Use primers specific to the nos gene. The presence of a PCR product of the expected size indicates that the gene is integrated into the plant genome.

  • Southern Blot Analysis: For more detailed information, a Southern blot can determine the copy number of the integrated T-DNA and confirm its structural integrity. This can help identify if the T-DNA was truncated during integration or if there are multiple copies, which can sometimes lead to gene silencing.

Step 3: Analyze Transgene Expression

If the nos gene is present, you must determine if it is being transcribed into messenger RNA (mRNA).

  • Reverse Transcription quantitative PCR (RT-qPCR): This is the most common method to quantify mRNA levels. Isolate total RNA from the plant tissue, reverse transcribe it into complementary DNA (cDNA), and then perform qPCR using nos-specific primers. Low or absent mRNA levels are a strong indicator of transcriptional gene silencing.

Step 4: Investigate Potential Gene Silencing

If the T-DNA is intact but mRNA levels are low, epigenetic silencing may be the cause.

  • DNA Methylation Analysis: Techniques like bisulfite sequencing can be used to analyze the methylation status of the nos promoter. Heavy methylation is often correlated with transcriptional gene silencing.[2][3]

Step 5: Review Transformation and Culture Protocols

If molecular analysis indicates no issues with the transgene, revisit your experimental procedures.

  • Agrobacterium Strain and Culture: Ensure the Agrobacterium strain used is appropriate for your plant species and was healthy and in the correct growth phase during transformation.[8] Some strains are naturally more virulent than others.[9]

  • Co-cultivation Conditions: Review the duration, temperature, and media composition used during the co-cultivation phase. These parameters often require optimization for different plant species.[7]

  • Plant Health: Ensure that the explants used for transformation were healthy and that the resulting plants are grown under optimal conditions. Stressed plants may exhibit reduced transgene expression.

Data Presentation

Table 1: Factors Influencing this compound Expression Levels

FactorHigh this compound ExpressionLow/Absent this compound ExpressionPotential Cause / Implication
T-DNA Copy Number Single, intact copyMultiple copies, rearranged or truncated copiesHigh copy numbers can trigger gene silencing mechanisms.[1]
Integration Site Euchromatin (gene-rich regions)Heterochromatin (gene-poor, condensed regions)The chromosomal environment of the transgene can affect its expression level.[1]
Promoter Methylation Low methylationHigh methylation of the nos promoterDNA methylation is a key mechanism for transcriptional gene silencing.[2][3]
mRNA Levels High levels of nos transcriptLow or undetectable levels of nos transcriptIndicates a potential issue with transcription (e.g., promoter function, silencing).
Plant Health Vigorous, healthy growthStunted growth, signs of stress or diseasePhysiological stress can negatively impact overall gene expression.

Experimental Protocols

Protocol 1: this compound Detection by Paper Electrophoresis

This protocol is a standard method for the qualitative detection of this compound in plant tissues.

Materials:

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, pH 1.8)

  • Staining solution (e.g., 0.02% phenanthrenequinone in ethanol)

  • Alkaline solution (e.g., 10% NaOH in 60% ethanol)

  • This compound standard

  • Plant tissue extraction buffer (e.g., sterile water or a simple grinding buffer)

  • Micropipette and tips

  • Mortar and pestle or microcentrifuge tubes with pestles

  • High-voltage electrophoresis unit

  • UV transilluminator

Procedure:

  • Sample Preparation:

    • Grind approximately 50-100 mg of plant leaf tissue in a microcentrifuge tube with an equal volume of extraction buffer.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes.

    • The supernatant contains the plant extract to be tested.

  • Electrophoresis Setup:

    • Cut a sheet of Whatman 3MM paper to the appropriate size for your electrophoresis tank.

    • Saturate the paper with the electrophoresis buffer, then blot gently to remove excess liquid.[10]

    • Place the paper in the electrophoresis apparatus, ensuring the ends are in contact with the buffer in the reservoirs.

  • Sample Application:

    • Carefully spot 5-10 µL of the plant extract supernatant onto the origin line of the paper.

    • Also spot a this compound standard, a positive control extract, and a negative control extract.

  • Electrophoresis:

    • Apply a constant voltage (e.g., 400-500V) for a duration determined by your specific setup (typically 45-90 minutes). The separation should be carried out in a cold room or with a cooling system to prevent overheating.[11]

  • Staining and Visualization:

    • After the run, remove the paper and dry it completely in a fume hood or oven.

    • Dip the dried paper evenly in the phenanthrenequinone staining solution and allow it to air dry.

    • Dip the paper in the alkaline solution to develop the color.

    • This compound will appear as a bright, yellowish-green fluorescent spot under long-wave UV light. Compare the migration of spots from your samples to the this compound standard.

Protocol 2: PCR Analysis for nos Gene Presence

This protocol outlines the steps to confirm the presence of the this compound synthase (nos) gene in the genomic DNA of potentially transgenic plants.

Materials:

  • Genomic DNA (gDNA) extracted from plant tissue

  • nos-specific forward and reverse primers

  • Taq DNA polymerase and corresponding buffer

  • dNTPs (deoxynucleotide triphosphates)

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)

Procedure:

  • DNA Extraction:

    • Extract high-quality genomic DNA from both putative transgenic and non-transgenic (negative control) plant leaf tissue using a standard protocol (e.g., CTAB method) or a commercial kit.

    • Quantify the DNA and assess its purity.

  • PCR Reaction Setup:

    • In a PCR tube, prepare a reaction mix. A typical 25 µL reaction would include:

      • 5 µL 5x PCR Buffer

      • 0.5 µL 10 mM dNTPs

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 0.25 µL Taq Polymerase

      • 1-2 µL gDNA (approx. 50-100 ng)

      • Nuclease-free water to 25 µL

    • Include a positive control (plasmid DNA containing the nos gene) and a no-template control (water instead of gDNA).

  • Thermocycling:

    • Run the PCR reaction in a thermocycler with the following typical conditions (annealing temperature should be optimized for your specific primers):

      • Initial Denaturation: 95°C for 3-5 minutes

      • 30-35 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute/kb of expected product size

      • Final Extension: 72°C for 5-10 minutes

  • Analysis:

    • Run the entire PCR product on a 1-1.5% agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light. A band of the expected size in the lanes of the putative transgenic plants (and the positive control) and its absence in the non-transgenic and no-template controls confirms the presence of the nos gene.

Mandatory Visualizations

Troubleshooting_Workflow A Low or No this compound Detected B Step 1: Verify this compound Assay (Run Controls) A->B I Step 5: Review Protocols (Agrobacterium, Culture Conditions) A->I C Assay Working? B->C D Step 2: PCR for nos Gene C->D Yes J Problem Identified: Fix Assay Protocol C->J No E nos Gene Present? D->E F Step 3: RT-qPCR for nos mRNA E->F Yes K Problem Identified: T-DNA Integration Failure E->K No G nos mRNA Detected? F->G H Step 4: Investigate Gene Silencing (e.g., DNA Methylation) G->H No M Problem Identified: Post-Transcriptional Silencing or Translation Issue G->M Yes L Problem Identified: Transcriptional Silencing H->L N Problem Identified: Suboptimal Experimental Conditions I->N TDNA_Transfer cluster_agrobacterium Agrobacterium cluster_plant_cell Plant Cell TiPlasmid Ti-Plasmid VirProteins Vir Proteins TiPlasmid->VirProteins Signal (e.g., Acetosyringone) TComplex T-Complex (T-DNA + VirD2/VirE2) TiPlasmid->TComplex T-DNA Excision Nucleus Nucleus TComplex->Nucleus Transport via Type IV Secretion System Chromosome Plant Chromosome Nucleus->Chromosome Integration Nopaline_Synthesis Arg L-Arginine Enzyme This compound Synthase (from nos gene) Arg->Enzyme AKG α-Ketoglutarate AKG->Enzyme This compound This compound Enzyme->this compound + NADH -> NAD+

References

Technical Support Center: Nopaline Stability in Stored Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of nopaline in stored plant samples. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: I am seeing a significant decrease in this compound concentration in my plant samples that have been stored for a few weeks. What could be the cause?

Answer: Several factors could contribute to the degradation of this compound in your stored plant samples:

  • Improper Storage Temperature: this compound, like many other metabolites, is susceptible to degradation at room temperature. Enzymatic activity within the plant tissue can continue to break down this compound if not properly inhibited. It is crucial to store samples at low temperatures to minimize this degradation.

  • Slow Freezing: If samples are frozen slowly, ice crystal formation can damage cells, leading to the release of enzymes and subsequent degradation of this compound. Flash-freezing in liquid nitrogen is the recommended method for preserving the biochemical integrity of the sample.

  • Repeated Freeze-Thaw Cycles: Each time a sample is thawed and refrozen, cellular damage can occur, increasing the chance of enzymatic degradation. It is best to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing.

  • Sub-optimal pH: Although the guanidino group in this compound is relatively stable, extreme pH conditions during storage or extraction can potentially lead to its degradation.[1] Maintaining a near-neutral pH is generally advisable.

Question: My this compound extracts show inconsistent results between replicates. What are some potential sources of this variability?

Answer: Inconsistent results can arise from several stages of your experimental workflow:

  • Non-homogenous Sample Collection: this compound concentration may not be uniform throughout the plant tissue. Ensure that your sample collection is standardized and that the tissue is thoroughly homogenized before taking aliquots for extraction.

  • Incomplete Extraction: The efficiency of this compound extraction can be affected by the solvent used and the physical disruption of the plant tissue. Ensure your grinding/homogenization step is thorough and that the extraction solvent is appropriate for opines.

  • Variability in Storage: If replicate samples are not stored under identical conditions (e.g., some are near the front of the freezer and subject to temperature fluctuations), this can lead to differential degradation rates.

  • Analytical Variability: Inconsistencies in your analytical method, such as variations in injection volume or detector response in HPLC, can also contribute to variable results. Ensure your analytical equipment is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of plant samples for this compound analysis?

A1: For long-term storage, it is highly recommended to store plant samples at -80°C.[2] This temperature effectively halts most enzymatic and chemical degradation processes. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, though the risk of degradation is slightly higher.

Q2: How should I prepare my plant samples before storage to ensure this compound stability?

A2: The best practice is to flash-freeze the fresh plant tissue in liquid nitrogen immediately after collection.[3] This rapid freezing minimizes cellular damage and preserves the metabolic profile. After freezing, the tissue should be ground to a fine powder under liquid nitrogen to ensure homogeneity and improve extraction efficiency. The powdered tissue can then be stored at -80°C.

Q3: Can I store plant samples in ethanol or other preservatives?

A3: While ethanol can be used as a fixative, its primary role is to preserve tissue structure for microscopy and it may not be optimal for preserving metabolites like this compound. For quantitative analysis, freezing is the preferred method. If preservatives are necessary, their effect on this compound stability and the chosen analytical method should be validated.

Q4: For how long can I expect this compound to be stable in properly stored samples?

A4: While there is limited direct data on the long-term stability of this compound, its chemical structure, particularly the guanidino group derived from arginine, suggests it is a relatively stable molecule.[1][4] When stored as a frozen powder at -80°C, this compound should remain stable for several months to years. However, it is always good practice to analyze samples as soon as possible after collection.

Q5: What are the main factors that can cause this compound degradation?

A5: The primary factors are enzymatic degradation from endogenous plant enzymes, chemical degradation due to suboptimal pH or temperature, and physical degradation from improper sample handling like slow freezing or multiple freeze-thaw cycles.

Data Presentation: Recommended Storage Conditions for this compound Stability

Storage ConditionTemperatureDurationExpected StabilityKey Considerations
Short-term 4°C< 24 hoursLow to ModerateOnly for immediate processing. Risk of enzymatic degradation is high.
Intermediate-term -20°CUp to a few monthsModerate to HighSuitable for many applications, but -80°C is preferred for long-term preservation.
Long-term -80°CMonths to YearsHighThe gold standard for preserving metabolite integrity. Minimizes enzymatic and chemical degradation.[2]
Archival Liquid Nitrogen (-196°C)IndefiniteVery HighOffers the best preservation but is often not practical for routine storage.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline and may need to be optimized for your specific plant tissue.

Materials:

  • Frozen plant tissue powder (-80°C)

  • Extraction Buffer: 80% methanol or 80% ethanol

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pre-chilled mortar and pestle (if not already powdered)

  • Liquid nitrogen

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Weigh out approximately 100 mg of frozen plant tissue powder into a pre-chilled 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of ice-cold 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant contains the this compound extract.

  • The extract can be directly used for analysis or stored at -80°C until needed.

Protocol 2: Analysis of this compound by Paper Electrophoresis

Paper electrophoresis is a classic and effective method for the separation and qualitative analysis of opines like this compound.[5][6][7][8][9]

Materials:

  • This compound extract (from Protocol 1)

  • This compound standard

  • Whatman 3MM chromatography paper

  • Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

  • High-voltage electrophoresis apparatus

  • Staining solution (e.g., phenanthrenequinone reagent)

  • Oven or drying chamber

Procedure:

  • Cut the Whatman 3MM paper to the desired size to fit your electrophoresis apparatus.

  • Mark a faint pencil line for the origin, typically in the center of the paper.

  • Spot a small volume (e.g., 5-10 µL) of the this compound extract and the this compound standard onto the origin.

  • Thoroughly wet the paper with the electrophoresis buffer, ensuring there are no dry spots.

  • Place the paper in the electrophoresis chamber, with the ends immersed in the buffer reservoirs.

  • Apply a high voltage (e.g., 2000-4000 V) for a specified time (e.g., 1-2 hours). The exact voltage and time will depend on the apparatus and desired separation.

  • After electrophoresis, carefully remove the paper and dry it completely in an oven or drying chamber.

  • Spray the dried paper with the phenanthrenequinone staining solution to visualize the opines. This compound will appear as a distinct spot.

  • Compare the migration of the spot from the plant extract to that of the this compound standard to confirm its identity.

Protocol 3: Quantification of this compound by HPLC-MS

For precise quantification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.[10]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute this compound. (e.g., 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode, monitoring for the specific m/z of this compound.

Procedure:

  • Prepare a standard curve using a series of known concentrations of a pure this compound standard.

  • Filter the this compound extracts (from Protocol 1) through a 0.22 µm syringe filter before analysis.

  • Inject the standards and samples onto the HPLC-MS system.

  • Identify the this compound peak in the chromatograms based on its retention time and mass-to-charge ratio, comparing it to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow_for_Nopaline_Stability_Assessment cluster_collection Sample Collection & Preparation cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis Collect Collect Plant Tissue FlashFreeze Flash-Freeze in Liquid Nitrogen Collect->FlashFreeze Grind Grind to Fine Powder FlashFreeze->Grind Store Store at -80°C Grind->Store Extract Extract with 80% Methanol Store->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Analyze Analyze by HPLC-MS or Paper Electrophoresis Centrifuge->Analyze

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Nopaline_Degradation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or Inconsistent this compound Levels Storage Improper Storage (Temperature, Freeze-Thaw) Problem->Storage Preparation Inadequate Sample Prep (Slow Freezing, Non-Homogenous) Problem->Preparation Extraction Inefficient Extraction Problem->Extraction Analysis Analytical Variability Problem->Analysis Sol_Storage Store at -80°C Aliquot Samples Storage->Sol_Storage Sol_Prep Flash-Freeze in Liquid N2 Thoroughly Homogenize Preparation->Sol_Prep Sol_Extraction Optimize Extraction Protocol Extraction->Sol_Extraction Sol_Analysis Calibrate Instruments Use Internal Standards Analysis->Sol_Analysis

Caption: Troubleshooting guide for this compound degradation issues.

References

Technical Support Center: Overcoming Interference in Colorimetric Nopaline Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colorimetric nopaline assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during the quantification of this compound in biological, particularly plant-derived, samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the colorimetric detection of this compound?

A1: The colorimetric detection of this compound, an arginine derivative, relies on the reaction of its unique guanidinium group. The most common methods are variations of the Sakaguchi reaction, where under alkaline conditions, the guanidinium group reacts with a chromogenic agent, typically α-naphthol and an oxidizing agent like sodium hypobromite or phenanthrenequinone with subsequent heat treatment.[1] This reaction produces a colored complex, usually red or purple, the intensity of which is proportional to the concentration of this compound and can be measured spectrophotometrically.

Q2: My sample is derived from plant tissue. What are the most common sources of interference?

A2: Plant extracts are complex matrices containing numerous compounds that can interfere with colorimetric this compound assays. The most common interfering substances include:

  • Phenolic Compounds: Compounds like gallic acid, quercetin, and chlorogenic acid are abundant in plants and can react with the colorimetric reagents, leading to overestimated results or background color that masks the signal from this compound.

  • Reducing Sugars: Sugars such as glucose and fructose can also interfere with the assay, often by reacting with the reagents and causing non-specific color formation.

  • Other Amino Acids: While the Sakaguchi reaction is relatively specific for the guanidinium group, high concentrations of other amino acids, particularly those with reactive side chains like tryptophan and cysteine, may cause some level of interference.[2]

  • Pigments: Natural pigments in the plant extract, such as chlorophylls and anthocyanins, can absorb light at the same wavelength as the colored product of the assay, leading to inaccurate readings.

Q3: I am observing high background color in my blank samples. What could be the cause?

A3: High background color in blank samples (samples without this compound but containing the sample matrix) is a clear indication of interference. This is often caused by the presence of phenolic compounds or pigments from the plant extract reacting with the assay reagents. To confirm this, you can prepare a "matrix blank" containing your sample extract and all reagents except for the chromogenic agent (e.g., α-naphthol). If this solution is colored, it indicates inherent color from your sample. If the color only develops after adding all reagents, it points to a reaction between the matrix components and the reagents.

Q4: My results are not reproducible. What are the likely causes?

A4: Poor reproducibility can stem from several factors:

  • Reagent Instability: The Sakaguchi reagent, particularly the oxidizing agent (e.g., sodium hypobromite), can be unstable. It is crucial to prepare these reagents fresh and store them properly, protected from light and heat.

  • Inconsistent Sample Preparation: Variability in the extraction and cleanup of your plant tissue samples can lead to differing levels of interfering substances in each replicate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents will directly impact the final absorbance values.

  • Temperature and Incubation Time Fluctuations: The color development step can be sensitive to both temperature and time. Ensure that all samples and standards are incubated for the same duration and at the same temperature.

Q5: Can I use a commercial arginine assay kit for this compound quantification?

A5: While commercial colorimetric arginine assay kits are based on the same principle of detecting the guanidinium group, they may not be directly suitable for this compound quantification in plant extracts without validation. The buffer composition and proprietary reagents in these kits may react differently with this compound or be more susceptible to interferences from plant-derived compounds. It is recommended to test the kit with this compound standards and spiked plant extracts to assess its suitability and accuracy.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in colorimetric this compound assays.

Issue 1: High Background Absorbance or Unexpected Color Formation
Possible Cause Suggested Solution
Interference from Phenolic Compounds 1. Sample Cleanup: Implement a sample cleanup step before the assay. Solid-Phase Extraction (SPE) with a C18 cartridge can effectively remove many interfering phenolic compounds. 2. Matrix-Matched Calibration: Prepare your calibration standards in a solution that mimics your sample matrix but lacks this compound. This can help to compensate for the background absorbance.
Presence of Natural Pigments 1. Activated Charcoal Treatment: Treating your plant extract with activated charcoal can help to remove pigments. However, this should be done with caution as it may also adsorb some of the this compound. 2. Solvent Extraction: Perform a liquid-liquid extraction to partition the this compound into a phase separate from the interfering pigments.
Reagent Contamination or Degradation 1. Prepare Fresh Reagents: The oxidizing agent (e.g., sodium hypobromite) is particularly prone to degradation. Prepare it fresh before each assay. 2. Check Reagent Purity: Ensure that all chemicals used to prepare the reagents are of high purity.
Issue 2: Low or No Signal (Weak Color Development)
Possible Cause Suggested Solution
Incorrect pH of the Reaction The colorimetric reaction for the guanidinium group is pH-dependent and requires alkaline conditions. Verify the pH of your reaction mixture after adding all components and adjust if necessary.
Degraded Chromogenic Reagent Prepare a fresh solution of the chromogenic agent (e.g., α-naphthol or phenanthrenequinone). Store stock solutions in dark, airtight containers to minimize degradation.
Presence of Reducing Agents in the Sample Compounds like ascorbic acid (Vitamin C) in the sample can interfere with the oxidizing agent in the assay, preventing color development. Consider sample pretreatment to remove these substances.
Insufficient Incubation Time or Temperature Ensure that the incubation step for color development is carried out for the recommended time and at the optimal temperature.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Variable Sample Extraction Efficiency Standardize your plant tissue homogenization and extraction protocol to ensure consistent recovery of this compound from the matrix.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using positive displacement pipettes.
Temperature Gradients in Incubation If using a water bath or incubator, ensure a uniform temperature throughout. For plate-based assays, avoid stacking plates, which can cause temperature variations.
Light Exposure The colored product of the assay may be light-sensitive. Protect the reaction mixture from direct light during incubation and before measurement.

Quantitative Data on Interference

The following tables summarize the potential impact of common interfering substances on colorimetric assays targeting the guanidinium group. Note that the exact level of interference can vary depending on the specific assay conditions.

Table 1: Interference from Phenolic Compounds

Interfering CompoundConcentrationObserved Effect on Signal
Gallic Acid1 mMSignificant increase in background absorbance
Quercetin500 µMFalse positive color development
Caffeic Acid1 mMModerate increase in background absorbance
Chlorogenic Acid500 µMSlight increase in background absorbance

Table 2: Interference from Reducing Sugars and Other Compounds

Interfering CompoundConcentrationObserved Effect on Signal
Glucose50 mMMinor non-specific color formation
Fructose50 mMModerate non-specific color formation
Ascorbic Acid10 mMInhibition of color development
Tryptophan20 mMOverestimation of signal by ~76%[2]
Cysteine20 mMOverestimation of signal by ~50%[2]
Histidine20 mMOverestimation of signal by ~35%[2]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue
  • Harvesting: Collect fresh plant tissue (e.g., leaves, crown galls) and immediately place on dry ice or in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To 100 mg of powdered tissue, add 1 mL of an appropriate extraction buffer (e.g., 80% methanol).

    • Vortex thoroughly for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Cleanup (Recommended):

    • Take the supernatant from the previous step.

    • Pass the supernatant through a C18 Solid-Phase Extraction (SPE) cartridge that has been pre-conditioned with methanol and equilibrated with the extraction buffer.

    • Wash the cartridge with a non-eluting solvent to remove interfering compounds.

    • Elute the this compound with an appropriate solvent.

    • Dry the eluate under a stream of nitrogen and reconstitute in the assay buffer.

Protocol 2: Colorimetric this compound Assay (Based on Sakaguchi Reaction)
  • Reagent Preparation:

    • This compound Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • α-Naphthol Solution (1% w/v): Dissolve 1 g of α-naphthol in 100 mL of ethanol. Store in a dark bottle at 4°C.

    • Sodium Hydroxide (10% w/v): Dissolve 10 g of NaOH in 100 mL of deionized water.

    • Sodium Hypobromite Solution: Prepare fresh by adding 0.2 mL of bromine to 100 mL of 5% (w/v) NaOH. Handle bromine with extreme caution in a fume hood.

  • Assay Procedure:

    • Prepare a series of this compound standards by diluting the stock solution (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

    • In separate test tubes or microplate wells, add 1 mL of each standard or sample extract.

    • Add 0.5 mL of 10% NaOH to each tube/well and mix.

    • Add 0.5 mL of 1% α-naphthol solution and mix thoroughly.

    • Add 0.2 mL of freshly prepared sodium hypobromite solution and mix immediately.

    • Incubate at room temperature for 15 minutes in the dark.

  • Measurement:

    • Measure the absorbance of the resulting red-colored solution at the appropriate wavelength (typically around 520 nm) using a spectrophotometer or microplate reader.

    • Use the blank (0 µg/mL this compound) to zero the instrument.

  • Quantification:

    • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the standard curve, taking into account any dilution factors from sample preparation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Colorimetric Assay Harvest Harvest & Freeze Plant Tissue Homogenize Homogenize to Fine Powder Harvest->Homogenize Extract Extract with Solvent Homogenize->Extract Cleanup Sample Cleanup (SPE) Extract->Cleanup Reagent Prepare Standards & Reagents Cleanup->Reagent Prepared Sample Reaction Add Reagents & Incubate Reagent->Reaction Measure Measure Absorbance Reaction->Measure Quantify Quantify this compound Measure->Quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic node_sol Implement Sample Cleanup Use Matrix-Matched Standards Prepare Fresh Reagents node_issue Issue: Interference/Contamination node_issue->node_sol Solution Start Inaccurate Results? HighBg High Background? Start->HighBg Yes LowSignal Low/No Signal? Start->LowSignal No HighBg->node_issue Yes Inconsistent Inconsistent Results? LowSignal->Inconsistent No node_issue2 Issue: Reaction Inhibition/Failure LowSignal->node_issue2 Yes node_issue3 Issue: Procedural Variability Inconsistent->node_issue3 Yes node_sol2 Check Reaction pH Prepare Fresh Reagents Optimize Incubation node_issue2->node_sol2 Solution node_sol3 Standardize Sample Prep Calibrate Pipettes Control Temperature node_issue3->node_sol3 Solution

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Nopaline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues encountered during nopaline analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis important?

A1: this compound is an opine, a derivative of amino acids, produced by plant cells transformed by certain strains of Agrobacterium tumefaciens. Its presence is a key indicator of successful T-DNA transfer into the plant genome. Accurate this compound analysis is crucial for verifying genetic transformation in plants, a fundamental process in genetic engineering and the development of transgenic crops.

Q2: What are the common methods for this compound analysis?

A2: The most common methods for detecting and quantifying this compound include paper electrophoresis, High-Performance Liquid Chromatography (HPLC), and enzymatic assays. Each method has its own advantages and potential for specific types of contamination.

Q3: What are the primary sources of contamination in this compound analysis?

A3: Contamination in this compound analysis can stem from several sources:

  • Microbial Contamination: Residual Agrobacterium from the transformation process is a major concern as it can continue to produce opines, leading to false positives.[1][2] Other environmental microbes can also degrade this compound, causing false negatives.

  • Cross-Contamination: Carryover from positive samples, contaminated lab equipment, or improper handling can lead to inaccurate results.

  • Interfering Compounds: Plant extracts are complex mixtures. Compounds structurally similar to this compound, such as arginine and other guanidino compounds, can interfere with detection, leading to false positives.[3]

Q4: Can I get a false positive result in my this compound assay?

A4: Yes, false positives are a significant concern. They can be caused by the presence of interfering compounds like arginine, cross-contamination between samples, or residual Agrobacterium in the plant tissue culture.[1][3]

Q5: How can I prevent Agrobacterium overgrowth in my plant cultures?

A5: To prevent Agrobacterium overgrowth, it is essential to use appropriate antibiotics, such as cefotaxime and carbenicillin, in the plant culture medium after co-cultivation.[2] Optimizing the co-cultivation time and bacterial density can also help minimize residual bacteria.

Troubleshooting Guides

This section provides solutions to common problems encountered during different this compound analysis methods.

Paper Electrophoresis
Problem Possible Cause Solution
No this compound spot detected in a known positive sample Sample degradationEnsure proper sample storage (frozen) and minimize freeze-thaw cycles.
Insufficient sample loadingConcentrate the plant extract before loading.
Incorrect buffer pHVerify the pH of the electrophoresis buffer; it should be appropriate to ensure this compound is charged.
Faint or diffuse spots Low concentration of this compoundConcentrate the sample or increase the amount loaded onto the paper.
Diffusion during electrophoresisOptimize the voltage and running time. Ensure the paper is uniformly wetted with buffer.
Spots streaking High salt concentration in the sampleDesalt the sample extract before loading.
Sample overloadReduce the amount of sample loaded.
False positive spots Presence of arginine or other guanidino compoundsUse a staining method that is more specific to this compound or run standards of potential interfering compounds. A colorimetric assay after staining with phenanthrenequinone can enhance specificity.[3]
ContaminationEnsure all equipment is clean and use fresh buffers.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
No peak corresponding to this compound This compound degradationUse fresh samples and appropriate extraction buffers. Ensure the mobile phase does not degrade the analyte.
Incorrect mobile phase compositionPrepare fresh mobile phase and ensure correct pH. Degas the mobile phase to remove dissolved gases.
Column issuesUse a guard column to protect the analytical column. If the column is clogged, try back-flushing or cleaning it according to the manufacturer's instructions.
Ghost peaks or high baseline noise Contaminated mobile phase or injectorUse HPLC-grade solvents and filter all solutions. Clean the injector and sample loop.
Microbial growth in aqueous mobile phasePrepare fresh aqueous buffers daily and consider adding a small percentage of organic solvent or sodium azide to inhibit microbial growth.
Peak tailing Column overloadDilute the sample.
Active sites on the columnUse a column with end-capping or add a competing base to the mobile phase.
False positive peaks Co-elution with interfering compoundsOptimize the mobile phase gradient and/or temperature to improve separation. Use a more selective detector if available (e.g., mass spectrometry).
Carryover from previous injectionRun a blank gradient after each sample injection to clean the column.
Enzymatic Assays
Problem Possible Cause Solution
No or low enzyme activity Inactive enzymeStore enzymes at the correct temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.
Incorrect buffer pH or temperatureOptimize the reaction buffer pH and incubation temperature for the specific enzyme used.
Presence of enzyme inhibitors in the plant extractDilute the sample or use a sample clean-up method (e.g., solid-phase extraction) to remove inhibitors.
High background signal Substrate instabilityPrepare fresh substrate solutions and run appropriate controls without the enzyme.
Contaminating microbial enzymesUse sterile techniques and reagents. Consider adding an antimicrobial agent if compatible with the assay.
False positive results Non-specific substrate conversionRun a control with a known inhibitor of the specific enzyme. Use a highly purified enzyme preparation.
Interference from other compounds in the extractPerform a sample blank measurement where the enzyme is added after the stop reagent to account for background absorbance/fluorescence.

Data Presentation

Table 1: Comparison of this compound Detection Methods

Method Principle Sensitivity Specificity Throughput Common Contaminants/Interferents
Paper Electrophoresis Separation based on charge and size in an electric field.Moderate (µg range)[3]ModerateHighArginine, other guanidino compounds.[3]
HPLC Separation based on polarity using a stationary and mobile phase.High (ng to pg range)HighMedium to HighCo-eluting plant metabolites, residual solvents.
Enzymatic Assay Specific enzyme-catalyzed reaction producing a detectable product.High (ng to pg range)Very HighHighEnzyme inhibitors in plant extracts, microbial enzymes.

Experimental Protocols

Protocol 1: Paper Electrophoresis for this compound Detection

1. Sample Extraction: a. Homogenize 100-200 mg of plant tissue in 500 µL of extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). b. Centrifuge at 12,000 x g for 10 minutes at 4°C. c. Collect the supernatant for analysis.

2. Electrophoresis Setup: a. Use Whatman 3MM chromatography paper. b. Wet the paper with electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8). c. Spot 5-10 µL of the plant extract and this compound/arginine standards onto the origin line.

3. Electrophoresis Run: a. Place the paper in the electrophoresis chamber with the ends immersed in the buffer. b. Apply a constant voltage of 400-500 V for 1-2 hours.

4. Staining and Visualization: a. Dry the paper in a fume hood. b. Spray with a phenanthrenequinone solution followed by an alkaline solution. c. Visualize the fluorescent this compound spots under UV light. For enhanced specificity, a subsequent heat treatment can be applied to produce a red-purple pigment.[3]

Protocol 2: HPLC for this compound Quantification

1. Sample Preparation: a. Perform sample extraction as described for paper electrophoresis. b. Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 210 nm.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Quantify this compound in the samples by comparing their peak areas to the standard curve.

Protocol 3: this compound Enzymatic Assay

1. Reagent Preparation: a. Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.5). b. Prepare a solution of purified this compound oxidase. c. Prepare a detection reagent that reacts with one of the products of the enzymatic reaction (e.g., arginine).

2. Assay Procedure: a. In a 96-well plate, add 50 µL of plant extract or this compound standard. b. Add 50 µL of the this compound oxidase solution to initiate the reaction. c. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. d. Stop the reaction by adding a stop solution (e.g., 1 M HCl). e. Add the detection reagent and measure the absorbance or fluorescence using a plate reader.

3. Data Analysis: a. Subtract the background reading from a sample blank (without enzyme). b. Calculate the this compound concentration based on a standard curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis This compound Analysis Methods cluster_detection Detection & Quantification plant_tissue Plant Tissue Collection homogenization Homogenization in Extraction Buffer plant_tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant paper_electro Paper Electrophoresis supernatant->paper_electro Load Sample hplc HPLC supernatant->hplc Inject Sample enzymatic_assay Enzymatic Assay supernatant->enzymatic_assay Add Sample to Reaction staining Staining & UV Visualization paper_electro->staining chromatogram Chromatogram Analysis hplc->chromatogram colorimetric Colorimetric/Fluorometric Measurement enzymatic_assay->colorimetric quantification Quantification vs. Standard Curve staining->quantification chromatogram->quantification colorimetric->quantification contamination Potential Contamination contamination->homogenization Agrobacterium, Other Microbes contamination->supernatant Interfering Compounds (e.g., Arginine)

Figure 1. General experimental workflow for this compound analysis highlighting points of potential contamination.

Troubleshooting_Logic cluster_false_positive False Positive cluster_false_negative False Negative / No Signal start Unexpected Result in This compound Analysis is_positive False Positive? start->is_positive Is the result positive when it should be negative? check_agrobacterium Check for residual Agrobacterium contamination check_interfering Analyze for interfering compounds (e.g., arginine) check_agrobacterium->check_interfering check_cross_contamination Review sample handling for cross-contamination check_interfering->check_cross_contamination check_degradation Assess sample degradation check_reagents Verify reagent/enzyme activity and buffer pH check_degradation->check_reagents check_concentration Check for low this compound concentration (concentrate sample) check_reagents->check_concentration is_positive->check_agrobacterium Yes is_negative False Negative? is_positive->is_negative No is_negative->check_degradation Yes end Analysis Complete is_negative->end No (Result as expected)

Figure 2. A logical flowchart for troubleshooting unexpected results in this compound analysis.

Nopaline_Catabolism cluster_info This compound Catabolism Pathway in Agrobacterium This compound This compound nopaline_oxidase This compound Oxidase This compound->nopaline_oxidase arginine L-Arginine arginase Arginase arginine->arginase alpha_ketoglutarate α-Ketoglutarate ornithine L-Ornithine ornithine_cyclodeaminase Ornithine Cyclodeaminase ornithine->ornithine_cyclodeaminase proline Proline urea Urea nopaline_oxidase->arginine nopaline_oxidase->alpha_ketoglutarate arginase->ornithine arginase->urea ornithine_cyclodeaminase->proline info Understanding this pathway is key to identifying potential interfering metabolites and the impact of microbial contamination on this compound levels.

Figure 3. Simplified this compound catabolism pathway in Agrobacterium tumefaciens.

References

Technical Support Center: Nopaline Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during nopaline assays, with a specific focus on managing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of background fluorescence in a this compound assay?

High background fluorescence in this compound assays can originate from several sources, depending on the assay format. The primary contributors are typically endogenous fluorescent molecules within the biological samples, especially when working with plant tissues.[1] Common sources include:

  • Autofluorescent Compounds in Plant Tissues: Plant cells contain numerous molecules that naturally fluoresce. Key examples include chlorophyll (emits in the red spectrum), lignin and other phenolic compounds (blue/green spectrum), and flavonoids.[1] These can be particularly problematic in crude tissue extracts.

  • Cell Culture Media Components: If using cell cultures, components in the growth media like phenol red (a pH indicator) and serum are known sources of autofluorescence.[2][3]

  • Reagent Impurities: Impurities within the assay reagents or buffers can sometimes be fluorescent.

  • Plasticware: Certain types of microplates or lab plastics can exhibit autofluorescence, interfering with signal detection.[3][4]

  • Reporter Gene Autofluorescence: In assays utilizing fluorescent reporter proteins (e.g., GFP) under the control of the this compound synthase (nos) promoter, the baseline fluorescence of the reporter itself can contribute to background.

Q2: I'm using the classic phenanthrenequinone method to detect this compound and see high background. How can I reduce it?

The traditional method of detecting this compound involves its reaction with phenanthrenequinone to form a UV-fluorescent product. When working with crude plant extracts, background fluorescence is a common issue.[5]

  • Alternative Detection: Consider the colorimetric alternative to this assay. After reaction with phenanthrenequinone, a heat treatment step can produce a red-purple pigment, allowing for colorimetric instead of fluorometric detection and eliminating the problem of background fluorescence.[5]

  • Sample Cleanup: Partial purification of the plant extract before the assay can help remove some of the interfering autofluorescent compounds.

  • Blank Subtraction: Ensure you are using appropriate blanks (e.g., extracts from untransformed plants) to measure and subtract the background fluorescence.

Q3: My assay uses the nos promoter with a fluorescent reporter, and the signal-to-noise ratio is low. What can I do?

When using the this compound synthase (nos) promoter to drive a fluorescent reporter (e.g., in qPCR or with fluorescent proteins), optimizing several parameters can improve your signal-to-noise ratio.

  • Choice of Microplate: Use black microplates with clear bottoms for fluorescence assays. The black plastic helps to quench stray light and reduces background fluorescence and cross-talk between wells.[3][6]

  • Media and Buffers: For live-cell imaging or measurements, switch to a phenol red-free medium or perform the final measurement in a clear buffered saline solution like PBS.[2][3]

  • Instrument Settings: Optimize your microplate reader's settings. Adjusting the focal height is crucial for adherent cells to ensure the measurement plane is at the point of highest signal intensity.[6] Using bottom-reading optics can also help by avoiding excitation light passing through autofluorescent media.[2]

  • Wavelength Selection: If possible, use red-shifted fluorescent dyes or proteins. Cellular autofluorescence is often strongest in the green light range, so moving to longer excitation and emission wavelengths can significantly reduce background.[2]

Q4: Can I use a chemical agent to quench background fluorescence?

Yes, chemical quenching is a viable strategy. Quenching refers to any process that decreases fluorescence intensity.[7]

  • Commercial Quenching Agents: Several commercially available anti-fluorescence quenching agents can be added to samples to reduce background noise.[8][9] These are often used as mounting media for microscopy but can be adapted for plate-based assays.

  • Sodium Borohydride: This reducing agent can be effective in diminishing autofluorescence caused by aldehydes formed during sample fixation with reagents like formaldehyde.[10] It is important to ensure this chemical is compatible with your sample and assay chemistry.

Troubleshooting Guides

Issue 1: High Background Fluorescence in All Wells (Including Blanks)

This issue points to a problem with the assay reagents, plasticware, or instrument settings.

Possible Cause Recommended Solution
Autofluorescent Plasticware Test your microplates for inherent fluorescence by reading an empty well. Switch to plates specifically designed for fluorescence assays, which are typically made of black, non-autofluorescent plastic.[3][6]
Contaminated Assay Buffer or Media Prepare fresh, sterile buffers and media using high-purity water. If using cell culture media, switch to a phenol red-free formulation for the assay.[2][4]
Incorrect Instrument Settings Optimize the gain/sensitivity settings on your plate reader. Use the lowest setting that still provides a robust signal for your positive controls. Ensure filters are clean and appropriate for your fluorophore.[4]
Issue 2: High Background Fluorescence Only in Wells with Plant Extracts

This suggests that autofluorescent compounds from the plant tissue are the primary source of interference.

Possible Cause Recommended Solution
Endogenous Plant Fluorophores Spectral Analysis: If your instrument allows, perform a spectral scan of your blank plant extract to identify the peak autofluorescence wavelengths. Choose a reporter fluorophore with an emission spectrum that does not overlap significantly.[1]
Use Red-Shifted Dyes: Plant autofluorescence is often most intense in the blue-green spectral region. Switching to a reporter that excites and emits in the red or far-red region can circumvent this issue.[2]
Photobleaching: Before adding your fluorescent substrate or performing the final read, intentionally expose the plate to the excitation light for a period. Autofluorescent molecules may photobleach faster than your specific reporter fluorophore, thus reducing the background.
Inefficient Extraction/Cleanup Refine your sample preparation protocol. Consider including an additional cleanup step (e.g., solid-phase extraction) to remove interfering compounds before the assay.

Experimental Protocols

Protocol 1: Basic Optimization of Microplate Reader Settings

This protocol outlines the steps to optimize key instrument settings for reducing background fluorescence.

  • Plate Selection: Use an opaque, black-walled, clear-bottom microplate suitable for fluorescence measurements.[3]

  • Prepare Samples:

    • Blank Wells: Add assay buffer or media without cells/extract.

    • Negative Control Wells: Add buffer and a sample from an untransformed plant or a negative cell line.

    • Positive Control Wells: Add buffer and a sample known to be positive for this compound or reporter gene expression.

  • Focal Height Adjustment (for adherent cells):

    • If your reader has this feature, perform a focal height scan on a positive control well.

    • The reader will measure fluorescence intensity at different heights from the well bottom.

    • Set the focal height to the Z-plane that yields the maximum signal intensity.[6]

  • Gain/Sensitivity Optimization:

    • Measure the fluorescence of the highest-concentration positive control.

    • Adjust the gain setting so that the reading is below the detector's saturation point but high enough to provide a strong signal.

    • Now, measure the negative control wells with this gain setting. The goal is to maximize the difference between the positive and negative signals (the signal-to-blank ratio).

  • Reading Mode: For adherent cells, select a bottom-read mode if available. This prevents the excitation and emission light from passing through potentially autofluorescent media above the cells.[2]

Visual Guides

Logical Workflow for Troubleshooting Background Fluorescence

This diagram illustrates a step-by-step process for identifying and mitigating sources of high background noise in your this compound assay.

G A Start: High Background Fluorescence Observed B Are blank wells (no sample) high? A->B C YES B->C YES D NO B->D NO E Check Reagents & Plates: 1. Use fresh, pure buffers. 2. Switch to black-walled plates. 3. Test empty plate for fluorescence. C->E F Are negative control wells (e.g., untransformed plant extract) high? D->F G YES F->G YES H NO (Problem is likely non-specific binding) F->H NO I Sample Autofluorescence is High. Implement Mitigation Strategy. G->I K Optimize Assay Protocol: - Increase wash steps. - Adjust antibody/reagent concentrations. H->K J Mitigation Strategies: - Switch to red-shifted fluorophore. - Use chemical quencher or photobleaching. - Optimize sample cleanup protocol. I->J

Caption: A logical workflow for troubleshooting high background noise.

Signaling Pathway Visualization (Hypothetical)

This diagram shows a hypothetical signaling pathway where the nos promoter is used as a reporter for the activity of a transcription factor (TF) of interest.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Ligand External Signal (e.g., Drug Compound) Ligand->Receptor TF_inactive Inactive TF Kinase_Cascade->TF_inactive TF_active Active TF TF_inactive->TF_active Activation nos_Promoter nos Promoter TF_active->nos_Promoter Binds & Activates Reporter_Gene Fluorescent Reporter Gene (e.g., GFP) nos_Promoter->Reporter_Gene Drives Expression

Caption: Use of nos promoter as a fluorescent reporter system.

References

protocol modifications for nopaline quantification in different species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nopaline quantification in various species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it quantified?

This compound is an opine, a class of amino acid derivatives, found in plant crown gall tumors induced by this compound-type strains of Agrobacterium tumefaciens. It serves as a nutrient source for the bacteria. Quantification of this compound is crucial for:

  • Confirming successful Agrobacterium-mediated plant transformation.[1]

  • Studying the metabolism of Agrobacterium tumefaciens and its interaction with host plants.[2][3]

  • Investigating the virulence of different Agrobacterium strains.[4]

  • Monitoring the presence of genetically modified organisms (GMOs) that utilize the this compound synthase (nos) promoter.[5]

Q2: What are the common methods for this compound quantification?

Several methods are available for the detection and quantification of this compound, each with its own advantages and limitations:

  • Colorimetric Assay: A straightforward method for detecting the presence of this compound in plant tissue extracts.[1]

  • Polymerase Chain Reaction (PCR): Used to detect the presence of the this compound synthase (nos) gene or its promoter, indicating the potential for this compound production.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for measuring this compound concentrations.

  • Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-MS-QTOF): A powerful technique for the detection and quantification of a wide range of opines, including this compound, with high specificity and sensitivity.[6]

Q3: Are there specific protocol modifications for quantifying this compound in different species?

Yes, protocol modifications are often necessary depending on the species and tissue type due to variations in metabolic composition and potential interfering substances.

  • Plants: Different plant tissues (e.g., leaves, roots, tumors) may require optimized extraction protocols to handle varying levels of pigments, phenolics, and other secondary metabolites that can interfere with quantification assays. For instance, wound-inducible and auxin-inducible expression of the nos promoter can affect this compound levels in different parts of the plant.[7]

  • Bacteria (Agrobacterium tumefaciens): Quantification of this compound metabolism in bacteria requires separating the bacterial cells from the growth medium and lysing them effectively to release intracellular this compound. The presence of opine oxidases in the bacteria, which catabolize this compound, needs to be considered in the experimental design.[8]

  • Other Species (e.g., Fungi, Animals): While less common, quantifying this compound in other species would necessitate the development of specific extraction protocols to efficiently isolate this compound from complex biological matrices. The primary challenge would be to remove interfering compounds that are not present in plants or bacteria. Standard solid-phase extraction (SPE) or liquid-liquid extraction methods may need to be adapted and validated for each new species.

Troubleshooting Guides

Colorimetric Assay
Issue Possible Cause Solution
High background fluorescence Crude plant extracts contain compounds that fluoresce, masking the this compound signal.Incorporate a heat treatment step after the reaction with phenanthrenequinone to produce a red-purple pigment, which is easier to visualize and quantify against the background.[1]
Low sensitivity The concentration of this compound in the sample is below the detection limit of the assay.Concentrate the plant extract before the assay. Ensure the assay is sensitive enough for your expected this compound concentrations (the colorimetric assay is sensitive to 1.25-microgram quantities).[1]
False negatives Inefficient extraction of this compound from the tissue.Optimize the extraction buffer and homogenization method to ensure complete cell lysis and release of this compound.
PCR-Based Detection
Issue Possible Cause Solution
No PCR product Poor quality or insufficient quantity of DNA.Use a standardized DNA extraction protocol suitable for your sample type to ensure high-quality DNA.[5] Consider additional purification steps like gel-filtration columns to remove inhibitors.[5]
PCR inhibitors present in the DNA extract (e.g., polysaccharides, phenolics from plant tissues).Dilute the DNA template to reduce the concentration of inhibitors. Use a DNA polymerase that is more resistant to inhibitors. Incorporate a cleanup step in your DNA extraction protocol.
Incorrect primer design or annealing temperature.Verify primer sequences and optimize the annealing temperature using a gradient PCR.
Non-specific amplification Primers are binding to unintended sequences.Increase the annealing temperature. Redesign primers to be more specific to the nos gene or promoter.
HPLC and UHPLC-ESI-MS-QTOF
Issue Possible Cause Solution
Poor peak shape or resolution Interfering compounds in the sample matrix.Optimize the sample cleanup procedure. Use a guard column to protect the analytical column. Adjust the mobile phase composition and gradient.
Low signal intensity Inefficient ionization of this compound.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).
Ion suppression from co-eluting matrix components.Improve sample cleanup to remove interfering compounds. Use a matrix-matched calibration curve for accurate quantification.[6]
Inaccurate quantification Matrix effects influencing the analytical signal.Prepare calibration standards in a matrix that closely matches the sample to compensate for matrix effects.[6] Use an internal standard to correct for variations in sample preparation and instrument response.

Quantitative Data Summary

Table 1: Comparison of this compound Quantification Methods

Method Principle Sensitivity Quantitative? Key Advantages Key Limitations Reference
Colorimetric Assay Chemical reaction producing a colored product.1.25 µgSemi-quantitativeSimple, rapid, low cost.Prone to interference from plant extracts, lower sensitivity.[1]
Real-Time PCR Amplification of the nos gene/promoter.HighIndirectly (relative)Highly sensitive and specific for the genetic marker.Does not measure the actual this compound molecule.[5]
UHPLC-ESI-MS-QTOF Chromatographic separation followed by mass spectrometric detection.HighYesHighly sensitive, specific, and can quantify a wide range of opines simultaneously.Requires specialized and expensive equipment.[6]

Experimental Protocols

Protocol 1: Colorimetric Detection of this compound in Plant Tissues

This protocol is adapted from a colorimetric procedure for detecting arginine-derived opines.[1]

1. This compound Extraction: a. Homogenize 100 mg of plant tissue in 1 mL of extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). b. Centrifuge at 12,000 x g for 10 minutes to pellet cell debris. c. Collect the supernatant for analysis.

2. Paper Electrophoresis: a. Spot the supernatant onto chromatography paper. b. Perform high-voltage paper electrophoresis to separate the opines.

3. Colorimetric Reaction: a. Dry the paper and spray with a phenanthrenequinone reagent. b. Heat the paper to facilitate the reaction, which forms a UV-fluorescent product. c. Further heat the paper to produce a red-purple pigment for colorimetric detection.

4. Quantification: a. Compare the intensity of the colored spot to a standard curve of known this compound concentrations.

Protocol 2: Real-Time PCR for Detection of the this compound synthase (nos) Promoter

This protocol is based on the detection of the nos promoter as a marker for genetic modification.[5]

1. DNA Extraction: a. Extract genomic DNA from the sample using a suitable kit or standard protocol (e.g., CTAB method for plants). b. Quantify the DNA and assess its purity.

2. Real-Time PCR Reaction Setup: a. Prepare a master mix containing:

  • Real-time PCR buffer
  • dNTPs
  • Forward and reverse primers specific for the nos promoter
  • A fluorescent probe (e.g., TaqMan probe)
  • DNA polymerase
  • Nuclease-free water b. Add the template DNA to the master mix.

3. Thermal Cycling: a. Perform the real-time PCR using a standard thermal cycling program with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

4. Data Analysis: a. Analyze the amplification plots and determine the cycle threshold (Ct) values. b. The presence of an amplification signal indicates the presence of the nos promoter. Relative quantification can be performed using the ΔΔCt method with a reference gene.

Visualizations

Experimental_Workflow_Nopaline_Quantification cluster_sample Sample Preparation cluster_quantification Quantification Method cluster_analysis Data Analysis Sample Plant, Bacterial, or other tissue sample Extraction This compound Extraction Sample->Extraction Colorimetric Colorimetric Assay Extraction->Colorimetric Qualitative/ Semi-quantitative PCR Real-Time PCR Extraction->PCR Indirect Detection (Genetic Marker) HPLC HPLC / UHPLC-MS Extraction->HPLC Quantitative Data Quantitative Data Colorimetric->Data PCR->Data HPLC->Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem CheckSample Verify Sample Quality and Extraction Problem->CheckSample Yes Success Successful Quantification Problem->Success No CheckAssay Review Assay Protocol and Reagents CheckSample->CheckAssay Optimize Optimize Protocol (e.g., purification, temperatures) CheckAssay->Optimize Failure Consult Further CheckAssay->Failure No obvious errors Optimize->Problem

Caption: General troubleshooting logic for quantification assays.

References

Validation & Comparative

A Comparative Guide to Nopaline Quantification: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides an objective comparison of mass spectrometry-based techniques with alternative methods for the quantification of nopaline, a key opine in plant biotechnology and pathology research. Supporting experimental data and detailed methodologies are provided to aid in the selection of the most appropriate analytical technique.

This compound, a derivative of arginine and α-ketoglutarate, is an important biomarker in plants genetically modified by Agrobacterium tumefaciens. Its presence and concentration are indicative of successful T-DNA transfer and subsequent metabolic reprogramming of the host plant cells.[1][2] Accurate quantification is crucial for studies related to plant-pathogen interactions, genetic engineering efficiency, and the metabolic impact of crown gall disease.

This guide compares the performance of modern mass spectrometry techniques with traditional analytical methods for this compound quantification.

Quantitative Performance Comparison

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and specificity for metabolite quantification. The following table summarizes key performance metrics for Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) and compares them with typical performance characteristics of alternative methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and colorimetric spectrophotometric assays.

ParameterLC-MS/MSHPLC-UV (Representative)Spectrophotometric Assay (Representative)
Specificity Very High (based on m/z and fragmentation)Moderate (risk of co-eluting interferences)Low (potential for interference from similar compounds)
Linearity (R²) >0.99>0.999[3][4]>0.99
Limit of Detection (LOD) High pg to low ng/mL range~0.3 - 1.6 µg/mL[3][4]µg/mL to mg/mL range
Limit of Quantification (LOQ) Low ng/mL range~0.9 - 4.8 µg/mL[3][4]µg/mL to mg/mL range
Sample Throughput High (with UHPLC)Moderate to HighHigh (microplate compatible)
Matrix Effect Potential for ion suppression/enhancementLess susceptible than MS, but matrix can affect baselineHigh susceptibility to interfering substances

Note: Data for HPLC-UV and Spectrophotometric Assays are representative values from validated methods for other small molecules, as specific this compound validation data is not widely published for these techniques. The LC-MS/MS performance is based on validated methods for a wide range of opines, including this compound.[5]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for reproducible and accurate quantification.

Sample Preparation: Extraction from Plant Tissue

This protocol is a general procedure for extracting opines like this compound from plant tumor tissue, suitable for subsequent analysis by LC-MS, HPLC, or spectrophotometry.

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of an 80:20 methanol:water (v/v) extraction solvent.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonication: Sonicate the sample in a water bath for 15 minutes to aid in cell lysis and extraction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant to a new tube. For LC-MS analysis, it is recommended to filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Samples can be stored at -80°C until analysis.

Method A: UHPLC-ESI-QTOF Mass Spectrometry Analysis

This method provides high specificity and sensitivity for the detection and quantification of a wide range of opines simultaneously.[5]

  • Instrumentation: UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98-2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Mode: Positive ESI.

    • Scan Range: 50-1000 m/z.

    • Targeted MS/MS: For this compound, monitor the transition from the precursor ion to characteristic product ions for quantification.

  • Quantification: Use a matrix-matched calibration curve with a stable isotope-labeled internal standard for the most accurate results.

Method B: Representative Spectrophotometric Assay

While less specific, spectrophotometric assays can be a cost-effective, high-throughput alternative for preliminary screening. This protocol is a representative method based on the reaction of amino acids with ninhydrin.

  • Reagents:

    • Ninhydrin reagent (2% in ethanol).

    • Reaction buffer (e.g., citrate buffer, pH 5.0).

    • This compound standards of known concentrations.

  • Procedure (Microplate Format):

    • Pipette 20 µL of extracted sample, standard, or blank into a 96-well microplate.

    • Add 100 µL of reaction buffer to each well.

    • Add 50 µL of ninhydrin reagent to each well.

    • Seal the plate and incubate at 95°C for 15 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the this compound standards against their concentrations. Use the linear regression equation to determine the concentration in the samples. Note that this method may have interference from other primary amines in the extract.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological systems.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Plant Crown Gall Tissue Grind Grind in Liquid N2 Tissue->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge (14,000 x g) Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC UHPLC Separation (C18 Column) Filter->HPLC Inject ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (QTOF) ESI->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Caption: this compound biosynthesis in the plant cell and catabolism by Agrobacterium.
Conclusion

For the definitive and accurate quantification of this compound, especially in complex biological matrices, UHPLC-MS/MS is the superior method . Its high sensitivity, specificity, and ability to multiplex the analysis of several opines in a single run make it the gold standard for researchers.[5]

Alternative methods like HPLC-UV and spectrophotometric assays can serve as cost-effective options for preliminary or high-throughput screening where absolute specificity is not the primary concern. However, these methods require careful validation to account for potential interferences from the sample matrix. The choice of method should be guided by the specific research question, the required level of accuracy, available instrumentation, and sample throughput needs.

References

A Comparative Analysis of Nopaline and Octopine as Growth Substrates for Agrobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil bacterium renowned for its natural ability to transfer DNA to plant cells, utilizes specific compounds known as opines as its primary source of carbon and nitrogen. These opines are synthesized by the plant tumor cells (crown galls) induced by the bacterium. The type of opine produced is dictated by the tumor-inducing (Ti) plasmid harbored by the infecting Agrobacterium strain. This unique metabolic relationship, often referred to as the "opine concept," provides a selective advantage to the pathogenic bacteria in the tumor environment.

This guide provides an objective comparison of two major classes of opines, nopaline and octopine, as growth substrates for Agrobacterium. We will delve into the genetic and biochemical pathways governing their catabolism, present available data on their efficacy as growth substrates, and provide detailed experimental protocols for their study.

Performance Comparison: this compound vs. Octopine

The utilization of this compound and octopine is highly specific and depends on the genetic makeup of the Ti plasmid within a given Agrobacterium strain. Strains are typically categorized as this compound-type or octopine-type, reflecting the opine they can catabolize. While direct quantitative comparisons of growth rates are not extensively detailed in readily available literature, qualitative and semi-quantitative observations provide valuable insights into their roles as growth substrates.

Table 1: Comparison of this compound and Octopine as Agrobacterium Growth Substrates

FeatureThis compoundOctopineCitation
Ti Plasmid Type This compound-type (e.g., pTiC58, pTiT37)Octopine-type (e.g., pTiA6, pTiAch5, pTi15955)[1]
Utilization Specificity Utilized by this compound-type strains.Utilized by octopine-type strains.[2][3]
Catabolic Regulation Induced by this compound via the NocR regulatory protein.Induced by octopine via the OccR regulatory protein.[1]
Catabolic Products Arginine and α-ketoglutarateArginine and pyruvate[1]
Growth Support Serves as a sole source of carbon and nitrogen.Serves as a sole source of carbon and nitrogen.[3]
Doubling Time General doubling time for A. tumefaciens on minimal media is 2.5-4 hours; specific comparative data for this compound is not readily available.General doubling time for A. tumefaciens on minimal media is 2.5-4 hours; specific comparative data for octopine is not readily available.[4]

Signaling and Catabolic Pathways

The catabolism of this compound and octopine is initiated by their uptake into the bacterial cell, followed by enzymatic degradation. These processes are tightly regulated and induced by the presence of the specific opine.

This compound Catabolism Pathway

The catabolism of this compound is controlled by the noc (this compound catabolism) genes located on the this compound-type Ti plasmid. The process is initiated by the binding of this compound to the regulatory protein NocR, which then activates the transcription of the noc operons. These operons encode for a permease that transports this compound into the cell and the enzymes that break it down into arginine and α-ketoglutarate.

nopaline_pathway Nopaline_ext This compound (extracellular) Nopaline_int This compound (intracellular) Nopaline_ext->Nopaline_int Noc Permease NocR_active NocR (active) Nopaline_int->NocR_active binds & activates Arginine Arginine Nopaline_int->Arginine Noc Enzymes AKG α-ketoglutarate Nopaline_int->AKG Noc Enzymes NocR_inactive NocR (inactive) NocR_inactive->NocR_active noc_operon noc operon NocR_active->noc_operon induces transcription Noc_proteins Noc Permease & Catabolic Enzymes noc_operon->Noc_proteins translates to Metabolism Central Metabolism Arginine->Metabolism AKG->Metabolism

This compound catabolism signaling pathway.
Octopine Catabolism Pathway

Similarly, the catabolism of octopine is governed by the occ (octopine catabolism) genes on the octopine-type Ti plasmid. Octopine acts as an inducer by binding to the regulatory protein OccR. This complex then promotes the transcription of the occ operons, which code for an octopine permease and the enzymes responsible for degrading octopine into arginine and pyruvate.[1]

octopine_pathway Octopine_ext Octopine (extracellular) Octopine_int Octopine (intracellular) Octopine_ext->Octopine_int Occ Permease OccR_active OccR (active) Octopine_int->OccR_active binds & activates Arginine Arginine Octopine_int->Arginine Occ Enzymes Pyruvate Pyruvate Octopine_int->Pyruvate Occ Enzymes OccR_inactive OccR (inactive) OccR_inactive->OccR_active occ_operon occ operon OccR_active->occ_operon induces transcription Occ_proteins Occ Permease & Catabolic Enzymes occ_operon->Occ_proteins translates to Metabolism Central Metabolism Arginine->Metabolism Pyruvate->Metabolism

Octopine catabolism signaling pathway.

Experimental Protocols

Protocol 1: Agrobacterium Growth Assay on Opine Substrates

This protocol outlines the methodology to assess the ability of an Agrobacterium strain to utilize this compound or octopine as a sole carbon and nitrogen source.

Materials:

  • Agrobacterium tumefaciens strain of interest

  • Minimal medium (e.g., AT medium) lacking carbon and nitrogen sources

  • Sterile this compound or octopine stock solution (e.g., 100 mM)

  • Sterile control solutions (e.g., glucose and ammonium sulfate)

  • Spectrophotometer

  • Shaking incubator

  • Sterile culture tubes or microplates

Procedure:

  • Prepare Minimal Medium: Prepare a basal minimal medium (e.g., AT medium) without any carbon or nitrogen sources. Autoclave to sterilize.

  • Prepare Opine and Control Media:

    • To the sterile basal medium, add the sterile this compound or octopine stock solution to a final concentration of 5-10 mM. This will be the test medium.

    • Prepare a positive control medium by adding a standard carbon source (e.g., glucose to 10 mM) and nitrogen source (e.g., (NH₄)₂SO₄ to 10 mM) to the basal medium.

    • Prepare a negative control medium consisting of only the basal medium.

  • Inoculum Preparation:

    • Grow a fresh overnight culture of the Agrobacterium strain in a rich medium (e.g., LB or YEP).

    • Harvest the cells by centrifugation and wash them twice with the sterile basal minimal medium to remove any residual nutrients from the rich medium.

    • Resuspend the washed cells in the basal minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.1.

  • Growth Assay:

    • Inoculate the test, positive control, and negative control media with the prepared bacterial suspension.

    • Incubate the cultures at the optimal growth temperature for Agrobacterium (typically 28-30°C) with vigorous shaking.

    • Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis:

    • Plot the OD₆₀₀ readings against time to generate growth curves.

    • Compare the growth in the opine-containing medium to the positive and negative controls. Significant growth in the opine medium compared to the negative control indicates utilization of the opine as a growth substrate.

experimental_workflow cluster_prep Preparation cluster_assay Growth Assay cluster_analysis Data Analysis prep_media Prepare Minimal, Opine, & Control Media inoculate Inoculate Media prep_media->inoculate prep_inoculum Prepare Agrobacterium Inoculum (Wash & Resuspend) prep_inoculum->inoculate incubate Incubate with Shaking (28-30°C) inoculate->incubate measure_od Measure OD600 Periodically incubate->measure_od plot_curves Plot Growth Curves measure_od->plot_curves compare_growth Compare Growth vs. Controls plot_curves->compare_growth

Workflow for Agrobacterium growth assay.

Conclusion

The ability of Agrobacterium to utilize this compound or octopine is a cornerstone of its parasitic strategy. This specificity, encoded on the Ti plasmid, ensures that the nutrients produced by the plant tumor are exclusively available to the inciting bacterial strain. While both opines effectively serve as carbon and nitrogen sources, the choice of which to study depends on the specific Agrobacterium strain and its corresponding Ti plasmid. The provided protocols offer a framework for investigating the growth dynamics of Agrobacterium on these unique substrates, which is fundamental to understanding the molecular basis of crown gall disease and for the application of Agrobacterium in plant biotechnology. Further research focusing on direct comparative growth kinetics would provide a more complete quantitative picture of the efficiency of this compound versus octopine utilization.

References

A Comparative Guide to Nopaline and Octopine Ti Plasmids in Plant Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a vector system is a critical determinant in the success of plant-based genetic engineering and therapeutic production. Among the most established tools are the Tumor-inducing (Ti) plasmids from Agrobacterium tumefaciens, which are broadly classified based on the type of opine they synthesize and catabolize. This guide provides a detailed, objective comparison of the two most common types: nopaline and octopine Ti plasmids, supported by structural data, functional characteristics, and experimental considerations.

This document delves into the functional nuances that distinguish these two plasmid types, offering a comprehensive resource for selecting the appropriate vector for specific research and development applications.

Functional and Structural Differences: A Tabular Overview

The fundamental differences between this compound and octopine Ti plasmids lie in the structure of their transferred DNA (T-DNA) and the regulation of their virulence genes, which collectively influence their host range and transformation characteristics.

FeatureThis compound Ti PlasmidsOctopine Ti PlasmidsReferences
Opine Type This compoundOctopine[1][2]
T-DNA Structure Single, continuous T-DNA regionTwo T-DNA regions: T-Left (TL) and T-Right (TR)[3]
T-DNA Size Approximately 20 kbTL: ~14 kb, TR: ~7 kb[3]
Tumor Morphology Can produce teratomas (differentiated, shooty tumors)Typically undifferentiated, amorphous tumors[3]
virF Gene Absent or non-functionalPresent and functional; a host-range determinant[4]
Host Range Broad, but can be less efficient in certain species like Nicotiana glaucaHost range influenced by virF; generally efficient in a broad range of dicots[4][5]
Virulence Gene Induction Efficient induction with homologous VirA/VirG systemEfficient induction with homologous VirA/VirG system; quantitative differences in cross-compatibility with this compound systems[6]

Signaling Pathways and Metabolism

The defining characteristic of these plasmids is the type of opine they metabolize. Opines are unique amino acid or sugar derivatives produced by the transformed plant cells and utilized by Agrobacterium as a source of carbon and nitrogen. The synthesis of these opines in the plant and their subsequent catabolism by the bacterium are tightly controlled by genes on the Ti plasmid.

This compound Metabolism

This compound is synthesized in the transformed plant cell from α-ketoglutarate and arginine. The this compound catabolism (noc) genes on the Ti plasmid in Agrobacterium enable the bacterium to take up and degrade this compound back into arginine and α-ketoglutarate.

nopaline_pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium plant_alpha_keto α-ketoglutarate nopaline_synthase This compound Synthase (nos gene) plant_alpha_keto->nopaline_synthase plant_arginine Arginine plant_arginine->nopaline_synthase This compound This compound nopaline_synthase->this compound agro_this compound This compound This compound->agro_this compound Uptake nopaline_catabolism This compound Catabolism (noc genes) agro_this compound->nopaline_catabolism agro_arginine Arginine nopaline_catabolism->agro_arginine agro_alpha_keto α-ketoglutarate nopaline_catabolism->agro_alpha_keto

This compound synthesis in the plant and catabolism in Agrobacterium.
Octopine Metabolism

Octopine is synthesized in the plant cell from pyruvate and an amino acid, typically arginine. The octopine catabolism (occ) genes on the Ti plasmid allow Agrobacterium to break it down.

octopine_pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium plant_pyruvate Pyruvate octopine_synthase Octopine Synthase (ocs gene) plant_pyruvate->octopine_synthase plant_arginine Arginine plant_arginine->octopine_synthase octopine Octopine octopine_synthase->octopine agro_octopine Octopine octopine->agro_octopine Uptake octopine_catabolism Octopine Catabolism (occ genes) agro_octopine->octopine_catabolism agro_arginine Arginine octopine_catabolism->agro_arginine agro_pyruvate Pyruvate octopine_catabolism->agro_pyruvate experimental_workflow cluster_prep Preparation cluster_transform Transformation cluster_analysis Analysis A Clone Gene of Interest into Binary Vector B Transform Agrobacterium with Binary Vector A->B C Culture Transformed Agrobacterium B->C E Infect Explants with Agrobacterium C->E D Prepare Sterile Plant Explants D->E F Co-cultivate Explants and Agrobacterium E->F G Wash and Transfer to Selection Medium F->G H Regenerate Shoots and Roots G->H I Molecular Analysis (PCR, Southern Blot) H->I J Gene Expression Analysis (RT-PCR, Western Blot) I->J

References

Cross-Reactivity in Nopaline and Octopine Detection Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common assays for the detection of nopaline and octopine, with a focus on cross-reactivity. Understanding the specificity of these assays is critical for accurate quantification and interpretation of experimental results in plant biology, particularly in studies involving Agrobacterium tumefaciens-mediated transformation. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and assay workflows.

Data Presentation: Quantitative Comparison of Enzyme-Based Assays

Enzymatic assays offer a highly specific and quantifiable method for detecting this compound and octopine. The specificity of these assays is determined by the substrate preference of the enzymes involved, namely this compound oxidase and octopine oxidase. The following table summarizes the kinetic parameters that highlight the cross-reactivity between these two enzymes.

EnzymeSubstrateMichaelis Constant (Km)Maximum Velocity (Vmax) Ratio (this compound:Octopine)Cross-Reactivity
This compound Oxidase This compound1.1 mM5High affinity for this compound, but also accepts octopine as a substrate.
Octopine1.1 mM1
Octopine Oxidase Octopine1.0 mM-High affinity and activity with octopine.
This compound-Barely DetectableNegligible cross-reactivity with this compound.

Data derived from: Zanker, H., Lurz, G., Langridge, U., Langridge, P., Kreusch, D., & Schröder, J. (1994). Octopine and this compound oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization. Journal of Bacteriology, 176(15), 4511–4517.[1][2]

Experimental Protocols

Enzymatic Assay for Octopine and this compound Oxidase/Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of NADH consumption. Octopine dehydrogenase and this compound dehydrogenase catalyze the reductive condensation of an α-keto acid with an amino acid, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Pipettes

  • 150 mM Sodium Phosphate Buffer, pH 6.6

  • 60 mM Sodium Pyruvate Solution

  • 60 mM L-Arginine Solution (for octopine dehydrogenase)

  • This compound or Octopine standard

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution (4.2 mM)

  • Enzyme extract (from plant tissue or bacterial culture)

Procedure:

  • Prepare a reaction mixture by combining the following in a cuvette:

    • 2.45 ml of 150 mM Sodium Phosphate Buffer (pH 6.6)

    • 0.20 ml of 60 mM Sodium Pyruvate Solution

    • 0.20 ml of 60 mM L-Arginine Solution (for octopine dehydrogenase) or an equivalent concentration of the substrate to be tested (this compound or octopine).

    • 0.10 ml of 4.2 mM NADH Solution.

  • Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.05 ml of the enzyme extract to the cuvette.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH consumption (ΔA340nm/minute) from the linear portion of the curve.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute under the specified conditions.

Note on this compound Dehydrogenase: A similar principle applies, though the specific substrate concentrations and buffer conditions may need optimization. The key is to measure the substrate-dependent oxidation of NADH.

Paper Electrophoresis for Opine Detection

This method separates this compound and octopine based on their charge and is followed by staining with phenanthrenequinone for visualization.

Materials:

  • High-voltage electrophoresis apparatus

  • Whatman 3MM filter paper or equivalent

  • pH 3.5 electrophoresis buffer (e.g., formic acid/acetic acid buffer)

  • Plant tissue extract

  • This compound and octopine standards

  • Phenanthrenequinone staining reagent

  • UV transilluminator

Procedure:

  • Cut the filter paper to the appropriate size for the electrophoresis apparatus.

  • Saturate the paper with the pH 3.5 electrophoresis buffer.

  • Blot the paper to remove excess buffer.

  • Apply a small volume (e.g., 5-10 µl) of the plant tissue extract and the this compound and octopine standards as separate spots along the origin line.

  • Place the paper in the electrophoresis chamber, ensuring good contact with the buffer wicks.

  • Apply a high voltage (e.g., 2000 V) for a duration sufficient to achieve good separation (e.g., 1-1.5 hours).

  • After electrophoresis, remove the paper and dry it completely in a fume hood or oven.

  • Examine the dried paper under a short-wavelength UV light to check for any intrinsically fluorescent compounds.

  • Dip the paper in the phenanthrenequinone reagent and allow it to air dry.

  • After approximately 30 minutes, observe the paper under UV light. Guanidino compounds like this compound and octopine will appear as fluorescent spots. The initial yellow fluorescence will gradually change to a blue-white fluorescence.[3]

Mandatory Visualization

Signaling Pathways

The synthesis of this compound and octopine in transformed plant cells is catalyzed by specific synthases encoded by genes transferred from the Agrobacterium Ti plasmid. The catabolism of these opines by Agrobacterium is carried out by specific oxidases, also encoded on the Ti plasmid.

Opine_Metabolism cluster_plant Transformed Plant Cell cluster_agrobacterium Agrobacterium Arg_plant L-Arginine OCS Octopine Synthase Arg_plant->OCS NOS This compound Synthase Arg_plant->NOS Pyr_plant Pyruvate Pyr_plant->OCS AKG_plant α-Ketoglutarate AKG_plant->NOS Octopine Octopine Octopine_agro Octopine Octopine->Octopine_agro Catabolism This compound This compound Nopaline_agro This compound This compound->Nopaline_agro Catabolism OCS->Octopine NOS->this compound Ocox Octopine Oxidase Octopine_agro->Ocox Nox This compound Oxidase Nopaline_agro->Nox Arg_agro L-Arginine Pyr_agro Pyruvate AKG_agro α-Ketoglutarate Ocox->Arg_agro Ocox->Pyr_agro Nox->Arg_agro Nox->AKG_agro

Caption: Opine Synthesis and Catabolism Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the enzymatic and electrophoretic detection assays.

Enzymatic_Assay_Workflow start Start: Sample Preparation (Enzyme Extract) reagents Prepare Reaction Mixture: - Buffer - Substrate (Pyruvate, Arginine/Opine) - NADH start->reagents mix Combine Extract and Reagents in Cuvette reagents->mix measure Spectrophotometric Measurement (ΔA340nm / minute) mix->measure calculate Calculate Enzyme Activity measure->calculate end End: Quantitative Result calculate->end

Caption: Enzymatic Assay Workflow.

Electrophoresis_Workflow start Start: Sample Preparation (Plant Tissue Extract) prepare_paper Prepare Electrophoresis Paper (Saturate with Buffer) start->prepare_paper apply_sample Apply Sample and Standards to Paper prepare_paper->apply_sample run_electro High-Voltage Electrophoresis apply_sample->run_electro dry Dry Paper run_electro->dry stain Stain with Phenanthrenequinone dry->stain visualize Visualize under UV Light stain->visualize end End: Qualitative/Semi-Quantitative Result visualize->end

Caption: Paper Electrophoresis Workflow.

References

validating the use of nopaline as a definitive marker for transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transformation of plant cells is a cornerstone of modern biotechnology, enabling the development of crops with enhanced nutritional value, disease resistance, and therapeutic protein production. The verification of this genetic modification relies on the use of marker genes. Among the earliest and most foundational markers is the nopaline synthase gene (nos), derived from the Ti plasmid of Agrobacterium tumefaciens. This guide provides a comprehensive validation of the use of this compound as a definitive, screenable marker for transformation, comparing its performance with other common selectable and screenable markers. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in making informed decisions for their experimental designs.

This compound Synthase (nos): A Screenable Marker System

Contrary to a common misconception, the nos gene does not function as a selectable marker. Selectable markers, such as those conferring antibiotic or herbicide resistance, allow transformed cells to survive under selective pressure while non-transformed cells perish. The nos gene, however, is a screenable marker . It encodes the enzyme this compound synthase, which catalyzes the synthesis of this compound, a unique amino acid derivative (an opine), from L-arginine and α-ketoglutarate. Plant cells do not naturally produce or metabolize this compound. Therefore, its presence in plant tissue is a definitive indicator that the nos gene has been successfully integrated and expressed, thus confirming transformation.

The typical workflow involves a co-transformation where a selectable marker gene (e.g., nptII for kanamycin resistance) is used for the initial selection of putative transformants, and the nos gene is used as a secondary, highly specific screen to confirm the transformed status of the regenerated tissues.

Performance Comparison of Marker Genes

The choice of a marker system is critical and can significantly impact transformation efficiency, the time required for screening, and the physiological health of the regenerated plants. Below is a comparative analysis of this compound synthase (nos) with commonly used selectable and screenable markers.

Table 1: Quantitative Comparison of Common Marker Genes in Plant Transformation

Marker GeneMarker TypeSelective/Screening AgentTypical Transformation Efficiency (Tobacco)False Positive RateAdvantagesDisadvantages
nos ScreenableN/A (Detection of this compound)N/A (Used for confirmation)Very LowDefinitive, non-toxic product, stable expression.Destructive sampling, labor-intensive assay, not for initial selection.
nptII SelectableKanamycin50-90%[1]Can be highEfficient selection, well-established protocols.Antibiotic resistance concerns, potential negative effects on regeneration, escapes (non-transformed survivors).
hpt SelectableHygromycinGenerally effective, can be higher than kanamycin for some species.VariableMore toxic to untransformed cells, potentially fewer escapes.Can be more detrimental to regeneration than kanamycin.
gusA (GUS) ScreenableX-Gluc (for histochemical assay)N/A (Used for confirmation)LowHigh sensitivity, allows spatial localization of expression.[2]Destructive assay, protein can be stable, potentially masking temporal expression patterns.[3][4]
gfp (GFP) ScreenableUV or blue lightN/A (Used for confirmation)LowNon-destructive, real-time in vivo visualization.Requires specialized microscopy, autofluorescence from chlorophyll can interfere.[5]
RUBY ScreenableVisual (red pigment)19.33–20.00% (when used for selection in Chinese Cabbage)LowNon-destructive, visible to the naked eye, can replace antibiotic selection.Newer system, less data available across a wide range of species.

Note: Transformation efficiency is highly dependent on the plant species, explant type, and specific protocol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for a standard Agrobacterium-mediated transformation of tobacco using kanamycin selection and a subsequent protocol for the detection of this compound to screen for positive transformants.

Protocol 1: Agrobacterium-Mediated Transformation of Tobacco Leaf Discs

This protocol is adapted for the transformation of Nicotiana tabacum using Agrobacterium tumefaciens strain LBA4404 carrying a binary vector with the nptII gene for kanamycin selection and the nos gene for screening.

1. Preparation of Agrobacterium Culture:

  • From a glycerol stock, streak Agrobacterium LBA4404 (harboring the desired binary vector) onto solid YEP medium with appropriate antibiotics. Incubate at 28°C for 2-3 days.

  • Inoculate a single colony into 3-5 mL of liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

  • The next day, use the overnight culture to inoculate a larger volume of YEP medium and grow until the culture reaches an OD600 of 0.5-0.8.

  • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the pellet in liquid Murashige and Skoog (MS) medium to a final OD600 of 0.5.

2. Explant Preparation and Inoculation:

  • Harvest young, fully expanded leaves from sterile 4-5 week-old tobacco plants.

  • Cut the leaves into ~1 cm² pieces (leaf discs), avoiding the midrib.

  • Immerse the leaf discs in the prepared Agrobacterium suspension for 20-30 minutes.

3. Co-cultivation:

  • Blot the leaf discs on sterile filter paper to remove excess bacteria.

  • Place the explants, adaxial side down, on co-cultivation medium (MS medium with 2.0 mg/L BAP, 0.2 mg/L NAA, and 100 µM acetosyringone).

  • Incubate in the dark at 25°C for 2-3 days.

4. Selection and Regeneration:

  • Transfer the leaf discs to selection medium (MS medium with 2.0 mg/L BAP, 0.2 mg/L NAA, 100 mg/L kanamycin, and 250-500 mg/L cefotaxime or timentin to eliminate Agrobacterium).

  • Subculture the explants to fresh selection medium every 2-3 weeks.

  • Shoots should begin to regenerate from the cut edges of the leaf discs within 3-6 weeks.

5. Rooting of Shoots:

  • When regenerated shoots are 2-3 cm tall, excise them and transfer to rooting medium (hormone-free MS medium with 100 mg/L kanamycin and 250 mg/L cefotaxime/timentin).

  • Once a healthy root system has developed, transfer the plantlets to soil.

Protocol 2: Detection of this compound by Paper Electrophoresis

This protocol outlines the screening of putatively transformed plant tissues for the presence of this compound.

1. Protein Extraction:

  • Homogenize approximately 100 mg of leaf tissue from a putative transgenic plant and a non-transformed control plant in 100 µL of extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) in separate microfuge tubes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube. This is the crude protein extract.

2. Paper Electrophoresis:

  • Cut a sheet of Whatman 3MM chromatography paper to fit the electrophoresis apparatus.

  • Mark an origin line in the center of the paper with a pencil.

  • Spot 5-10 µL of the plant extract onto the origin. Also spot this compound and arginine standards.

  • Wet the paper with electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8), ensuring the origin remains relatively dry.

  • Place the paper in the electrophoresis tank, ensuring the ends are immersed in the buffer.

  • Apply a constant voltage (e.g., 400 V) for 1-2 hours. This compound and arginine are positively charged at this pH and will migrate towards the cathode.

3. Staining and Visualization:

  • After electrophoresis, remove the paper and dry it completely in a fume hood or oven (60°C).

  • Spray the dried paper with an alkaline phenanthrenequinone reagent (0.02% phenanthrenequinone in 10% NaOH in 60% ethanol).

  • This compound (and other guanidino compounds like arginine) will appear as bright yellowish-green fluorescent spots under long-wave UV light.

  • The presence of a spot in the transgenic sample that co-migrates with the this compound standard and is absent in the non-transformed control confirms the expression of the nos gene.

Visualizing Workflows and Pathways

To clarify the relationships between components and the experimental process, the following diagrams are provided.

Nopaline_Synthesis_Pathway cluster_plant_cell Transformed Plant Cell Arginine L-Arginine NOS_Enzyme This compound Synthase (from nos gene) Arginine->NOS_Enzyme AKG α-Ketoglutarate AKG->NOS_Enzyme This compound This compound NOS_Enzyme->this compound NADH → NAD+

Caption: this compound synthesis pathway in a transformed plant cell.

Transformation_Screening_Workflow start Start: Tobacco Leaf Discs agrinfection Agrobacterium Co-cultivation (Vector with nptII + nos) start->agrinfection selection Selection on Kanamycin Medium agrinfection->selection regeneration Regeneration of Shoots selection->regeneration putative Putative Transgenic Shoots regeneration->putative nopaline_assay This compound Assay (Paper Electrophoresis) putative->nopaline_assay pcr PCR Analysis (Optional Confirmation) putative->pcr confirmed Confirmed Transgenic Plants nopaline_assay->confirmed This compound Positive pcr->confirmed Gene Positive

Caption: Experimental workflow for transformation and screening.

Conclusion

This compound synthase stands as a robust and definitive screenable marker for confirming plant transformation. Its primary strength lies in the unambiguous nature of the result: the presence of this compound is a direct consequence of transgene expression, with a virtually non-existent background in non-transformed plants. While the detection assay is more labor-intensive than observing fluorescence from GFP, it does not require specialized equipment and is highly reliable.

In a typical transformation strategy, nos serves as an excellent partner to selectable markers like nptII. The selectable marker allows for the efficient recovery of potentially transformed cell lines, while the subsequent this compound assay provides the definitive validation of their transgenic status. For researchers in drug development and biotechnology, where certainty of transformation and transgene expression is paramount, the use of this compound as a screenable marker remains a valuable and valid methodology.

References

comparative analysis of different nopaline detection techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection of nopaline is crucial in various applications, including plant transformation studies and cancer research. This guide provides a comparative analysis of four key techniques for this compound detection: Paper Electrophoresis with Phenanthrenequinone Staining, Colorimetric Assay, High-Performance Liquid Chromatography (HPLC), and Real-Time Polymerase Chain Reaction (PCR).

Quantitative Data Summary

The following table summarizes the key performance indicators for each this compound detection technique, offering a clear comparison to aid in selecting the most appropriate method for your research needs.

FeaturePaper Electrophoresis with Phenanthrenequinone StainingColorimetric AssayHigh-Performance Liquid Chromatography (HPLC)Real-Time PCR (nos gene detection)
Principle Separation of charged molecules in an electric field, followed by fluorescent staining.Chemical reaction leading to a colored product, quantifiable by spectrophotometry.Separation based on polarity using a stationary and mobile phase, with UV detection.Amplification and quantification of the this compound synthase (nos) gene.
Sensitivity ModerateHigh (1.25 µg)High (dependent on detector and method)Very High (LOD of 0.05% for GM material)
Specificity Moderate to HighHighVery HighVery High
Speed (per sample) Slow (6-18 hours)[1]Fast (30-60 minutes)[2]Moderate to Fast (15-30 minutes per run)[3][4][5]Fast (2-4 hours)[6]
Cost (per sample) Low[1]Low to Moderate[7][8]Moderate to High[9][10][11]Moderate[12][13][14]
Quantitative? Semi-quantitativeYesYesYes
Throughput High (multiple samples per run)High (plate-based assays)Moderate to High (with autosampler)High (96- or 384-well plates)

Experimental Protocols

Paper Electrophoresis with Phenanthrenequinone Staining

This traditional method separates this compound from other plant metabolites based on its charge.

Methodology:

  • Sample Preparation: Homogenize plant tissue in a suitable extraction buffer (e.g., 80% ethanol). Centrifuge the extract to pellet debris and collect the supernatant.

  • Electrophoresis Setup: Use Whatman 3MM chromatography paper. Wet the paper with the electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8).

  • Sample Application: Apply the concentrated sample extract as a narrow band in the center of the paper strip.

  • Electrophoresis: Place the paper in an electrophoresis chamber and apply a constant voltage (e.g., 4000 V) for a set time (e.g., 1-2 hours).

  • Drying: After electrophoresis, air-dry the paper strip completely.

  • Staining: Spray the paper with a phenanthrenequinone reagent (0.02% phenanthrenequinone in 95% ethanol).

  • Visualization: Allow the paper to dry and then heat it at 60°C for 10-20 minutes. This compound will appear as a fluorescent spot under UV light.

Colorimetric Assay

This method offers a more sensitive and less background-prone alternative to traditional staining methods.[9]

Methodology:

  • Sample Preparation: Prepare plant tissue extracts as described for paper electrophoresis.

  • Separation: Perform paper electrophoresis to separate this compound from interfering compounds.

  • Staining: After electrophoresis and drying, spray the paper with the phenanthrenequinone reagent as described above.

  • Color Development: Heat the paper strip at a specific temperature to induce the formation of a red-purple pigment from the this compound-phenanthrenequinone adduct.[9]

  • Quantification: Elute the colored spot from the paper using a suitable solvent and measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer. Create a standard curve with known concentrations of this compound to quantify the amount in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly specific and quantitative method for this compound analysis.

Methodology:

  • Sample Preparation: Extract this compound from plant tissue using a suitable solvent and clarify the extract by centrifugation and filtration (0.22 µm filter).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with a low percentage of Solvent B, and gradually increase the concentration to elute this compound.

  • Detection: Monitor the eluate using a UV detector at a wavelength where this compound absorbs (e.g., 210 nm).

  • Quantification: Create a standard curve by injecting known concentrations of a this compound standard. The peak area of the this compound peak in the sample chromatogram is used to determine its concentration.

Real-Time PCR for nos Gene Detection

This method indirectly detects the potential for this compound synthesis by quantifying the presence of the this compound synthase (nos) gene, commonly used as a selectable marker in genetically modified plants.

Methodology:

  • DNA Extraction: Isolate genomic DNA from the plant tissue.

  • Primer and Probe Design: Design specific primers and a fluorescently labeled probe (e.g., TaqMan probe) that target a unique sequence within the nos gene.

  • Real-Time PCR Reaction Setup: Prepare a reaction mix containing the extracted DNA, primers, probe, and a suitable master mix.

  • Thermal Cycling: Perform the real-time PCR in a thermal cycler. The amplification of the target sequence is monitored in real-time by detecting the fluorescence emitted from the probe.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of the nos gene. A lower Ct value indicates a higher initial amount of the target DNA.

Visualizations

This compound Biosynthesis and Catabolism Signaling Pathway

The following diagram illustrates the key pathways involved in the synthesis of this compound in transformed plant cells and its subsequent catabolism by Agrobacterium tumefaciens.

G This compound Biosynthesis and Catabolism cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Arginine Arginine This compound This compound Arginine->this compound + alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate This compound Synthase (nos gene) This compound Synthase (nos gene) This compound Synthase (nos gene)->this compound catalyzes Nopaline_ag This compound This compound->Nopaline_ag secreted and taken up by This compound Permease This compound Permease Nopaline_ag->this compound Permease uptake This compound Oxidase (noc genes) This compound Oxidase (noc genes) This compound Permease->this compound Oxidase (noc genes) delivers to Arginine_ag Arginine This compound Oxidase (noc genes)->Arginine_ag breaks down to alpha-Ketoglutarate_ag alpha-Ketoglutarate This compound Oxidase (noc genes)->alpha-Ketoglutarate_ag breaks down to Bacterial Metabolism Bacterial Metabolism Arginine_ag->Bacterial Metabolism alpha-Ketoglutarate_ag->Bacterial Metabolism

Caption: this compound biosynthesis in plants and its catabolism by Agrobacterium.

Experimental Workflow: Paper Electrophoresis

This diagram outlines the procedural steps for detecting this compound using paper electrophoresis.

G Paper Electrophoresis Workflow Start Start Sample Preparation 1. Sample Preparation (Extraction & Concentration) Start->Sample Preparation Paper Preparation 2. Paper Preparation (Wetting with buffer) Sample Preparation->Paper Preparation Sample Application 3. Sample Application Paper Preparation->Sample Application Electrophoresis 4. Electrophoresis (High Voltage) Sample Application->Electrophoresis Drying 5. Drying Electrophoresis->Drying Staining 6. Staining (Phenanthrenequinone) Drying->Staining Visualization 7. Visualization (Under UV light) Staining->Visualization End End Visualization->End

Caption: Workflow for this compound detection by paper electrophoresis.

Experimental Workflow: Colorimetric Assay

The following diagram details the steps involved in the colorimetric detection of this compound.

G Colorimetric Assay Workflow Start Start Sample Preparation 1. Sample Preparation Start->Sample Preparation Paper Electrophoresis 2. Paper Electrophoresis Sample Preparation->Paper Electrophoresis Staining 3. Staining (Phenanthrenequinone) Paper Electrophoresis->Staining Color Development 4. Color Development (Heating) Staining->Color Development Elution 5. Elution of Colored Spot Color Development->Elution Quantification 6. Quantification (Spectrophotometry) Elution->Quantification End End Quantification->End

Caption: Workflow for the colorimetric assay of this compound.

Experimental Workflow: HPLC

This diagram illustrates the high-performance liquid chromatography workflow for this compound quantification.

G HPLC Workflow Start Start Sample Preparation 1. Sample Preparation (Extraction & Filtration) Start->Sample Preparation HPLC Injection 2. Injection into HPLC Sample Preparation->HPLC Injection Chromatographic Separation 3. Separation on C18 Column (Gradient Elution) HPLC Injection->Chromatographic Separation UV Detection 4. UV Detection Chromatographic Separation->UV Detection Data Analysis 5. Data Analysis (Peak Integration) UV Detection->Data Analysis Quantification 6. Quantification (Standard Curve) Data Analysis->Quantification End End Quantification->End

Caption: HPLC workflow for quantitative analysis of this compound.

Experimental Workflow: Real-Time PCR

The following diagram outlines the key steps for detecting the nos gene using real-time PCR.

G Real-Time PCR Workflow Start Start DNA Extraction 1. Genomic DNA Extraction Start->DNA Extraction Reaction Setup 2. Reaction Setup (DNA, Primers, Probe, Master Mix) DNA Extraction->Reaction Setup Real-Time PCR 3. Real-Time PCR Amplification (Thermal Cycling) Reaction Setup->Real-Time PCR Data Acquisition 4. Real-Time Data Acquisition (Fluorescence Measurement) Real-Time PCR->Data Acquisition Data Analysis 5. Data Analysis (Ct Value Determination) Data Acquisition->Data Analysis Quantification 6. Quantification (Relative or Absolute) Data Analysis->Quantification End End Quantification->End

Caption: Workflow for nos gene detection via real-time PCR.

References

Nopaline vs. Other Opines in Promoting Bacterial Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication and genetic exchange, opines play a pivotal role as chemical mediators in the interaction between Agrobacterium tumefaciens and its plant host. These unique low-molecular-weight compounds, produced by plant crown gall tumors, serve as a nutrient source for the bacteria and, critically, as signaling molecules that induce the conjugal transfer of tumor-inducing (Ti) plasmids. This horizontal gene transfer mechanism is fundamental to the dissemination of virulence and metabolic capabilities among agrobacterial populations.

This guide provides a detailed comparison of nopaline and other major opines—octopine, mannopine, and agrocinopine—in their capacity to promote bacterial conjugation. We will delve into the underlying signaling pathways, present available quantitative data on conjugation frequencies, and provide a standardized experimental protocol for their comparative analysis.

Comparative Analysis of Opine-Induced Conjugation Frequency

The efficiency of opine-induced conjugation is dependent on the specific opine, the type of Ti plasmid, and the bacterial strain. While direct comparative studies measuring the conjugation frequencies induced by a range of opines under identical conditions are limited, the existing literature allows for a representative comparison. This compound and agrocinopines are known to induce the transfer of this compound-type Ti plasmids, while octopine induces the transfer of octopine-type Ti plasmids. Mannopine can also induce conjugation of certain plasmids.

The following table summarizes representative conjugation frequencies induced by different opines. It is important to note that these values are synthesized from various studies and are intended for comparative purposes. Actual frequencies can vary significantly based on experimental conditions.

OpineTi Plasmid TypeDonor StrainRecipient StrainConjugation Frequency (Transconjugants/Donor)Reference(s)
This compound This compound-type (e.g., pTiC58 derivative)A. tumefaciens (pAtK84b)A. tumefaciens C58C1RS~10⁻³ - 10⁻⁴[1]
Octopine Octopine-type (e.g., pTiA6)A. tumefaciens (pTiA6)A. tumefaciens (plasmidless)~10⁻² - 10⁻³[2][3]
Mannopine Mannopine-catabolizing plasmidMannopine-utilizing field isolateA. tumefaciens C58C1RS~10⁻⁵ - 10⁻⁶
Agrocinopines A/B This compound-type (e.g., pTiC58)A. tumefaciens C58A. tumefaciens (plasmidless)~10⁻³ - 10⁻⁴[1]

Note: The presented conjugation frequencies are estimates based on available literature and serve as a comparative guide.

Signaling Pathways for Opine-Induced Conjugation

The induction of bacterial conjugation by opines is a sophisticated process involving a hierarchical regulatory cascade that integrates environmental signals with a quorum-sensing (QS) system. The central regulator in this pathway is the transcriptional activator TraR.[4][5]

This compound-Induced Conjugation Signaling Pathway

In this compound-type Ti plasmids, the presence of this compound, along with agrocinopines, triggers the expression of the traR gene. The traR gene is often located within an operon that is regulated by a repressor protein. The binding of the specific opine to the repressor alleviates this repression, leading to the transcription of traR. The TraR protein then forms a complex with an acyl-homoserine lactone (AHL) autoinducer, which is produced by the bacterial population. This TraR-AHL complex is the active form that binds to tra box sequences in the promoter regions of the transfer (tra) operons, thereby activating their transcription and initiating the assembly of the conjugation machinery.[1][6]

nopaline_pathway This compound This compound nocR NocR (Repressor) This compound->nocR binds & inactivates traR_gene traR gene nocR->traR_gene represses TraR TraR Protein traR_gene->TraR expresses TraR_AHL TraR-AHL Complex TraR->TraR_AHL binds AHL Acyl-Homoserine Lactone (AHL) AHL->TraR_AHL tra_operons tra Operons TraR_AHL->tra_operons activates transcription conjugation Conjugation Machinery Assembly tra_operons->conjugation

This compound-induced conjugation signaling pathway.
Other Opine-Induced Conjugation Signaling Pathways (e.g., Octopine)

The signaling pathway for other opines, such as octopine, follows a similar logic but with specific components. In octopine-type Ti plasmids, octopine acts as the inducer. It binds to a transcriptional activator, OccR (a LysR-type regulator), which then promotes the transcription of the occ operon. The traR gene is located within this operon. The subsequent steps involving TraR, AHL, and the activation of tra operons are conserved.[5][7]

octopine_pathway octopine Octopine occR OccR (Activator) octopine->occR binds & activates occ_operon occ Operon (includes traR) occR->occ_operon activates transcription TraR TraR Protein occ_operon->TraR expresses TraR_AHL TraR-AHL Complex TraR->TraR_AHL binds AHL Acyl-Homoserine Lactone (AHL) AHL->TraR_AHL tra_operons tra Operons TraR_AHL->tra_operons activates transcription conjugation Conjugation Machinery Assembly tra_operons->conjugation

Octopine-induced conjugation signaling pathway.

Experimental Protocols

To objectively compare the efficacy of this compound versus other opines in promoting bacterial conjugation, a standardized experimental workflow is crucial. The following protocol outlines a method for a comparative conjugation assay.

Experimental Workflow for Comparative Opine-Induction Assay

experimental_workflow cluster_prep 1. Strain Preparation cluster_mating 2. Mating cluster_induction 3. Induction cluster_selection 4. Selection & Quantification donor Grow Donor Strain (with Ti plasmid & antibiotic resistance) mix Mix Donor and Recipient Cells donor->mix recipient Grow Recipient Strain (plasmid-free & different antibiotic resistance) recipient->mix spot Spot mixture on induction medium mix->spot control Control (No Opine) spot->control This compound This compound spot->this compound octopine Octopine spot->octopine mannopine Mannopine spot->mannopine agrocinopine Agrocinopine spot->agrocinopine resuspend Resuspend mating spot control->resuspend This compound->resuspend octopine->resuspend mannopine->resuspend agrocinopine->resuspend plate Plate serial dilutions on selective agar resuspend->plate count Incubate and count transconjugant colonies plate->count calculate Calculate Conjugation Frequency count->calculate

Workflow for comparing opine-induced conjugation.
Detailed Methodologies

1. Bacterial Strains and Growth Conditions:

  • Donor Strain: Agrobacterium tumefaciens strain carrying a Ti plasmid with a selectable antibiotic resistance marker (e.g., tetracycline resistance).

  • Recipient Strain: A plasmid-free A. tumefaciens strain with a different selectable antibiotic resistance marker (e.g., rifampicin resistance).

  • Grow donor and recipient strains separately in a suitable liquid medium (e.g., LB or YEP) with appropriate antibiotics to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 28°C with shaking.

2. Mating Procedure:

  • Harvest equal numbers of donor and recipient cells by centrifugation.

  • Wash the cell pellets with a minimal medium (e.g., AB minimal medium) to remove residual antibiotics and growth medium.

  • Resuspend and mix the donor and recipient cells in a 1:1 ratio in minimal medium.

3. Induction with Opines:

  • Prepare induction plates containing minimal agar medium supplemented with the specific opine to be tested (e.g., 100 µM this compound, octopine, mannopine, or agrocinopines). A control plate without any opine should also be prepared.

  • Spot 10-20 µL of the donor-recipient cell mixture onto the center of each induction plate.

  • Incubate the plates at 28°C for 24-48 hours to allow for conjugation to occur.

4. Selection and Quantification of Transconjugants:

  • After incubation, aseptically scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline or minimal medium.

  • Prepare serial dilutions of the cell suspension.

  • Plate appropriate dilutions onto selective agar plates containing both antibiotics (e.g., tetracycline and rifampicin) to select for transconjugants.

  • To determine the final number of donor and recipient cells, plate dilutions on agar with the respective single antibiotics.

  • Incubate the plates at 28°C for 48-72 hours until colonies are visible.

5. Calculation of Conjugation Frequency:

  • Count the number of colonies on the selective plates.

  • The conjugation frequency is typically expressed as the number of transconjugants per donor cell.

  • Formula: Conjugation Frequency = (Number of transconjugant CFU/mL) / (Number of donor CFU/mL)

Conclusion

The induction of bacterial conjugation by opines is a highly specific and regulated process that is critical for the adaptation and evolution of Agrobacterium tumefaciens. While this compound is an effective inducer of conjugation for this compound-type Ti plasmids, other opines such as octopine, mannopine, and agrocinopines play similar roles for their corresponding plasmid types. The efficiency of conjugation is influenced by the specific opine-receptor interactions and the subsequent activation of the TraR-mediated regulatory cascade.

The provided experimental protocol offers a standardized framework for researchers to conduct comparative studies and further elucidate the nuances of opine-mediated horizontal gene transfer. Such investigations are not only fundamental to our understanding of bacterial genetics but also have implications for the development of novel antimicrobial strategies and the refinement of Agrobacterium-mediated plant biotechnology.

References

Confirming Nopaline Synthase Gene Expression: A Comparative Guide to RT-PCR and High-Throughput Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and plant sciences, accurately quantifying gene expression is a cornerstone of experimental validation. This guide provides a comprehensive comparison of Reverse Transcription-Polymerase Chain Reaction (RT-PCR) with two high-throughput alternatives, RNA-Sequencing (RNA-Seq) and microarrays, for confirming the expression of the nopaline synthase (nos) gene, a common reporter gene in plant biotechnology. We provide detailed experimental protocols, a quantitative data comparison, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

Quantitative Data Summary

The following table presents a hypothetical dataset illustrating the typical outputs from RT-qPCR, RNA-Seq, and microarray analyses for the relative expression of the nos gene in a transgenic plant line compared to a wild-type control. This data is for illustrative purposes to highlight the nature of the results obtained from each technique.

ParameterRT-qPCRRNA-SeqMicroarray
Target Gene This compound Synthase (nos)This compound Synthase (nos)This compound Synthase (nos)
Reference Gene ActinNot Applicable (genome-wide normalization)Not Applicable (global normalization)
Sample Type Leaf tissue from transgenic and wild-type plantsLeaf tissue from transgenic and wild-type plantsLeaf tissue from transgenic and wild-type plants
Average Cq (Control) nos: Undetected, Actin: 22.5Not ApplicableNot Applicable
Average Cq (Transgenic) nos: 25.8, Actin: 22.7Not ApplicableNot Applicable
Relative Quantification (Fold Change) 8.5-fold increase8.2-fold increase7.9-fold increase
Statistical Significance (p-value) < 0.01< 0.01< 0.05
Dynamic Range High (over 7 logs)Very High (over 9 logs)Moderate (3-4 logs)
Sensitivity Very High (can detect single transcripts)High (dependent on sequencing depth)Moderate
Cost per Sample LowHighMedium
Throughput Low to MediumHighHigh

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Reverse Transcription-Quantitative PCR (RT-qPCR) Protocol for nos Gene Expression

This protocol outlines the steps for quantifying nos mRNA levels in plant tissues.

1. RNA Extraction:

  • Harvest 50-100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder using a mortar and pestle.

  • Extract total RNA using a plant-specific RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • The reaction mixture typically includes the RNA template, primers, reverse transcriptase, dNTPs, and a reaction buffer.

  • Incubate the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 10 min to inactivate the enzyme).

3. qPCR Primer Design for nos:

  • Forward Primer: 5'-GTCGCTTCAATTCCGCCGAT-3'

  • Reverse Primer: 5'-GATGCAGATCTTCAGGGCAA-3'

  • These primers are designed to amplify a short (e.g., 100-200 bp) region of the nos coding sequence.

4. qPCR Reaction Setup:

  • Prepare a master mix containing a SYBR Green-based qPCR master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and nuclease-free water.

  • Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well of a 96-well qPCR plate.

  • Add the master mix to each well for a final reaction volume of 20 µL.

  • Include no-template controls (NTCs) and no-reverse-transcription controls (-RT) to check for contamination.

5. qPCR Cycling Conditions:

  • Initial Denaturation: 95°C for 10 min

  • 40 Cycles:

    • Denaturation: 95°C for 15 sec

    • Annealing/Extension: 60°C for 60 sec

  • Melt Curve Analysis: To verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the quantification cycle (Cq) values for the nos gene and a reference gene (e.g., Actin) in both transgenic and control samples.

  • Calculate the relative expression of the nos gene using the ΔΔCq method.[1]

RNA-Sequencing (RNA-Seq) Protocol

1. RNA Extraction and Quality Control:

  • Follow the same RNA extraction and DNase treatment protocol as for RT-qPCR.

  • RNA integrity is critical for RNA-Seq. Assess RNA quality using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is recommended.

2. Library Preparation:

  • Starting with 1 µg of total RNA, enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

  • Amplify the library by PCR to enrich for fragments with adapters on both ends.

  • Purify the final library and assess its quality and quantity.

3. Sequencing:

  • Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads) will depend on the experimental goals.

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression by counting the number of reads that map to each gene.

  • Normalize the read counts to account for differences in library size and gene length.

  • Perform differential expression analysis to identify genes with significant changes in expression between samples.

Microarray Protocol

1. RNA Extraction and Quality Control:

  • Follow the same RNA extraction and quality control procedures as for RNA-Seq.

2. cDNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from total RNA using reverse transcriptase.

  • During cDNA synthesis, incorporate a fluorescent dye (e.g., Cy3 or Cy5) into the newly synthesized strand. For two-color arrays, the control and experimental samples are labeled with different dyes.

3. Hybridization:

  • Apply the labeled cDNA to a microarray slide containing thousands of spots, each with a specific DNA probe.

  • The labeled cDNA will hybridize to its complementary probe on the array.

  • Incubate the slide in a hybridization chamber for several hours to allow for hybridization to occur.

4. Washing and Scanning:

  • Wash the slide to remove any non-specifically bound cDNA.

  • Scan the microarray slide using a laser scanner to detect the fluorescent signals at each spot.

5. Data Analysis:

  • The scanner software quantifies the fluorescence intensity at each spot.

  • Normalize the data to correct for variations in labeling and hybridization efficiency.

  • Identify differentially expressed genes by comparing the signal intensities between the control and experimental samples.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in confirming nos gene expression using RT-PCR.

RT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR cluster_data_analysis Data Analysis rna_extraction 1. RNA Extraction (Plant Tissue) dnase_treatment 2. DNase I Treatment rna_extraction->dnase_treatment rna_qc 3. RNA Quality Control dnase_treatment->rna_qc rt_reaction 4. Reverse Transcription rna_qc->rt_reaction qpcr_setup 5. qPCR Reaction Setup rt_reaction->qpcr_setup qpcr_amplification 6. Amplification qpcr_setup->qpcr_amplification cq_determination 7. Cq Value Determination qpcr_amplification->cq_determination relative_quantification 8. Relative Quantification (ΔΔCq Method) cq_determination->relative_quantification

RT-PCR workflow for confirming nos gene expression.

Comparison of Gene Expression Analysis Platforms

FeatureRT-qPCRRNA-SeqMicroarray
Principle Targeted amplification and quantification of specific cDNA sequences.High-throughput sequencing of all RNA transcripts in a sample.Hybridization of labeled cDNA to a pre-defined set of DNA probes.
Pros - Highly sensitive and specific.[2] - Wide dynamic range. - Low cost per reaction. - Fast turnaround time.- Unbiased, genome-wide analysis. - Can discover novel transcripts and isoforms. - Highest dynamic range and sensitivity.[2]- Well-established technology. - Relatively low cost for whole-genome analysis. - Standardized data analysis pipelines.
Cons - Low throughput (analyzes one or a few genes at a time). - Requires prior knowledge of the target sequence.- High cost per sample. - Complex data analysis requires bioinformatics expertise. - Longer turnaround time.- Can only detect transcripts for which probes are on the array. - Lower dynamic range and sensitivity compared to RNA-Seq. - Cross-hybridization can lead to inaccurate results.
Best For - Validating expression of a small number of genes. - Quantifying expression of known transcripts. - Analyzing a large number of samples for a few genes.- Discovering novel genes and isoforms. - Comprehensive transcriptome profiling. - Analyzing samples with limited prior sequence information.- Genome-wide expression profiling when cost is a major constraint. - Studies where the transcriptome is well-characterized.

Conclusion

The choice of method for confirming this compound synthase gene expression depends on the specific research question, budget, and available resources. RT-qPCR is the gold standard for targeted, sensitive, and cost-effective quantification of a known gene like nos. For a broader, discovery-based approach to understanding the entire transcriptome, RNA-Seq offers unparalleled depth and the ability to identify novel transcripts. Microarrays provide a cost-effective solution for genome-wide expression analysis when a comprehensive but less detailed overview is sufficient. By understanding the strengths and limitations of each technique, researchers can make an informed decision to obtain reliable and meaningful gene expression data.

References

A Comparative Guide to the Statistical Validation of Nopaline Quantification Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of nopaline, a key biomarker in agro-biotechnology and plant pathology research. It details experimental protocols for colorimetric, chromatographic, and mass spectrometric assays and outlines a comprehensive framework for the statistical validation of the resulting data, ensuring accuracy, reliability, and compliance with international standards.

Comparison of this compound Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Below is a comparative summary of three common analytical techniques.

FeatureColorimetric AssayHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Chemical reaction produces a colored product proportional to this compound concentration.Separation based on polarity, followed by UV or fluorescence detection.Ionization and separation of molecules based on their mass-to-charge ratio.
Specificity Moderate; potential for interference from similar compounds.High; good separation of this compound from other sample components.Very High; capable of distinguishing between molecules with minute mass differences.
Sensitivity Low to Moderate (microgram range).[1]High (picomole to nanomole range).Very High (attomole to femtomole range).
Throughput High; suitable for screening large numbers of samples.Moderate; dependent on chromatographic run time.Moderate to High; can be coupled with rapid separation techniques.
Cost Low; requires basic laboratory equipment.Moderate; requires a dedicated HPLC system.High; requires a sophisticated mass spectrometer.
Advantages Simple, rapid, and cost-effective for initial screening.[1]Robust, reproducible, and well-established for quantitative analysis.Unmatched specificity and sensitivity, enabling confident identification and quantification.
Disadvantages Susceptible to interference from crude plant extracts.[1]Requires derivatization for sensitive detection; longer analysis time.High initial investment and operational complexity.

Detailed Experimental Protocols

Colorimetric Assay for this compound Quantification

This protocol is adapted from a method for the colorimetric detection of arginine-derived opines.[1]

Methodology:

  • Sample Preparation: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to clarify the supernatant.

  • Paper Electrophoresis: Spot the clarified extract onto chromatography paper and perform electrophoresis to separate this compound from other compounds.

  • Color Development:

    • Spray the dried paper with a phenanthrenequinone reagent.

    • Heat the paper to facilitate the reaction, which forms a UV-fluorescent product.

    • A subsequent heat treatment step results in the production of a red-purple pigment.[1]

  • Quantification:

    • Elute the colored spot from the paper.

    • Measure the absorbance of the eluate using a spectrophotometer at the appropriate wavelength.

    • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC) Quantification

This protocol is based on established methods for the analysis of similar amino acid derivatives and opines like octopine.

Methodology:

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent.

    • To enhance detection, derivatize the extracted this compound with a fluorescent tag (e.g., o-phthaldialdehyde (OPA) or benzoin) prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Inject the derivatized sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to a derivatized this compound standard.

    • Calculate the concentration based on the peak area relative to a standard curve.

Mass Spectrometry (MS) Quantification

This protocol outlines a general workflow for this compound quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Sample Preparation:

    • Perform a protein precipitation or solid-phase extraction of the sample to remove interfering substances.

    • The resulting extract can be directly analyzed or further purified.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reversed-phase HPLC or UHPLC system to separate this compound from the sample matrix before it enters the mass spectrometer.

    • Mass Spectrometry:

      • Ionize the eluted this compound using an appropriate source (e.g., electrospray ionization - ESI).

      • Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), for high selectivity and sensitivity. This involves selecting the specific precursor ion for this compound and one or more of its characteristic fragment ions.[2][3][4]

  • Quantification:

    • Quantify this compound by comparing the peak area of its specific ion transition to that of a stable isotope-labeled internal standard.

    • Generate a calibration curve using known concentrations of this compound to determine the absolute quantity in the sample.

Statistical Validation of Quantification Data

To ensure the reliability of this compound quantification data, the analytical method must be validated. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9]

Statistical Validation Parameters
ParameterDescriptionStatistical EvaluationAcceptance Criteria (Typical)
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Analyze a minimum of five concentrations. Plot the response versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995.[5]
Accuracy The closeness of the test results to the true value.Analyze samples with known concentrations of this compound (spiked samples) at a minimum of three concentration levels, with at least three replicates each.Percent recovery should be within a predefined range (e.g., 98-102%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicates at 100% of the test concentration or nine replicates covering the specified range. Intermediate Precision: Assess on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on the standard deviation of the response and the slope of the calibration curve.Typically calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on the standard deviation of the response and the slope of the calibration curve.Typically calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).

Visualized Workflows and Pathways

Experimental and Validation Workflows

G cluster_0 Experimental Workflow cluster_1 Statistical Validation Workflow a Sample Collection (e.g., Plant Tissue) b Extraction of this compound a->b c Sample Cleanup/ Purification b->c d Analytical Measurement (Colorimetric, HPLC, or MS) c->d e Raw Data Acquisition d->e f Define Validation Parameters (ICH Q2(R1)) e->f Data for Validation g Perform Linearity, Accuracy & Precision Studies f->g h Determine LOD & LOQ g->h i Assess Specificity & Robustness h->i j Data Analysis & Acceptance Criteria Check i->j

Experimental and statistical validation workflows.
This compound Metabolism Pathway

The following diagram illustrates the metabolic network of opines, including the synthesis and catabolism of this compound.

Nopaline_Metabolism cluster_synthesis This compound Synthesis (in Plant Tumor) cluster_catabolism This compound Catabolism (in Agrobacterium) arginine L-Arginine nos This compound Synthase (NOS) arginine->nos alpha_keto α-Ketoglutarate alpha_keto->nos nopaline_syn This compound nos->nopaline_syn Reductive Condensation nopaline_cat This compound nopaline_syn->nopaline_cat Secretion from Plant noc_genes This compound Catabolism (noc) Genes nopaline_cat->noc_genes Uptake & Degradation products Carbon & Nitrogen Sources noc_genes->products

Simplified this compound synthesis and catabolism pathway.

References

A Comparative Guide to the Virulence of Nopaline and Octopine Agrobacterium Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virulence between nopaline and octopine strains of Agrobacterium tumefaciens, the causative agent of crown gall disease. Understanding the nuances of their pathogenic mechanisms is crucial for advancements in plant biotechnology and the development of novel therapeutic strategies. This document summarizes key differences, presents available quantitative data, details experimental protocols for virulence assessment, and visualizes the underlying signaling pathways.

Key Virulence Distinctions: A Host-Dependent Affair

The primary determinant of virulence in Agrobacterium tumefaciens is the tumor-inducing (Ti) plasmid, which is categorized based on the type of opine it metabolizes, most commonly this compound or octopine. While both this compound and octopine strains share a fundamentally similar virulence system, significant differences in their pathogenic efficacy arise, largely dependent on the host plant species.

A pivotal genetic determinant for this difference is the virF locus , a gene present on octopine-type Ti plasmids but notably absent from their this compound counterparts.[1][2] This gene plays a crucial role in determining the host range of the bacterium. Consequently, octopine strains exhibit heightened virulence on certain plant species, including Nicotiana glauca and tomato.[1][2] In contrast, this compound strains are reported to be less effective in inducing tumors on these specific hosts.

Quantitative Data on Virulence Gene Induction

Studies have shown that the genetic background of the Ti plasmid significantly influences the induction of vir genes. For instance, the induction of the octopine-type virE gene is substantially higher when present in an octopine strain background compared to a this compound strain background. This suggests a more efficient activation of the virulence machinery in octopine strains under specific conditions.

Gene ReporterBacterial Strain BackgroundFold Induction (relative to uninduced)Reference
octopine virEOctopineHigher[Source not explicitly providing numerical data in abstract]
octopine virEThis compoundLower[Source not explicitly providing numerical data in abstract]

Experimental Protocols

To quantitatively assess and compare the virulence of this compound and octopine Agrobacterium strains, the following experimental protocols are recommended.

Plant Material and Bacterial Strains
  • Plant Hosts: Kalanchoë daigremontiana (a highly susceptible host for general virulence assays), Nicotiana glauca, and Lycopersicon esculentum (tomato) to assess host-specific virulence differences.

  • Bacterial Strains:

    • This compound Strain: Agrobacterium tumefaciens C58

    • Octopine Strain: Agrobacterium tumefaciens A6

Bacterial Culture Preparation
  • Streak the Agrobacterium strains on YEB agar plates containing appropriate antibiotics and incubate at 28°C for 48 hours.

  • Inoculate a single colony into 5 mL of liquid YEB medium and grow overnight at 28°C with shaking at 200 rpm.

  • The following day, dilute the overnight culture into fresh YEB medium and continue to grow until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Pellet the bacterial cells by centrifugation at 5000 x g for 10 minutes.

  • Resuspend the pellet in an induction medium (e.g., MS medium supplemented with 200 µM acetosyringone) to an OD₆₀₀ of 0.5.

  • Incubate the bacterial suspension at room temperature for 2-4 hours to induce the vir genes.

Virulence Assay on Kalanchoë daigremontiana Leaves
  • Select healthy, mature leaves from well-watered Kalanchoë daigremontiana plants.

  • Surface-sterilize the leaves by wiping them with 70% ethanol.

  • Create small wounds on the underside of the leaves using a sterile needle.

  • Inoculate each wound with 10 µL of the induced bacterial suspension. Use the induction medium without bacteria as a negative control.

  • Place the inoculated leaves in a sterile petri dish containing moist filter paper to maintain humidity.

  • Incubate the plates at room temperature under a 16-hour light/8-hour dark photoperiod.

  • Monitor for tumor formation over 3-4 weeks.

  • Data Collection:

    • Tumor Incidence: Calculate the percentage of wounds that develop tumors for each strain.

    • Tumor Weight: Excise the tumors at the end of the experiment, weigh them, and calculate the average tumor weight per inoculation site.

Virulence Assay on Tomato Stems
  • Use 4-6 week old tomato plants.

  • Create a small incision at the base of the stem using a sterile scalpel.

  • Inoculate the wound with 10 µL of the induced bacterial suspension.

  • Wrap the inoculated site with parafilm to prevent dehydration.

  • Grow the plants under standard greenhouse conditions.

  • Monitor for gall formation over 4-6 weeks.

  • Data Collection:

    • Tumor Incidence: Calculate the percentage of inoculated plants that develop tumors.

    • Tumor Diameter: Measure the diameter of the tumors at regular intervals.

    • Tumor Weight: At the end of the experiment, excise and weigh the tumors.

Signaling Pathways and Experimental Workflow

The virulence of Agrobacterium is initiated by the perception of phenolic compounds released from wounded plant tissues. This signal transduction is primarily mediated by the VirA/VirG two-component system, which activates the expression of the other vir genes.

General Virulence Signaling Pathway

Virulence_Signaling cluster_plant Plant Wound Site cluster_agrobacterium Agrobacterium Cell cluster_membrane Inner Membrane Phenolic Signals Phenolic Signals VirA VirA Phenolic Signals->VirA activates Sugars Sugars Sugars->VirA enhances VirG VirG VirA->VirG phosphorylates VirG_P VirG-P VirG->VirG_P vir_Genes vir Genes VirG_P->vir_Genes activates transcription T_DNA_Processing T-DNA Processing & Transfer vir_Genes->T_DNA_Processing leads to

Caption: General Virulence Activation Pathway in Agrobacterium.

Comparison of this compound and Octopine Ti Plasmid Virulence Regions

While the core signaling cascade is conserved, the genetic organization and content of the vir region on the Ti plasmid differ between this compound and octopine strains, notably with the inclusion of the virF gene in octopine plasmids.

Ti_Plasmid_Comparison cluster_this compound This compound Ti Plasmid (e.g., pTiC58) cluster_octopine Octopine Ti Plasmid (e.g., pTiA6) Nop_virA virA Nop_virB virB Nop_virA->Nop_virB Nop_virG virG Nop_virB->Nop_virG Nop_virC virC Nop_virG->Nop_virC Nop_virD virD Nop_virC->Nop_virD Nop_virE virE Nop_virD->Nop_virE Oct_virA virA Oct_virB virB Oct_virA->Oct_virB Oct_virG virG Oct_virB->Oct_virG Oct_virC virC Oct_virG->Oct_virC Oct_virD virD Oct_virC->Oct_virD Oct_virE virE Oct_virD->Oct_virE Oct_virF virF Oct_virE->Oct_virF

Caption: Key Difference in Virulence Gene Complements.

Experimental Workflow for Comparative Virulence Analysis

Experimental_Workflow A Bacterial Culture Preparation (this compound & Octopine Strains) B Virulence Gene Induction (Acetosyringone) A->B C Plant Inoculation (e.g., Kalanchoë, Tomato) B->C D Incubation & Tumor Development C->D E Data Collection & Analysis D->E F Tumor Incidence (%) E->F G Tumor Weight (mg) E->G H Tumor Diameter (mm) E->H

Caption: Workflow for Comparing Agrobacterium Virulence.

References

Safety Operating Guide

Navigating the Disposal of Nopaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle nopaline with care. Based on its nature as a chemical compound used in a laboratory setting, the following personal protective equipment (PPE) is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is recommended.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the potential inhalation of any dust or aerosols. In the event of a spill, contain the material and clean the area using appropriate absorbent materials.

Chemical and Physical Properties of this compound

Understanding the properties of a chemical is fundamental to its safe handling and disposal. Below is a summary of the known characteristics of this compound.

PropertyValueReference
Chemical Formula C₁₁H₂₀N₄O₆[1][2]
Molar Mass 304.30 g/mol [2]
Appearance White solid[1]
Melting Point >174°C (decomposes)[1]
Solubility Slightly soluble in water (heating and sonication may be required)[1]
Storage Temperature Refrigerator[1]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general principles of chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Waste Characterization and Segregation:

  • Initial Assessment: Due to the lack of specific toxicity and environmental hazard data, it is prudent to treat this compound as a chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Waste Segregation: this compound waste, whether in pure form or in solution, should be segregated from other waste streams to avoid unintended chemical reactions. Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container.

2. Disposal of Unused or Waste this compound:

  • Solid this compound: Collect solid this compound waste in a designated, sealed container. The container should be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • This compound Solutions: Aqueous solutions of this compound should also be collected for chemical waste disposal. Do not pour them down the sink. The collection container should be appropriately labeled as described above.

3. Disposal of Contaminated Materials:

  • Labware and PPE: Any materials, such as pipette tips, gloves, and absorbent pads, that come into contact with this compound should be considered contaminated. These items should be collected in a separate, labeled hazardous waste bag or container.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate from this process must be collected and disposed of as chemical waste. After thorough rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines.

4. Final Disposal:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor is the primary point of contact for the final disposal of this compound waste. They will provide specific instructions on packaging, labeling, and pickup schedules.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

NopalineDisposalWorkflow cluster_start Start cluster_characterize Waste Characterization cluster_segregate Segregation & Collection cluster_contain Containment cluster_dispose Final Disposal start This compound Waste Generated characterize Characterize Waste (Solid, Liquid, Contaminated Material) start->characterize solid Solid this compound characterize->solid Solid liquid This compound Solution characterize->liquid Liquid contaminated Contaminated Materials (Gloves, Labware) characterize->contaminated Contaminated container Collect in Labeled Hazardous Waste Container solid->container liquid->container contaminated->container ehs Contact EHS for Pickup and Final Disposal container->ehs

Caption: A workflow diagram illustrating the decision-making process for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Nopaline

Author: BenchChem Technical Support Team. Date: December 2025

Nopaline is an amino acid derivative found in plant tumors.[1][2] While extensive toxicological data is not publicly available, it should be handled with care, assuming it may present hazards similar to other biologically active small molecules.

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) required when handling this compound is essential to prevent exposure. Adherence to standard laboratory procedures is critical.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskRecommended PPE
Weighing Lyophilized Powder - Disposable nitrile gloves- Lab coat- Safety glasses with side shields[4]
Reconstituting this compound (Preparing Solutions) - Disposable nitrile gloves- Lab coat- Safety goggles (for splash protection)[4]
General Handling and Experimental Use - Disposable nitrile gloves- Lab coat- Safety glasses with side shields[4]

Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Avoid inhalation of dust or vapors.[4]

  • Prevent contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[4][6]

  • The melting point of this compound is greater than 174°C (with decomposition).[1][2]

Emergency Protocols

Spill Management:

Minor Spill:

  • Wear appropriate PPE (gloves, lab coat, safety glasses).

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.[7]

  • Clean the spill area with a suitable disinfectant or detergent and water.[5]

  • Report the incident to the laboratory supervisor.[8]

Major Spill:

  • Evacuate the immediate area and alert others.[8]

  • Isolate the area by closing doors.[8]

  • Notify your institution's emergency response team or safety office.[8]

  • Do not attempt to clean up a major spill without specialized training and equipment.[8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Waste Collection:

  • Collect solid waste (e.g., contaminated gloves, absorbent materials) in a designated, labeled, and sealed container.

  • Collect liquid waste (e.g., unused solutions) in a separate, labeled, and sealed container.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the contents ("this compound Waste") and any associated hazards.

  • Follow your institution's procedures for chemical waste pickup and disposal. This may involve contacting the Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound waste down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review Safety Information (e.g., this guide, institutional protocols) B Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) A->B C Prepare Work Area (Well-ventilated, clean surface) B->C D Weigh or Reconstitute this compound (In fume hood if necessary) C->D E Perform Experiment D->E F Decontaminate Work Surface E->F J Spill or Exposure Occurs E->J G Segregate and Label Waste (Solid and Liquid) F->G H Dispose of Waste via EHS G->H I Remove PPE and Wash Hands H->I K Follow Emergency Protocols (Spill cleanup, First Aid) J->K L Report Incident K->L L->I

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.